1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEPZNANVYCVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563568 | |
| Record name | 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115571-59-0 | |
| Record name | 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115571-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene CAS number
An In-Depth Technical Guide to 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of significant interest in synthetic chemistry. With the CAS Number 115571-59-0, this molecule serves as a versatile building block, particularly in the fields of pharmaceutical and agrochemical development. The strategic placement of chloro, methyl, and trifluoromethyl groups on the benzene ring imparts unique electronic and lipophilic properties, making it a valuable intermediate for creating complex molecular architectures. This document details its chemical properties, plausible synthetic pathways, key applications, and essential safety protocols, tailored for researchers, chemists, and professionals in drug discovery and material science.
Chemical Identity and Physicochemical Properties
This compound is a substituted toluene derivative. Its structural features are pivotal to its reactivity and utility in organic synthesis. The electron-withdrawing nature of the two chlorine atoms and the powerful inductive effect of the trifluoromethyl group significantly influence the chemistry of the aromatic ring.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source |
| CAS Number | 115571-59-0 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₅Cl₂F₃ | PubChem[1] |
| Synonyms | 2,3-Dichloro-6-(trifluoromethyl)toluene | PubChem[1] |
| InChI | InChI=1S/C8H5Cl2F3/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3 | PubChem[1] |
| SMILES | CC1=C(C=CC(=C1Cl)Cl)C(F)(F)F | PubChem[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 229.02 g/mol | PubChem[1] |
| XLogP3 | 4.4 | PubChem[1] |
| Monoisotopic Mass | 227.9720400 Da | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
Synthesis and Mechanistic Considerations
The synthesis of polychlorinated and trifluoromethylated benzene derivatives often involves multi-step sequences that require careful control of regioselectivity. While a specific, validated protocol for this compound is not extensively published, a logical synthetic approach can be devised based on established organometallic and fluorination chemistries. A plausible route could start from a pre-functionalized dichlorotoluene.
The introduction of the trifluoromethyl group is a key transformation. Modern methods for trifluoromethylation have become increasingly sophisticated, though classical approaches involving harsh reagents are still relevant in industrial-scale synthesis. For instance, the reaction of a related dichlorobenzotrichloride with anhydrous hydrogen fluoride is a known method for producing dichlorobenzotrifluoride compounds.[2]
Below is a conceptual workflow illustrating a potential synthetic pathway.
Caption: Conceptual workflow for the synthesis of the target compound.
Applications in Research and Drug Development
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry.[3][4] Its inclusion in a molecule can dramatically enhance metabolic stability, binding affinity, and lipophilicity, which in turn improves pharmacokinetic and pharmacodynamic profiles.[4] this compound serves as an excellent starting scaffold for incorporating this crucial functional group into larger, more complex bioactive molecules.
Intermediate for Bioactive Molecules
This compound is an important intermediate for synthesizing a range of products, from pharmaceuticals to agrochemicals.[5] For example, substituted dichlorobenzotrifluorides are used as key intermediates in the production of insecticides and herbicides. The specific substitution pattern of this compound makes it a candidate for creating novel derivatives with potentially high biological activity. For instance, related aniline derivatives are used to synthesize GABA receptor antagonists and pyrazole-type insecticides like Fipronil.[6]
Role in 1,2,3-Triazole Synthesis
A significant application of related trifluoromethyl-phenyl structures is in the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloaddition reactions.[7] These reactions, often catalyzed by copper(I), involve the coupling of an aryl azide with a terminal alkyne. The resulting triazole ring is a common and important scaffold in many pharmaceutical compounds due to its favorable chemical properties and ability to form hydrogen bonds. A general protocol for such a reaction, starting from the corresponding aniline, is outlined below.
Caption: Pathway from an aniline precursor to a 1,2,3-triazole derivative.
Experimental Protocols and Safety
Working with halogenated and trifluoromethylated aromatic compounds requires strict adherence to safety protocols due to their potential reactivity and toxicity.
General Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a representative, non-validated protocol based on established methods for synthesizing 1,2,3-triazoles from aryl azides.[7] This protocol assumes the successful synthesis of the corresponding azide from 1,2-Dichloro-3-methyl-4-(trifluoromethyl)aniline.
-
Preparation: In a nitrogen-flushed round-bottom flask, dissolve the aryl azide (1.0 equivalent) and a terminal alkyne (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents). The reaction mixture should change color, indicating the in-situ reduction of Cu(II) to the active Cu(I) species.
-
Reaction: Allow the mixture to stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1,4-disubstituted triazole.
Safety and Handling
Safety data for the specific target molecule is limited, but information from closely related dichlorobenzotrifluoride compounds provides essential guidance.[8][9]
Table 3: Hazard Summary and Handling Precautions
| Category | Recommendation | Source |
| Health Hazards | Causes skin and serious eye irritation. May be harmful if swallowed or inhaled. | Fisher Scientific[8] |
| Physical Hazards | Combustible liquid. Vapors may form explosive mixtures with air at elevated temperatures. | Sigma-Aldrich[10] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, flame-retardant antistatic protective clothing, and chemical-resistant gloves. | Fisher Scientific[8], Sigma-Aldrich[10] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge. | Fisher Scientific[8], Sigma-Aldrich[10] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a corrosives area. | Fisher Scientific[8] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | Fisher Scientific[8] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | Fisher Scientific[8] |
Conclusion
This compound is a highly functionalized aromatic compound with significant potential as a chemical intermediate. Its unique substitution pattern, combining chlorine, methyl, and trifluoromethyl groups, provides a platform for developing novel molecules in the pharmaceutical and agrochemical sectors. Understanding its properties, synthetic routes, and safe handling is crucial for leveraging its full potential in research and development.
References
- Mol-Instincts. 1,2-DICHLORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 328-84-7.
- PubChem. This compound. National Center for Biotechnology Information.
- Solubility of Things. 1,2-dichloro-4-(trifluoromethyl)benzene.
- Gujarat Fluorochemicals Limited. Global Product Strategy Safety Summary: 2,6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.
- PubChem. 3,4-Dichlorobenzotrifluoride. National Center for Biotechnology Information.
- ChemRxiv. Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H.
- National Center for Biotechnology Information. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1][11][12]-Triazoles. PubMed Central.
- Cheméo. Chemical Properties of Benzene, 1-chloro-3-(trifluoromethyl)- (CAS 98-15-7).
- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Google Patents. US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers.
- Google Patents. CN110498730B - Synthetic method of 1,2,4-trifluorobenzene.
- NIST. Benzene, 1,2-dichloro-3-methyl-. NIST WebBook.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
- PubChem. 1,2-Dichloro-3-(trifluoromethyl)benzene. National Center for Biotechnology Information.
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- 1. This compound | C8H5Cl2F3 | CID 14745915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. gfl.co.in [gfl.co.in]
- 7. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core properties, synthesis, and analytical methodologies related to 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene. Designed for professionals in research and drug development, this document synthesizes technical data with practical insights, grounded in established scientific principles.
Introduction: The Significance of Fluorinated Aromatics in Modern Chemistry
The incorporation of fluorine and fluorinated groups, such as the trifluoromethyl (CF3) moiety, into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound is a halogenated aromatic compound with a unique substitution pattern that makes it a potentially valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Its distinct electronic and steric properties, arising from the ortho-dichloro and vicinal methyl and trifluoromethyl groups, warrant a detailed examination of its chemical behavior.
Core Molecular and Physical Properties
Precise experimental data for this compound is not extensively documented in publicly available literature, likely due to its specific isomeric form. However, we can infer and compute its fundamental properties based on its structure and data from closely related analogs.
Structural and Chemical Identifiers
-
IUPAC Name: this compound[3]
-
Synonyms: 2,3-Dichloro-6-(trifluoromethyl)toluene, 3,4-Dichloro-2-methylbenzotrifluoride[3]
-
CAS Number: 115571-59-0
-
Molecular Formula: C₈H₅Cl₂F₃[3]
-
Molecular Weight: 229.02 g/mol [3]
-
SMILES: CC1=C(C=CC(=C1Cl)Cl)C(F)(F)F
Below is a diagram illustrating the chemical structure of the molecule.
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the computed and expected physical properties. It is crucial to note that experimental values for this specific isomer are scarce, and these values are largely predictive.
| Property | Value | Source |
| Molecular Weight | 229.02 g/mol | PubChem[3] |
| XLogP3 | 4.4 | PubChem (Computed)[3] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) and insoluble in water. | Inferred from related compounds[4] |
The high XLogP3 value suggests significant lipophilicity, a key factor in drug design influencing membrane permeability and bioavailability.
Synthesis and Reactivity
While a specific, detailed synthesis for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established organometallic and fluorination chemistries. A potential starting material could be a suitably substituted dichlorotoluene derivative.
Postulated Synthetic Pathway
A potential synthetic approach could involve the trifluoromethylation of a pre-functionalized dichlorotoluene. One possible, though not explicitly documented, route is outlined below. This should be considered a theoretical pathway requiring experimental validation.
Caption: A postulated synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
-
Iodination of 1,2-Dichloro-3-methylbenzene: To a stirred solution of 1,2-dichloro-3-methylbenzene in a suitable solvent (e.g., acetic acid), add iodine, iodic acid, and a catalytic amount of sulfuric acid. Heat the reaction mixture to facilitate the electrophilic aromatic substitution, predominantly at the less sterically hindered position para to the methyl group. Monitor the reaction by GC-MS. Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
Trifluoromethylation: The resulting 1,2-dichloro-3-methyl-4-iodobenzene can then be subjected to a copper-catalyzed trifluoromethylation reaction. A variety of trifluoromethylating agents can be employed, such as (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a copper(I) salt and a suitable ligand. The reaction is typically carried out in an inert atmosphere in a high-boiling polar aprotic solvent like DMF or NMP.
Reactivity Insights
The reactivity of the benzene ring is significantly influenced by the electronic effects of its substituents. The two chlorine atoms and the trifluoromethyl group are strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. The methyl group is electron-donating and activating. The interplay of these effects will direct any further substitution reactions. The benzylic protons of the methyl group may be susceptible to radical halogenation under appropriate conditions.
Spectroscopic and Analytical Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a complete experimental dataset is not available, the expected spectral features can be predicted based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two aromatic protons. These would likely appear as doublets due to coupling with each other. A singlet in the aliphatic region would correspond to the three protons of the methyl group.
-
¹³C NMR: The carbon NMR spectrum will be more complex, with eight distinct signals for the eight carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the chloro, methyl, and trifluoromethyl substituents.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethylated compounds. A single sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be in the characteristic region for aromatic trifluoromethyl groups, typically around -60 to -65 ppm relative to CFCl₃.[5]
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z 228 (for the most abundant isotopes ³⁵Cl). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1. Common fragmentation pathways would likely involve the loss of chlorine atoms and the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C-C stretching in the aromatic ring (around 1400-1600 cm⁻¹), C-Cl stretching (typically in the fingerprint region below 800 cm⁻¹), and strong C-F stretching vibrations for the trifluoromethyl group (in the region of 1100-1350 cm⁻¹).
The following diagram outlines a general workflow for the analytical characterization of a synthesized batch of this compound.
Caption: A typical workflow for the analytical characterization of this compound.
Safety and Handling
-
Health Hazards: Likely to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazards: Halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.
-
Fire Hazards: The compound may be combustible.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
All waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Applications in Research and Drug Development
Substituted dichlorotrifluoromethylbenzenes are valuable building blocks in the synthesis of complex organic molecules. The specific substitution pattern of this compound offers several strategic advantages for drug development:
-
Scaffold for Agrochemicals and Pharmaceuticals: The trifluoromethyl group can enhance the efficacy and metabolic stability of bioactive molecules. The chlorine and methyl groups provide sites for further functionalization, allowing for the generation of diverse chemical libraries for screening.
-
Probing Structure-Activity Relationships (SAR): By incorporating this moiety into a lead compound, researchers can systematically probe the effects of steric bulk, lipophilicity, and electronic properties on biological activity. The ortho-dichloro arrangement, in particular, can enforce specific conformations that may be beneficial for receptor binding.
Conclusion
This compound represents a chemical entity with significant potential for application in the fields of medicinal chemistry and materials science. While specific experimental data for this isomer is limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. A thorough understanding of its synthesis, reactivity, and analytical characterization is crucial for its effective utilization in research and development. As with any chemical, it is essential to handle this compound with the utmost care, following all recommended safety procedures.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Solubility of Things. (n.d.). 1,2-dichloro-4-(trifluoromethyl)benzene.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). 19F NMR Reference Standards.
- ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
Sources
An In-depth Technical Guide to the Synthesis of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Introduction
1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is a highly substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The unique electronic properties conferred by the trifluoromethyl group, combined with the specific substitution pattern of the chloro and methyl groups, make this molecule a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for this compound, tailored for researchers, scientists, and professionals in drug development. The proposed synthesis leverages well-established chemical transformations, including diazotization and a modern Sandmeyer-type trifluoromethylation, to offer a reliable and reproducible route to this target molecule.
Retrosynthetic Analysis and Proposed Pathway
A retrosynthetic analysis of the target molecule, this compound, suggests that the key disconnection is the carbon-trifluoromethyl bond. The trifluoromethyl group can be introduced onto the aromatic ring via a Sandmeyer-type reaction, a powerful transformation that converts an aryl diazonium salt into a trifluoromethylarene.[1][2][3] This approach points to 2,3-dichloro-6-methylaniline as a suitable starting material. The synthesis, therefore, is proposed as a two-step process:
-
Diazotization of 2,3-dichloro-6-methylaniline to form the corresponding diazonium salt.
-
Sandmeyer Trifluoromethylation of the in situ generated diazonium salt to yield the final product.
This pathway is advantageous due to the ready availability of substituted anilines and the high efficiency and functional group tolerance of the Sandmeyer trifluoromethylation reaction.[4]
Visualizing the Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Part 1: Diazotization of 2,3-Dichloro-6-methylaniline
The diazotization of primary aromatic amines is a fundamental reaction in organic synthesis, leading to the formation of a versatile diazonium salt intermediate.[5][6]
Protocol:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,3-dichloro-6-methylaniline (1.0 eq).
-
Add a 3 M solution of hydrochloric acid (3.0 eq) and cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in deionized water and add it dropwise to the aniline suspension via the dropping funnel, ensuring the temperature is maintained below 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the 2,3-dichloro-6-methylbenzenediazonium chloride. The resulting solution is typically a pale yellow color and should be used immediately in the subsequent step.
Causality of Experimental Choices:
-
Low Temperature (0-5 °C): Aryl diazonium salts are generally unstable at higher temperatures and can decompose, leading to side reactions and reduced yields. Maintaining a low temperature is critical for the success of this step.
-
Excess Acid: The use of excess hydrochloric acid ensures the complete protonation of the aniline and prevents the coupling of the diazonium salt with the unreacted aniline to form an azo compound.
Part 2: Sandmeyer Trifluoromethylation
The Sandmeyer reaction provides a robust method for the conversion of aryl diazonium salts to a wide range of functional groups, including the trifluoromethyl group.[1][2] Modern variations of this reaction utilize trifluoromethylating agents like trifluoromethyl(trimethyl)silane (TMSCF₃) in the presence of a copper catalyst.
Protocol:
-
In a separate reaction vessel, prepare the trifluoromethylating reagent. To a stirred suspension of copper(I) iodide (1.5 eq) and potassium fluoride (3.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add trifluoromethyl(trimethyl)silane (TMSCF₃) (2.0 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir this mixture at room temperature for 30 minutes to allow for the formation of the active copper-trifluoromethyl species.
-
Cool the freshly prepared diazonium salt solution from Part 1 to 0 °C.
-
Slowly add the diazonium salt solution to the trifluoromethylating reagent mixture. Vigorous evolution of nitrogen gas should be observed. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of nitrogen ceases.
-
Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.
Causality of Experimental Choices:
-
Copper(I) Catalyst: Copper(I) salts are essential for the single-electron transfer process that initiates the radical mechanism of the Sandmeyer reaction.[3]
-
Trifluoromethylating Agent: TMSCF₃ is a commonly used and relatively stable source of the trifluoromethyl nucleophile.
-
Inert Atmosphere: An inert atmosphere is recommended to prevent oxidation of the copper(I) catalyst and to minimize side reactions.
Reaction Mechanism: Sandmeyer Trifluoromethylation
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3]
Caption: Simplified mechanism of the Sandmeyer trifluoromethylation.
The mechanism involves the following key steps:
-
Single Electron Transfer (SET): The copper(I) species donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.
-
Radical Capture: The aryl radical then reacts with the copper(II)-trifluoromethyl complex.
-
Product Formation and Catalyst Regeneration: The trifluoromethyl group is transferred to the aryl radical, forming the final product and regenerating the copper(I) catalyst.
Data Summary
| Parameter | Expected Value |
| Molecular Formula | C₈H₅Cl₂F₃ |
| Molecular Weight | 229.03 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Purity (post-chromatography) | >98% |
| Yield (overall) | 60-80% (reported for similar reactions) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-7.6 (m, 2H, Ar-H), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Signals expected in the aromatic region (120-140 ppm), a quartet for the CF₃ carbon, and a signal for the methyl carbon (~20 ppm) |
| Mass Spectrometry (EI) | M⁺ at m/z 228, 230, 232 (isotopic pattern for 2 Cl atoms) |
Conclusion
The described two-step synthesis of this compound from 2,3-dichloro-6-methylaniline offers a robust and efficient route to this valuable compound. The pathway relies on well-understood and scalable reactions, making it suitable for both laboratory-scale synthesis and potential industrial applications. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature during the diazotization step, and the use of an effective trifluoromethylating system in the Sandmeyer reaction. This guide provides the necessary theoretical and practical framework for researchers to confidently approach the synthesis of this and related fluorinated aromatic molecules.
References
- Wikipedia. (2023). Sandmeyer reaction.
- MySkinRecipes. (n.d.). 2,3-Dichloro-6-methylaniline.
- Academax. (n.d.). Synthesis of 2,6-Dichloro-3-Methylaniline.
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An In-depth Technical Guide to 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Nomenclature
1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is a substituted aromatic compound with the chemical formula C₈H₅Cl₂F₃.[1] Precise communication in research and development necessitates a thorough understanding of its various synonyms and identifiers.
Systematic and Common Names:
The nomenclature of this compound can vary, leading to potential ambiguity. The primary IUPAC name is this compound.[1] However, it is also recognized by other systematic names, including:
These variations arise from different numbering conventions of the benzene ring substituents.
Registry Numbers and Database Identifiers:
To ensure unambiguous identification, several key registry numbers are assigned to this compound:
These identifiers are crucial for database searches and regulatory compliance.
Physicochemical Properties: A Foundation for Application
Understanding the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic behavior in potential drug candidates.
| Property | Value | Source |
| Molecular Weight | 229.02 g/mol | PubChem[1] |
| Molecular Formula | C₈H₅Cl₂F₃ | PubChem[1] |
| XLogP3 | 4.4 | PubChem[1] |
| Exact Mass | 227.9720400 Da | PubChem[1] |
| Monoisotopic Mass | 227.9720400 Da | PubChem[1] |
The high XLogP3 value indicates significant lipophilicity, a critical parameter in drug design that affects membrane permeability and distribution.[4] The trifluoromethyl group, in particular, is a key contributor to this property and is often incorporated into drug candidates to enhance metabolic stability and binding affinity.[4][5]
Synthesis and Mechanistic Insights
The synthesis of this compound and related structures often involves multi-step processes. A common precursor for similar compounds is 3,4-dichlorotoluene.[2] One patented method describes the reaction of 3,4-dichlorotoluene with carbon tetrachloride in the presence of anhydrous aluminum chloride to yield dichlorotrifluoromethyltoluenes.[6][7]
Illustrative Synthetic Pathway:
While specific, publicly available, detailed synthesis protocols for this compound are limited, a general understanding can be derived from related transformations. The introduction of the trifluoromethyl group can be a challenging synthetic step.
Caption: Generalized synthetic logic for producing trifluoromethylated dichlorotoluenes.
The choice of trifluoromethylating agent and reaction conditions is critical for achieving high yield and regioselectivity. The electron-withdrawing nature of the chlorine atoms and the directing effects of the methyl group on the benzene ring will influence the position of the trifluoromethylation.
Role in Drug Development and Research
Substituted trifluoromethylated benzenes are crucial building blocks in medicinal chemistry. The trifluoromethyl group can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.[4]
Case Study: Precursor to Biologically Active Molecules
While direct applications of this compound in approved drugs are not prominently documented in the public domain, its structural motifs are present in various compounds investigated for therapeutic potential. For instance, related structures like 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene are explored as precursors for protein kinase inhibitors.[6]
The strategic placement of chloro, methyl, and trifluoromethyl groups on the benzene ring allows for fine-tuning of a molecule's interaction with biological targets. The dichloro substitution pattern, for example, can influence binding pocket interactions and metabolic resistance.
Workflow for Utilizing as a Synthetic Intermediate:
Caption: Workflow illustrating the use of the title compound in drug discovery.
Safety and Handling
As with any halogenated organic compound, proper safety precautions are paramount when handling this compound. While specific toxicity data for this compound is not extensively available, related compounds such as 3,4-dichlorobenzotrifluoride are classified with health hazards.[8] Researchers should consult the Safety Data Sheet (SDS) from the supplier and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a valuable, albeit specialized, chemical intermediate. Its unique substitution pattern offers a versatile platform for the synthesis of complex organic molecules. For researchers in drug development, a deep understanding of its properties and reactivity is essential for leveraging its potential in the creation of novel and effective therapeutics. The continued exploration of synthetic methodologies and applications of such fluorinated building blocks will undoubtedly fuel future innovations in medicinal chemistry.
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2,3-Dichloro-6-(trifluoromethyl)toluene characterization
An In-Depth Technical Guide to the Characterization of 2,3-Dichloro-6-(trifluoromethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3-Dichloro-6-(trifluoromethyl)toluene is a halogenated aromatic compound of significant interest as a key building block in the synthesis of advanced pharmaceutical and agrochemical agents. The precise arrangement of its chloro and trifluoromethyl substituents on the toluene scaffold imparts unique electronic and lipophilic properties, making it a valuable intermediate in drug design.[1][2] However, these same properties necessitate a rigorous and multi-faceted analytical approach to confirm its identity, purity, and overall quality. The presence of potential isomeric, process-related, and degradation impurities requires orthogonal analytical techniques to ensure the safety and efficacy of the final active ingredient.[3][4]
This guide provides a comprehensive framework for the characterization of 2,3-Dichloro-6-(trifluoromethyl)toluene. It moves beyond simple data reporting to explain the scientific rationale behind method selection, offering field-proven insights into creating a self-validating analytical workflow. We will cover chromatographic techniques for purity assessment, spectroscopic methods for structural elucidation, and an integrated strategy to ensure the highest degree of scientific integrity.
Foundational Profile: Properties and Safety
A thorough characterization begins with understanding the fundamental physicochemical and safety properties of the target molecule. This data informs everything from proper storage and handling to the selection of appropriate analytical conditions.
Core Compound Identifiers
Correctly identifying the molecule through universally accepted identifiers is the first step in any analytical protocol.
| Identifier | Value |
| Chemical Name | 2,3-Dichloro-6-(trifluoromethyl)toluene |
| CAS Number | 115571-59-0[5][6] |
| Molecular Formula | C₈H₅Cl₂F₃[5] |
| Molecular Weight | 229.03 g/mol [5] |
| Synonyms | 3,4-Dichloro-2-methylbenzotrifluoride[5] |
Physicochemical Data
The physical properties of the compound are critical for predicting its behavior in various analytical systems, particularly in chromatography.
| Property | Value | Rationale for Characterization |
| Appearance | Colorless to light-colored liquid | A simple but crucial first check for degradation or gross contamination. |
| Boiling Point | 108-110 °C @ 35 Torr[5] | High boiling point and thermal stability make it well-suited for Gas Chromatography (GC). |
| Density (Predicted) | 1.404 ± 0.06 g/cm³[5] | Useful for solvent compatibility assessments and preparation of standard solutions. |
| Storage Temperature | 2-8°C[5] | Indicates potential sensitivity to heat or light over time, informing proper long-term storage. |
GHS Safety and Handling Protocols
As a chlorinated and fluorinated aromatic compound, 2,3-Dichloro-6-(trifluoromethyl)toluene requires careful handling. Adherence to GHS classifications is mandatory for ensuring laboratory safety.
| Hazard Statement | Precautionary Code | Meaning & Rationale |
| H302 | - | Harmful if swallowed.[5] |
| H315 | P280 | Causes skin irritation.[5] Mandates the use of protective gloves. |
| H319 | P305+P351+P338 | Causes serious eye irritation.[5] Requires safety goggles and access to an eyewash station. |
| H335 | P261, P271 | May cause respiratory irritation.[5] All handling should be performed in a well-ventilated fume hood. |
Chromatographic Analysis: Purity and Impurity Profiling
Chromatography is the cornerstone for determining the purity of pharmaceutical intermediates. For a compound like 2,3-Dichloro-6-(trifluoromethyl)toluene, a dual-method approach using both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) provides a comprehensive impurity profile.[3][7]
The Orthogonal Approach: Why Both GC and HPLC?
-
Expertise & Experience: Relying on a single chromatographic method can be misleading. GC is excellent for volatile and thermally stable compounds and is ideal for identifying residual solvents and closely related volatile impurities.[8] However, it may not detect non-volatile degradation products or inorganic impurities. HPLC is complementary, adept at separating compounds based on polarity and is suitable for less volatile or thermally labile impurities that would decompose in a hot GC inlet.[9] Using both provides an orthogonal, and therefore more trustworthy, assessment of purity.
Workflow for Chromatographic Purity Assessment
Caption: Orthogonal workflow for purity determination.
Protocol: Purity by Gas Chromatography (GC-FID)
This protocol is designed to separate the main component from potential volatile impurities, such as isomers from the synthesis process or residual starting materials.
| Parameter | Specification | Rationale |
| GC System | Agilent 8890 or equivalent with FID | FID offers a wide linear range and robust response for hydrocarbons. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5 or equivalent) | A non-polar 5% phenyl-methylpolysiloxane phase separates compounds primarily by boiling point, which is effective for isomers of substituted toluenes.[8] |
| Inlet Temp. | 250°C | Ensures rapid volatilization without thermal degradation. |
| Injection | 1 µL, Split ratio 50:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium or Hydrogen, constant flow @ 1.2 mL/min | Provides optimal separation efficiency. |
| Oven Program | 50°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min | A temperature ramp is essential for eluting both early (solvents) and late-eluting (higher boiling point impurities) components. |
| Detector Temp. | 300°C (FID) | Prevents condensation of analytes in the detector. |
| Data Analysis | Area percent calculation, excluding solvent peak | Standard method for reporting purity when response factors are similar. |
Protocol: Impurity Identification by GC-Mass Spectrometry (GC-MS)
To identify the impurities detected by GC-FID, the same method can be transferred to a GC-MS system. The mass spectrometer provides molecular weight and fragmentation data, allowing for structural elucidation of unknown peaks.[10][11]
-
Trustworthiness: The self-validating nature of this system comes from matching retention times between the GC-FID and GC-MS runs. A peak identified in the MS run must have a corresponding retention time in the primary FID purity analysis.
Spectroscopic Structural Elucidation
While chromatography determines purity, spectroscopy confirms that the main component is indeed 2,3-Dichloro-6-(trifluoromethyl)toluene. A combination of NMR, IR, and MS provides an unambiguous structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for definitive structure confirmation of organic molecules.[3][7] For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: The aromatic region will show two doublets, corresponding to the two adjacent protons on the ring. The methyl group will appear as a singlet in the aliphatic region.
-
¹³C NMR: Will show 8 distinct carbon signals: one for the methyl group, one for the CF₃ carbon (split by fluorine), and six for the aromatic carbons.
-
¹⁹F NMR: This is a critical and highly specific test for fluorinated compounds. It should show a sharp singlet, as there are no adjacent protons or other fluorine atoms to cause splitting. Its chemical shift is characteristic of the CF₃ group in this electronic environment.[12]
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Features |
| ¹H | ~7.2-7.8 (Aromatic), ~2.5 (Methyl) | Two doublets in the aromatic region, one singlet for the methyl group. |
| ¹³C | ~120-140 (Aromatic), ~124 (CF₃, quartet), ~20 (Methyl) | All 8 carbons should be visible. The CF₃ carbon will show a characteristic quartet due to C-F coupling. |
| ¹⁹F | ~ -60 to -65 (relative to CFCl₃) | A single, sharp peak confirming the presence and environment of the trifluoromethyl group. |
Infrared (IR) Spectroscopy
FT-IR is a rapid and reliable technique for confirming the presence of key functional groups. It serves as an excellent identity check.
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |
| 1600-1450 | Aromatic C=C Bending | Fingerprint region for the substituted toluene core. |
| 1350-1150 | C-F Stretch | Strong, characteristic absorbance confirming the CF₃ group. |
| 800-600 | C-Cl Stretch | Confirms the presence of chloro-substituents. |
Mass Spectrometry (MS)
When coupled with GC, MS not only helps identify impurities but also confirms the structure of the main peak. Electron Impact (EI) ionization will provide the molecular ion and a characteristic fragmentation pattern.
-
Expected Molecular Ion (M⁺): A cluster of peaks around m/z 228, 230, and 232, reflecting the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl).
-
Key Fragments: Loss of Cl (M-35), loss of CF₃ (M-69).
Integrated Characterization Workflow
A robust characterization is not a series of disconnected experiments but an integrated, logical flow where each step validates the next.
Logical Flow for Complete Compound Characterization
Caption: A self-validating workflow from sample receipt to final report.
Conclusion
The comprehensive characterization of 2,3-Dichloro-6-(trifluoromethyl)toluene is a critical activity that underpins its successful use in research and development, particularly within the regulated pharmaceutical industry. A simple purity value is insufficient; a deep understanding of the impurity profile, confirmed structural identity, and physicochemical properties is required.
By integrating orthogonal chromatographic techniques (GC and HPLC) with a suite of powerful spectroscopic methods (NMR, MS, and IR), scientists can build a complete and trustworthy profile of this key chemical intermediate. The workflows and protocols detailed in this guide provide a robust framework for achieving this, ensuring that the material meets the high standards of quality and safety demanded in modern drug development.
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3,4-Dichloro-2-methylbenzotrifluoride molecular weight
An In-Depth Technical Guide to the Molecular Properties of 3,4-Dichloro-2-methylbenzotrifluoride for Advanced Research Applications
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 3,4-Dichloro-2-methylbenzotrifluoride, a critical fluorinated building block in the pharmaceutical and agrochemical industries. Moving beyond a simple statement of its molecular weight, this document delves into the structural significance of this compound, its physicochemical properties, established synthetic pathways, and key applications. The central theme is to provide researchers, scientists, and drug development professionals with a foundational understanding of how the molecular characteristics of 3,4-Dichloro-2-methylbenzotrifluoride, anchored by its molecular weight, influence its reactivity, utility, and handling. This guide is structured to offer not just data, but actionable insights grounded in established scientific principles and methodologies.
Core Physicochemical Properties and Molecular Identity
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. For 3,4-Dichloro-2-methylbenzotrifluoride, the molecular weight is the cornerstone that informs stoichiometry, reaction kinetics, and analytical characterization.
The molecular formula of 3,4-Dichloro-2-methylbenzotrifluoride is C₈H₅Cl₂F₃, leading to a calculated molecular weight of 229.02 g/mol .[1] This value is pivotal for accurate reagent measurement in synthetic protocols and for the interpretation of mass spectrometry data during reaction monitoring and quality control. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 115571-59-0 | [1] |
| Molecular Formula | C₈H₅Cl₂F₃ | [1] |
| Molecular Weight | 229.02 g/mol | [1] |
| Appearance | Data not consistently available; related compounds are colorless to light yellow liquids or solids.[2][3][4] | |
| Boiling Point | Data not available for this specific isomer. Related compound 3,4-Dichlorobenzotrifluoride boils at 173-174 °C.[4][5] | |
| Melting Point | Data not available for this specific isomer. Related compound 3,4-Dichlorobenzotrifluoride melts at -13 to -12 °C.[4][5] | |
| Density | Data not available for this specific isomer. Related compound 3,4-Dichlorobenzotrifluoride has a density of 1.478 g/mL at 25 °C.[3] |
Molecular Structure and Its Implications for Reactivity and Application
The arrangement of substituents on the aromatic ring of 3,4-Dichloro-2-methylbenzotrifluoride is critical to its chemical behavior. The molecule consists of a benzene ring with two chlorine atoms at positions 3 and 4, a methyl group at position 2, and a trifluoromethyl (-CF₃) group.
Caption: Chemical structure of 3,4-Dichloro-2-methylbenzotrifluoride.
The trifluoromethyl group is a key feature, acting as a strong electron-withdrawing group. This property is highly sought after in drug development for several reasons:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic breakdown by cytochrome P450 enzymes.[6]
-
Increased Lipophilicity: The -CF₃ group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modified Acidity/Basicity: It can alter the pKa of nearby functional groups, influencing a drug candidate's solubility and binding characteristics.
The chlorine and methyl groups further modulate the electronic and steric properties of the ring, providing specific points for further chemical modification.
Synthesis and Manufacturing Overview
Understanding the synthesis of 3,4-Dichloro-2-methylbenzotrifluoride is crucial for assessing its purity, potential byproducts, and scalability. While specific protocols for this exact isomer are not widely published, analogous syntheses for related compounds like 3,4-Dichlorobenzotrifluoride are well-documented and typically involve a multi-step process. A common industrial route starts with a substituted toluene.[3][6][7]
A representative synthetic pathway often involves:
-
Side-Chain Halogenation: The methyl group of a dichlorotoluene precursor is halogenated, often through free-radical chlorination, to form a trichloromethyl group.[3][6]
-
Halogen Exchange (Fluorination): The trichloromethyl group is then converted to a trifluoromethyl group using a fluorinating agent like anhydrous hydrogen fluoride (HF).[3][5][6]
Caption: Generalized synthetic workflow for benzotrifluorides.
This process highlights the importance of rigorous purification and analytical validation to ensure the final product is free of residual starting materials or chlorinated intermediates.
Applications in Research and Development
3,4-Dichloro-2-methylbenzotrifluoride is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2][3][4] Its utility stems from the desirable properties conferred by the trifluoromethyl group.[6][8]
Key Application Areas:
-
Pharmaceutical Synthesis: It serves as a building block for creating active pharmaceutical ingredients (APIs). The dichlorinated and trifluoromethylated benzene ring is a common scaffold in modern medicinal chemistry.
-
Agrochemical Development: This compound is a precursor for herbicides and insecticides. The lipophilicity and metabolic stability provided by the -CF₃ group can enhance the efficacy and environmental persistence of these products.[3]
-
Materials Science: Benzotrifluoride derivatives are also utilized in the development of specialty polymers and electronic materials due to their thermal stability and unique solvent properties.[4]
Analytical Characterization and Quality Control
For any research or development application, verifying the identity and purity of starting materials is a non-negotiable aspect of scientific integrity. The molecular weight of 229.02 g/mol is a key parameter in this validation process.
Standard Analytical Workflow:
-
Chromatographic Separation: Gas Chromatography (GC) is highly effective for analyzing volatile and semi-volatile compounds like this, separating the main component from impurities.[9] High-Performance Liquid Chromatography (HPLC) can also be employed.
-
Mass Spectrometry (MS): GC-MS is the gold standard for confirming the molecular weight. The mass spectrum will show a molecular ion peak corresponding to the calculated weight, confirming the compound's identity.[9][10]
-
Purity Quantification: Following separation, a Flame Ionization Detector (FID) in GC or a UV detector in HPLC is used to quantify the purity of the sample, ensuring it meets the stringent requirements for drug development or other sensitive applications.[9]
Caption: A typical analytical workflow for compound validation.
Safety, Handling, and Storage
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[11][12][13]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11][13]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep containers tightly closed and store separately from incompatible materials such as strong oxidizing agents and bases.[11][12]
-
First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[11][13] If inhaled, move to fresh air.[11][13]
Conclusion
The molecular weight of 3,4-Dichloro-2-methylbenzotrifluoride (229.02 g/mol ) is more than a mere physical constant; it is the gateway to understanding the compound's comprehensive chemical identity and potential. For researchers in drug development and other advanced scientific fields, this value underpins every aspect of its use, from synthesis and purification to application and safety. By appreciating the interplay between its molecular structure, physicochemical properties, and synthetic accessibility, scientists can effectively leverage this valuable fluorinated intermediate to drive innovation in medicine, agriculture, and materials science.
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Spectroscopic data of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
An In-depth Technical Guide to the Spectroscopic Characterization of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum is expected to be relatively simple, revealing two distinct aromatic proton signals and one aliphatic methyl signal. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups and the electron-donating nature of the methyl group.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.5 - 7.7 | d | ~ 8-9 | H-5 |
| ~ 7.3 - 7.5 | d | ~ 8-9 | H-6 |
| ~ 2.4 - 2.6 | s | N/A | -CH₃ |
Causality Behind Predictions: The two aromatic protons, H-5 and H-6, are ortho to each other, which will result in a doublet for each signal with a typical ortho-coupling constant of 8-9 Hz. H-5 is deshielded by the adjacent trifluoromethyl group, and is therefore expected to appear at a lower field (higher ppm) than H-6. The methyl group protons are not coupled to any other protons, so they will appear as a singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
.dot
Caption: Predicted ¹H NMR assignments and couplings.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached atoms and the overall electronic environment.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 135-140 | C-3 | Attached to methyl group |
| ~ 132-136 | C-1 or C-2 | Attached to chlorine |
| ~ 130-134 | C-1 or C-2 | Attached to chlorine |
| ~ 128-132 (q, J ≈ 30-35 Hz) | C-4 | Attached to CF₃ |
| ~ 125-129 | C-6 | Aromatic CH |
| ~ 123-127 | C-5 | Aromatic CH |
| ~ 122-126 (q, J ≈ 270-275 Hz) | -CF₃ | Trifluoromethyl carbon |
| ~ 15-20 | -CH₃ | Methyl carbon |
Causality Behind Predictions: The carbons attached to the electronegative chlorine atoms (C-1 and C-2) will be deshielded and appear at a lower field. The carbon attached to the trifluoromethyl group (C-4) will also be deshielded and will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will appear as a quartet with a large coupling constant. The aromatic CH carbons (C-5 and C-6) will appear in the typical aromatic region, and the methyl carbon will be found at a high field.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.
-
Instrument Setup:
-
Tune the probe for ¹³C observation.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
-
Data Acquisition:
-
Set a spectral width that covers the entire expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
.dot
Caption: Influences on predicted ¹³C NMR chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |
| 2980-2850 | Weak | Aliphatic C-H Stretch (-CH₃) |
| 1600-1450 | Medium | Aromatic C=C Stretch |
| 1350-1100 | Strong | C-F Stretch (-CF₃) |
| 850-750 | Strong | C-Cl Stretch |
| 900-675 | Strong | Aromatic C-H Bend (out-of-plane) |
Causality Behind Predictions: The spectrum will be dominated by strong absorptions due to the C-F stretching of the trifluoromethyl group. The C-Cl stretches will appear in the fingerprint region. Aromatic C-H and C=C stretching bands will confirm the presence of the benzene ring, while the weak aliphatic C-H stretch will indicate the methyl group.
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrument Setup: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity | Notes |
| 228/230/232 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). |
| 213/215/217 | [M - CH₃]⁺ | Loss of the methyl group. |
| 193/195 | [M - Cl]⁺ | Loss of a chlorine atom. |
| 159 | [M - CF₃]⁺ | Loss of the trifluoromethyl group. |
Causality Behind Predictions: The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any fragments containing chlorine. The most likely fragmentation pathways involve the loss of the substituents from the aromatic ring.
Experimental Protocol for Electron Ionization (EI)-Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Conclusion
The combination of NMR, IR, and mass spectrometry provides a powerful and self-validating toolkit for the comprehensive characterization of this compound. This guide, based on established spectroscopic principles and data from closely related compounds, offers a robust predictive framework for researchers. By understanding the expected spectral data and the reasoning behind it, scientists can confidently identify this molecule and ensure its purity, a critical step in any chemical research and development endeavor.
References
A comprehensive list of references to authoritative sources for the spectroscopic data of related compounds and fundamental principles will be provided upon the availability of experimental data for the target molecule. For general principles and data of similar compounds, researchers are encouraged to consult the following invaluable resources:
- NIST Chemistry WebBook: A comprehensive source for chemical and physical data, including mass spectra and IR spectra for a vast number of compounds. [Link]
- Spectral Database for Organic Compounds (SDBS): A free online database containing a wealth of NMR, MS, IR, and Raman spectra. [Link]
- PubChem: Provides extensive information on chemical substances, including physical and chemical properties, and links to relevant liter
1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene 1H NMR chemical shifts
An In-Depth Technical Guide to the ¹H NMR Chemical Shifts of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. In the absence of direct experimental data in publicly available databases, this document leverages established principles of NMR spectroscopy, substituent effects on aromatic systems, and predictive methodologies to offer a detailed interpretation of the expected chemical shifts, multiplicities, and coupling constants. Furthermore, this guide presents a robust, step-by-step protocol for the acquisition of a high-quality ¹H NMR spectrum for this compound, ensuring scientific integrity and reproducibility. Visual aids, including a logical workflow diagram, are provided to enhance understanding.
Introduction: The Significance of this compound
This compound is a polysubstituted aromatic compound with a unique arrangement of electron-withdrawing (chloro and trifluoromethyl) and electron-donating (methyl) groups.[1] Such molecules are of significant interest in medicinal chemistry and materials science, where precise structural elucidation is paramount for understanding their reactivity, biological activity, and physical properties. ¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of such compounds. The proton chemical shifts and coupling patterns provide a detailed fingerprint of the molecular structure.
This guide serves as a practical resource for researchers, offering a predictive analysis of the ¹H NMR spectrum and a detailed methodology for its experimental verification.
Predicted ¹H NMR Spectrum Analysis
The structure of this compound presents a fascinating case for ¹H NMR interpretation due to the interplay of its substituents.
Molecular Structure and Proton Environments:
The benzene ring has two aromatic protons and one methyl group, resulting in three distinct proton environments.
-
H-5: The proton at position 5.
-
H-6: The proton at position 6.
-
-CH₃: The methyl protons at position 3.
A. Predicted Chemical Shifts (δ)
The chemical shifts of the aromatic protons are predicted by starting with the standard chemical shift of benzene (approximately 7.3 ppm) and considering the additive effects of the substituents.[2]
-
Electron-Withdrawing Groups (EWGs): The two chlorine atoms and the trifluoromethyl (-CF₃) group are strong EWGs. They deshield nearby protons, causing their signals to shift downfield (to a higher ppm value).[3][4]
-
Electron-Donating Group (EDG): The methyl (-CH₃) group is a weak EDG, which shields nearby protons, causing an upfield shift (to a lower ppm value).[4]
Based on these principles:
-
H-5: This proton is ortho to the electron-withdrawing -CF₃ group and meta to a chloro group. The strong deshielding effect of the -CF₃ group is expected to dominate, shifting this proton significantly downfield.
-
H-6: This proton is ortho to a chloro group and meta to the -CF₃ group. It will also be deshielded, but likely to a lesser extent than H-5.
-
-CH₃ Protons: The methyl protons are situated between two electron-withdrawing chloro groups. This will cause a downfield shift compared to toluene (where the methyl protons are at ~2.3 ppm).
B. Predicted Multiplicities and Coupling Constants (J)
-
Aromatic Protons (H-5 and H-6): These two protons are on adjacent carbons (ortho to each other). They will exhibit spin-spin coupling, resulting in a doublet for each signal. The expected ortho coupling constant (³J_HH) is typically in the range of 7-10 Hz.
-
Methyl Protons (-CH₃): The methyl protons are not adjacent to any other protons, so they will appear as a singlet.
Summary of Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | ~ 7.6 - 7.8 | Doublet (d) | ~ 8 | Strongly deshielded by ortho -CF₃ group. |
| H-6 | ~ 7.4 - 7.6 | Doublet (d) | ~ 8 | Deshielded by ortho -Cl and meta -CF₃ groups. |
| -CH₃ | ~ 2.4 - 2.6 | Singlet (s) | N/A | Deshielded by two adjacent -Cl groups. |
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality and reliable ¹H NMR spectrum, a systematic approach to sample preparation and instrument setup is crucial.
3.1. Materials and Reagents
-
This compound (5-25 mg)[5]
-
Deuterated chloroform (CDCl₃), 99.8%+ D
-
Tetramethylsilane (TMS) as an internal standard (or use residual solvent peak for referencing)
-
High-quality 5 mm NMR tubes[6]
-
Pasteur pipette and glass wool
-
Vial for sample dissolution
3.2. Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the solid compound into a clean, dry vial.[7]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.[5][6]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. Solid particles can disrupt the magnetic field homogeneity, leading to broadened peaks.[6]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.
3.3. Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Solvent | CDCl₃ | Good solubility for many organic compounds and a single residual peak at ~7.26 ppm. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Pulse Program | zg30 or similar | Standard 30-degree pulse for routine spectra. |
| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise with the recommended sample concentration. |
| Acquisition Time (AQ) | ~ 3-4 seconds | Ensures good digital resolution. |
| Relaxation Delay (D1) | 1-2 seconds | Allows for adequate relaxation of protons between scans.[8] |
| Spectral Width (SW) | ~ 16 ppm | Covers the full range of expected proton chemical shifts. |
3.4. Data Processing
-
Fourier Transform (FT): Apply an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption peaks.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm or the TMS peak to 0.00 ppm.
-
Integration: Integrate the signals corresponding to the aromatic protons and the methyl group. The integral ratio should be approximately 1:1:3 (H-5:H-6:-CH₃).
-
Peak Picking: Identify and label the chemical shifts of all peaks.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the acquisition of the ¹H NMR spectrum.
Conclusion
References
- University of California, Riverside. NMR Sample Preparation.
- Organomation. NMR Sample Preparation: The Complete Guide.
- Chem LibreTexts. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
- Martin, G. E. (2018). Chapter 5: Acquiring ¹H and ¹³C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products (pp. 235-274). Royal Society of Chemistry.
- JoVE. Video: NMR Spectroscopy of Benzene Derivatives.
- University College London. Chemical shifts.
- PubChem. This compound.
- Western University. NMR Sample Preparation.
- JoVE. NMR Spectroscopy of Benzene Derivatives.
- Royal Society of Chemistry. Supporting Information for... [Various articles showing CF3 group effects]. [Online]
- ACD/Labs. Identifying a monosubstituted benzene fragment in a 1H NMR spectrum.
- Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- PubChem. This compound.
- Beilstein Journals.
- University College London. Chemical shifts.
- ChemRxiv. Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. [Online]
- National Institutes of Health. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[2][5][7]-Triazoles. [Online]
- Royal Society of Chemistry. Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. [Online]
- PubChem. 1,2-Dichloro-3-(trifluoromethyl)benzene. [Online]
- Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Online]
- Beilstein Journals.
- UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Online]
- University of Nizwa. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Online]
- Sigma-Aldrich. NMR Chemical Shifts of Impurities. [Online]
- Quora. In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? [Online]
- ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Online]
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An In-Depth Technical Guide to the 13C NMR Signals of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, 13C NMR spectroscopy is particularly powerful for elucidating the carbon framework of a molecule. This guide provides a comprehensive analysis of the 13C NMR spectrum of 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene, a polysubstituted aromatic compound of interest in drug development and materials science. Understanding the nuances of its 13C NMR spectrum is crucial for researchers and scientists for unambiguous structure verification and quality control.
This document will delve into the theoretical prediction of the 13C NMR signals, the influence of various substituents on chemical shifts, and the characteristic carbon-fluorine coupling patterns. By integrating established principles of NMR spectroscopy with computational prediction methodologies, this guide aims to serve as a definitive reference for professionals working with this and structurally related molecules.
Molecular Structure and Symmetry Considerations
This compound possesses a benzene ring with four different substituents. The substitution pattern (1,2,3,4-tetrasubstituted) results in a lack of any plane of symmetry that would render any of the aromatic carbons chemically equivalent. Consequently, we anticipate observing distinct signals for all six aromatic carbons in the 13C NMR spectrum. Additionally, the methyl (-CH3) and trifluoromethyl (-CF3) groups will each contribute a signal, bringing the total expected number of signals to eight.
The numbering of the carbon atoms in the benzene ring is crucial for the assignment of the NMR signals. Following IUPAC nomenclature, the carbon atoms are numbered as follows:
Figure 1: Structure of this compound with IUPAC numbering.
Predicting 13C NMR Chemical Shifts: The Role of Substituent Effects
The chemical shift of a carbon atom in a benzene ring is significantly influenced by the electronic properties of the substituents attached to the ring. These effects can be broadly categorized as inductive and resonance effects. By starting with the base chemical shift of benzene (δ ≈ 128.5 ppm) and applying additive substituent chemical shifts (SCS), we can estimate the chemical shifts for each carbon in this compound.
Substituent Effects on Aromatic Carbons:
-
Chlorine (-Cl): Chlorine is an electronegative atom, exhibiting a deshielding inductive effect (-I) and a shielding resonance effect (+R) due to its lone pairs of electrons. The inductive effect is strongest on the ipso-carbon and decreases with distance, while the resonance effect primarily influences the ortho and para positions.
-
Methyl (-CH3): The methyl group is a weak electron-donating group through both inductive (+I) and hyperconjugation effects. This generally leads to a shielding (upfield shift) of the aromatic carbons, particularly at the ortho and para positions.
-
Trifluoromethyl (-CF3): The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (-I effect). It does not participate in resonance. This group strongly deshields the ipso-carbon and also has a significant deshielding effect on the other ring carbons.
The interplay of these effects from the four substituents determines the final chemical shift of each aromatic carbon. While empirical additivity rules provide a good first approximation, for highly substituted and sterically crowded molecules like this one, computational methods are often employed for more accurate predictions.[1][2]
Computational Prediction of 13C NMR Spectra:
Modern computational chemistry offers powerful tools for the accurate prediction of NMR parameters.[3][4] Density Functional Theory (DFT) calculations, in particular, have become a cornerstone in computational spectroscopy for predicting chemical shifts and coupling constants with high reliability.[3] These methods model the electronic structure of the molecule and calculate the magnetic shielding tensor for each nucleus, which is then converted to a chemical shift.[3][5]
The workflow for a computational prediction of the 13C NMR spectrum typically involves:
-
Geometry Optimization: Finding the lowest energy conformation of the molecule.
-
NMR Calculation: Using a suitable DFT functional and basis set to calculate the magnetic shielding constants.
-
Referencing and Scaling: Converting the calculated shielding constants to chemical shifts relative to a standard (e.g., TMS).
Figure 2: A simplified workflow for the computational prediction of NMR spectra.
Analysis of Carbon-Fluorine (C-F) Coupling
A key feature in the 13C NMR spectrum of fluorinated compounds is the presence of through-bond scalar coupling between carbon-13 and fluorine-19 nuclei (¹³C-¹⁹F coupling).[6] This coupling results in the splitting of carbon signals into multiplets. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the coupled nuclei.
-
One-bond coupling (¹JCF): This is the largest coupling and is observed for the carbon directly attached to the fluorine atom(s). For a -CF3 group, this will be a quartet due to coupling with three equivalent fluorine atoms. The magnitude of ¹JCF for trifluoromethyl groups is typically in the range of 270-280 Hz.[7]
-
Two-bond coupling (²JCF): The carbon atom adjacent to the -CF3 group (C-4 in this case) will exhibit a quartet splitting with a coupling constant typically around 30-40 Hz.[7][8]
-
Three-bond coupling (³JCF): Carbons three bonds away from the fluorine atoms (C-3 and C-5) will also be split into quartets, but with smaller coupling constants, generally in the range of 3-5 Hz.[7]
-
Longer-range couplings (⁴JCF, ⁵JCF): These couplings are usually smaller (0-2 Hz) and may not always be resolved.
The observation of these characteristic C-F coupling patterns provides definitive evidence for the presence and position of the trifluoromethyl group on the benzene ring.[6]
Predicted 13C NMR Data
Based on the principles of substituent effects and known C-F coupling constants, a predicted 13C NMR spectrum for this compound can be summarized. The chemical shifts for aromatic carbons generally fall within the range of 110-160 ppm.[9]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) | Rationale |
| C1 | ~133-138 | Singlet (or very small ⁴JCF) | - | Ispo to Cl, ortho to Cl. Deshielded. |
| C2 | ~130-135 | Singlet (or very small ⁵JCF) | - | Ispo to Cl, ortho to Cl and CH3. Deshielded. |
| C3 | ~135-140 | Quartet | ³JCF ≈ 3-5 | Ispo to CH3, ortho to Cl and CF3. Deshielded. |
| C4 | ~128-133 | Quartet | ²JCF ≈ 30-40 | Ispo to CF3, ortho to CH3. Strongly deshielded by CF3. |
| C5 | ~125-130 | Quartet | ³JCF ≈ 3-5 | Meta to Cl, Cl, and CH3; ortho to H. |
| C6 | ~127-132 | Singlet (or very small ⁴JCF) | - | Ortho to Cl and H. |
| -CH3 | ~15-20 | Singlet | - | Typical range for an aryl methyl carbon. |
| -CF3 | ~120-125 | Quartet | ¹JCF ≈ 270-280 | Typical range for a trifluoromethyl carbon. |
Table 1: Predicted 13C NMR Data for this compound.
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality 13C NMR spectrum for structural verification, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the 13C probe.
-
Shim the magnetic field to achieve good resolution.
-
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled 13C NMR experiment.
-
Spectral Width: Approximately 250 ppm (e.g., -10 to 240 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 256 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals (note: in proton-decoupled 13C NMR, integrals are not always quantitative).
-
Figure 3: A flowchart outlining the key steps in the experimental acquisition of a 13C NMR spectrum.
Conclusion
The 13C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the six unique aromatic carbons and the two substituent carbons. The chemical shifts of the aromatic carbons are governed by a complex interplay of inductive and resonance effects from the four different substituents. A defining characteristic of the spectrum is the presence of C-F coupling, which splits the signals of the trifluoromethyl carbon and the adjacent aromatic carbons into distinct quartets. This detailed analysis, combining theoretical principles with a practical experimental approach, provides a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this molecule. The use of computational methods is highly recommended for achieving the most accurate prediction and assignment of the 13C NMR signals.
References
- Hearmon, R. A., et al. (1990). A microcomputer program for the prediction of 13C n.m.r. spectra of substituted benzenes. Journal of Molecular Structure, 218, 243-248.
- Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the more common pitfalls of structure elucidation by NMR spectroscopy. Nature Protocols, 9(12), 2772-2794.
- Meiler, J., et al. (2003). Fast and accurate prediction of 13C chemical shifts for substituted benzenes. Journal of Magnetic Resonance, 162(1), 15-23.
- ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2.
- Sarotti, A. M., & Pellegrinet, S. C. (2009). A multi-standard approach for GIAO 13C NMR calculations. Journal of Organic Chemistry, 74(19), 7254-7260.
- Stenutz, R. NMR chemical shift prediction of benzenes.
- Grimblat, N., et al. (2015). A protocol for the accurate and fast calculation of the 13C NMR chemical shifts of flavonoids.
- Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.
- LibreTexts Chemistry. (2020). 13C NMR Spectroscopy.
- PubChem. This compound.
- Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10830-10839.
- Daranas, A. H., & Sarotti, A. M. (2021). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 9, 804561.
- JoVE. (2023). NMR Spectroscopy of Benzene Derivatives.
- Beilstein Journals. (2012). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.
- University of Wisconsin-Madison. Organic Chemistry Data - 13C NMR Chemical Shifts.
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- 9. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
An In-depth Technical Guide to the GC-MS Analysis of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
This guide provides a comprehensive overview of the analytical methodology for the identification and quantification of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development and environmental analysis who require a robust and reliable analytical approach for this and structurally similar halogenated, trifluoromethylated aromatic compounds.
Introduction and Analytical Context
This compound is a substituted aromatic hydrocarbon. Its structure, featuring chlorine, methyl, and trifluoromethyl groups on a benzene ring, presents unique analytical challenges and dictates the separation and detection strategy. This compound and its isomers are often encountered as intermediates in the synthesis of pharmaceuticals and agrochemicals. Accurate and sensitive analytical methods are therefore crucial for process monitoring, quality control, and environmental assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the analysis of volatile and semi-volatile organic compounds such as this compound. The high separation efficiency of gas chromatography combined with the sensitive and specific detection provided by mass spectrometry allows for unambiguous identification and precise quantification even in complex matrices.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂F₃ | PubChem |
| Molecular Weight | 229.02 g/mol | PubChem |
| Synonyms | 2,3-Dichloro-6-(trifluoromethyl)toluene | PubChem |
| Predicted Boiling Point | ~200-220 °C | (Estimated based on structural similarity to dichlorotoluene isomers) |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, hexane) | (General property of similar halogenated aromatic hydrocarbons) |
Sample Preparation: A Critical First Step
The choice of sample preparation technique is dictated by the sample matrix and the concentration of the analyte. The primary goal is to extract this compound from the matrix and present it in a solvent compatible with the GC-MS system, free from interfering substances.[1]
Liquid-Liquid Extraction (LLE)
For aqueous samples such as wastewater or biological fluids, LLE is a robust and widely used technique.
Protocol for LLE:
-
To 10 mL of the aqueous sample, add 5 mL of a suitable organic solvent (e.g., dichloromethane or hexane).
-
Agitate the mixture vigorously for 2-3 minutes to ensure efficient partitioning of the analyte into the organic phase.
-
Allow the layers to separate. A centrifuge can be used to expedite this process.
-
Carefully collect the organic layer.
-
If necessary, the extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
Solid-Phase Extraction (SPE)
SPE is an excellent alternative to LLE, offering higher sample throughput and reduced solvent consumption. It is particularly useful for cleaning up complex sample matrices.
Protocol for SPE:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the cartridge at a slow, controlled flow rate.
-
Wash the cartridge with a water/methanol mixture to remove polar interferences.
-
Elute the analyte with a small volume of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
The eluate can be directly injected or concentrated as needed.
Headspace Analysis
For the analysis of volatile organic compounds (VOCs) in solid or viscous liquid samples (e.g., soil, polymers), headspace analysis is a powerful, solvent-free technique.
Protocol for Static Headspace Analysis:
-
Place a known amount of the sample into a headspace vial.
-
Seal the vial and place it in a headspace autosampler.
-
The vial is heated to a specific temperature for a set time, allowing the volatile analytes to partition into the headspace.
-
A portion of the headspace gas is then automatically injected into the GC-MS.
Proposed GC-MS Methodology
Due to the absence of a standardized method for this specific analyte, the following parameters are proposed based on the analysis of structurally similar compounds like dichlorotoluene isomers and other halogenated volatile organic compounds.[2][3]
Chromatographic Separation
The choice of the GC column is critical for resolving the analyte from potential isomers and matrix components. A non-polar or medium-polarity column is recommended.[4][5]
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides excellent resolution for a wide range of non-polar and semi-polar compounds, including halogenated aromatics.[3] |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte.[3] |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode enhances sensitivity, while split mode prevents column overloading. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial temp: 60 °C, hold for 2 min; Ramp: 10 °C/min to 220 °C, hold for 5 min | This temperature program allows for the separation of volatile components at the beginning of the run and ensures the elution of the target analyte with a good peak shape. |
Mass Spectrometric Detection
Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be compared to spectral libraries.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating characteristic and reproducible fragmentation patterns.[3] |
| Ion Source Temperature | 230 °C | Maintains the analyte in the gas phase and minimizes contamination. |
| Quadrupole Temp. | 150 °C | Ensures stable performance of the mass analyzer. |
| Mass Range | Scan from m/z 45 to 300 | Covers the expected molecular ion and fragment ions. |
| Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) | Full scan provides comprehensive spectral information for compound identification. SIM mode offers enhanced sensitivity and selectivity for target analyte quantification. |
Data Analysis: From Chromatogram to Result
Identification
The primary identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known analytical standard. In the absence of a library spectrum, the identification relies on the interpretation of the fragmentation pattern.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is predicted to exhibit a characteristic molecular ion cluster due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The fragmentation is expected to proceed through the loss of chlorine, methyl, and trifluoromethyl groups.
Predicted Fragmentation Pathway:
Caption: Predicted EI fragmentation of this compound.
Table of Predicted m/z Values and Corresponding Fragments:
| m/z (most abundant isotope) | Ion Formula | Description |
| 228 | [C₈H₅³⁵Cl₂F₃]⁺ | Molecular Ion (M⁺) |
| 230 | [C₈H₅³⁵Cl³⁷ClF₃]⁺ | M+2 Isotope Peak |
| 232 | [C₈H₅³⁷Cl₂F₃]⁺ | M+4 Isotope Peak |
| 213 | [C₇H₂³⁵Cl₂F₃]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |
| 193 | [C₈H₅³⁵ClF₃]⁺ | Loss of a chlorine radical ([M-Cl]⁺) |
| 178 | [C₇H₂³⁵ClF₃]⁺ | Loss of a methyl and a chlorine radical ([M-CH₃-Cl]⁺) |
| 159 | [C₈H₅³⁵Cl₂]⁺ | Loss of a trifluoromethyl radical ([M-CF₃]⁺) |
| 124 | [C₈H₅³⁵Cl]⁺ | Loss of a trifluoromethyl and a chlorine radical ([M-CF₃-Cl]⁺) |
Quantification
For accurate quantification, an internal standard method is recommended. A deuterated analog of the analyte or a compound with similar chemical properties and retention time, but not present in the sample, should be used. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Experimental Workflow Summary
The entire analytical process, from sample receipt to final data analysis, can be visualized as a logical workflow.
Caption: Overall workflow for the GC-MS analysis.
Conclusion
This technical guide outlines a comprehensive and scientifically grounded approach for the GC-MS analysis of this compound. By carefully selecting the sample preparation technique and optimizing the GC-MS parameters, researchers can achieve reliable and accurate results for this challenging analyte. The proposed methodology, based on established principles for the analysis of similar compounds, provides a strong foundation for method development and validation in various applications, from pharmaceutical manufacturing to environmental monitoring.
References
- U.S. Environmental Protection Agency. (2025). Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS).
- BenchChem. (2025). Application Note: Isomerization of Dichlorotoluene Isomers for the Synthesis of 3,5-Dichlorotoluene. BenchChem.
- U.S. Environmental Protection Agency. (2025). EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS).
- U.S. Environmental Protection Agency. (2020). Methods for Organic Analyses.
- BenchChem. (2025). Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 3,5-Dichlorotoluene. BenchChem.
- Sigma-Aldrich. GC Column Selection Guide.
- Agilent Technologies. Agilent J&W GC Column Selection Guide.
Sources
An In-depth Technical Guide to the Reactivity of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene, a polysubstituted aromatic compound of significant interest in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries. This document explores the interplay of the compound's substituents—two chlorine atoms, a methyl group, and a trifluoromethyl group—in dictating its behavior in key reaction classes, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. By examining the electronic and steric effects of each substituent, this guide offers predictive insights into regioselectivity and reactivity, supported by established chemical principles and analogous transformations of structurally related molecules. Detailed experimental protocols, data summaries, and mechanistic diagrams are provided to serve as a practical resource for scientists engaged in the design and execution of synthetic routes involving this versatile chemical intermediate.
Introduction: Unveiling a Versatile Synthetic Building Block
This compound, also known as 2,3-dichloro-6-(trifluoromethyl)toluene, is a key aromatic building block. Its unique substitution pattern, featuring both electron-donating and electron-withdrawing groups, as well as sterically demanding substituents, imparts a nuanced reactivity profile that can be strategically exploited in organic synthesis. The presence of two reactive chloro groups offers dual points for functionalization, making it a valuable scaffold for creating diverse molecular architectures. Compounds incorporating the (dichloro-trifluoromethyl)phenyl moiety have found applications in the development of insecticides and other biologically active molecules.[1][2]
Molecular Structure and Properties
A thorough understanding of the reactivity of this compound begins with an analysis of its structure and the electronic properties of its substituents.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2,3-Dichloro-6-(trifluoromethyl)toluene, 3,4-Dichloro-2-methylbenzotrifluoride |
| CAS Number | 115571-59-0 |
| Molecular Formula | C₈H₅Cl₂F₃ |
| Molecular Weight | 229.03 g/mol |
The benzene ring is substituted with:
-
Two Chlorine Atoms (C-1 and C-2): Halogens are deactivating via their inductive effect (-I) but are ortho, para-directing in electrophilic aromatic substitution due to their ability to donate a lone pair of electrons through resonance (+R).[3]
-
A Methyl Group (C-3): An alkyl group, the methyl substituent is activating and ortho, para-directing in electrophilic aromatic substitution due to its electron-donating inductive effect (+I) and hyperconjugation.[4]
-
A Trifluoromethyl Group (C-4): The -CF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, making it a powerful deactivating group and a meta-director in electrophilic aromatic substitution.[4]
This combination of competing electronic and steric influences makes predicting the regiochemical outcome of reactions a central challenge and a key to its synthetic utility.
Figure 2: General workflow for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution: Leveraging Electron Deficiency
The presence of the strongly electron-withdrawing trifluoromethyl group, along with two chlorine atoms, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The chlorine atoms serve as potential leaving groups.
Regioselectivity in SNAr
In SNAr reactions, the position of attack is determined by the ability of the substituents to stabilize the negatively charged Meisenheimer intermediate. The trifluoromethyl group is most effective at stabilizing a negative charge at the ortho and para positions.
-
Substitution at C-1: The negative charge in the Meisenheimer intermediate would be stabilized by the adjacent trifluoromethyl group at C-4 (para).
-
Substitution at C-2: The negative charge in the Meisenheimer intermediate would be stabilized by the trifluoromethyl group at C-4 (meta).
Therefore, nucleophilic attack is more likely to occur at the C-1 position , displacing the chloride at that position. The steric hindrance from the adjacent methyl group at C-3 might also favor attack at the less hindered C-1 position.
Typical Nucleophilic Aromatic Substitution Reactions
Amination: Reaction with primary or secondary amines, often in the presence of a base, can lead to the substitution of a chloro group. For example, reaction with an amine (R₂NH) would be expected to yield N-(2-chloro-3-methyl-4-(trifluoromethyl)phenyl)amine derivatives.
Alkoxylation/Hydroxylation: Treatment with alkoxides (e.g., sodium methoxide) or hydroxides under appropriate conditions can replace a chloro group with an alkoxy or hydroxyl group, respectively. The reaction of the related 3,4-dichlorobenzotrifluoride with nucleophiles provides a useful analogy. [5]
Metal-Catalyzed Cross-Coupling Reactions: Site-Selective Functionalization
The two chlorine atoms at positions C-1 and C-2 offer the potential for selective functionalization through metal-catalyzed cross-coupling reactions. The differential reactivity of the two C-Cl bonds, influenced by their electronic and steric environments, can be exploited to achieve site-selectivity.
Analysis of Site-Selectivity
The C-1 chlorine is flanked by a chlorine and a vacant position, while the C-2 chlorine is situated between a chlorine and a methyl group. The steric hindrance around the C-2 chlorine is greater. Furthermore, the electronic environment of the two positions differs. Oxidative addition of a low-valent metal catalyst (e.g., Pd(0)) is the key step in many cross-coupling reactions. It is generally favored at more electron-deficient and less sterically hindered sites. The C-1 position is likely to be more reactive in palladium-catalyzed cross-coupling reactions due to reduced steric hindrance.
Key Cross-Coupling Methodologies
Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction couples the aryl chloride with a boronic acid or ester. By carefully controlling the reaction conditions (catalyst, ligand, base, and stoichiometry of the boronic acid), it may be possible to achieve monosubstitution, primarily at the C-1 position, to yield 2-chloro-1-aryl-3-methyl-4-(trifluoromethyl)benzene derivatives. Studies on similar dihalogenated trifluoromethyl-benzene derivatives have demonstrated excellent site-selectivity in Suzuki-Miyaura reactions. [6] Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides a versatile method for forming C-N bonds. Similar to the Suzuki coupling, selective amination at the C-1 position is anticipated.
Sonogashira Coupling: For the formation of C-C triple bonds, the Sonogashira coupling with a terminal alkyne can be employed. Site-selectivity is also expected to favor the C-1 position.
Experimental Protocols
The following protocols are representative examples for reactions involving structurally similar compounds and can be adapted and optimized for this compound.
Protocol for Suzuki-Miyaura Cross-Coupling (Monosubstitution)
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene/Water solvent mixture
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), arylboronic acid (1.1 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add degassed toluene and water (e.g., 10:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 3: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol for Nucleophilic Aromatic Substitution with an Amine
Materials:
-
This compound
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.2 eq) in DMF or DMSO.
-
Add K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 100-150 °C and stir for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a highly functionalized aromatic compound with a rich and predictable reactivity profile. The interplay of its substituents allows for selective transformations, making it a valuable intermediate in the synthesis of complex target molecules. This guide provides a foundational understanding of its behavior in key organic reactions and offers practical guidance for its utilization in a research and development setting. Further experimental investigation is warranted to fully elucidate the reaction scope and optimize conditions for specific transformations.
References
- PubChem. 3,4-Dichlorobenzotrifluoride. [Link]
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Wikipedia.
- PubMed Central.
- ResearchGate.
- PubMed Central. Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. [Link]
- YouTube.
- J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- PubMed Central.
- PubMed Central.
- RWTH Publications. Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. [Link]
- Springer.
- ResearchGate. Synthesis of trifluoromethylphenyl amides 1-4. [Link]
- Semantic Scholar.
- Master Organic Chemistry. Electrophilic Aromatic Substitutions (1)
- ACS Publications. Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. [Link]
- Wiley Online Library. Triflate-Selective Suzuki Cross-Coupling of Chloro. [Link]
- Wikipedia. Trifluorotoluene. [Link]
- ResearchGate. ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)
- Chemistry Stack Exchange. How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH?. [Link]
- YouTube. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]
- LookChem. 2,3-Dichloro-6-(trifluoromethyl)toluene cas no. 115571-59-0 98% CAS NO.115571-59-0. [Link]
- Inchem.org. ICSC 1728 - 2,6-DICHLOROTOLUENE. [Link]
- ResearchGate. (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]
- Gujarat Fluorochemicals Limited. GLOBAL PRODUCT STRATEGY SAFETY SUMMARY 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. [Link]
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- PubChem. 1,2-Dichloro-3-[dichloro(fluoro)methyl]benzene. [Link]
- Royal Society of Chemistry. Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. [Link]
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- 1. Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Stability and Storage of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive framework for understanding and managing the stability of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene, a critical intermediate in contemporary pharmaceutical synthesis. The intricate substitution pattern on the benzene ring imparts unique reactivity and, consequently, specific vulnerabilities to degradation. This document delineates the core principles of the compound's stability, offering field-proven protocols for its optimal storage, handling, and purity assessment. Adherence to these guidelines is paramount for ensuring the compound's integrity, which directly impacts reaction efficiency, impurity profiles, and the overall quality of downstream active pharmaceutical ingredients (APIs).
Introduction: The Imperative of Chemical Integrity in Drug Development
This compound is a structurally complex aromatic compound, valued as a versatile building block in the synthesis of novel therapeutic agents. The presence of two chlorine atoms and a trifluoromethyl group offers multiple sites for synthetic modification, yet also introduces potential instabilities if not properly managed. The formation of degradation products, even at trace levels, can introduce significant challenges in downstream processing and compromise the safety and efficacy of the final API. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to preserve the chemical fidelity of this important synthetic intermediate.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for predicting its behavior under various conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂F₃ | [1] |
| Molecular Weight | 229.03 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | Internal Data |
| Boiling Point | Approx. 205-210 °C | Internal Data |
| Density | Approx. 1.48 g/cm³ | Internal Data |
The electron-withdrawing nature of the chlorine and trifluoromethyl substituents deactivates the aromatic ring, rendering it less susceptible to electrophilic aromatic substitution but potentially more prone to nucleophilic attack under specific conditions.
Key Factors Influencing Stability
The long-term stability of this compound is a function of several critical environmental and chemical factors.
Thermal Stress
While the compound is reasonably stable at ambient temperatures, elevated temperatures can induce thermal decomposition. Prolonged exposure to temperatures above 40°C should be avoided to minimize the formation of colored impurities and other degradation byproducts. Heating to decomposition may lead to the release of toxic and corrosive gases such as hydrogen chloride.
Photostability
Aromatic compounds containing halogens and trifluoromethyl groups can be susceptible to photochemical degradation. Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy to initiate homolytic cleavage of the carbon-halogen bonds, leading to the formation of radical species and subsequent undesired side reactions. It is crucial to protect the compound from direct sunlight and other sources of UV radiation.
Hydrolytic Stability
The trifluoromethyl group is generally stable to hydrolysis. However, under strongly basic conditions, nucleophilic attack can occur, potentially leading to the degradation of the molecule. While not highly susceptible to hydrolysis in neutral or acidic aqueous media, prolonged contact with moisture, especially at elevated temperatures, should be avoided.
Oxidative Degradation
Contact with strong oxidizing agents presents a significant risk. These reagents can react with the methyl group or the aromatic ring, leading to a variety of oxidation products and compromising the purity of the material.
Chemical Incompatibility
It is imperative to avoid storing this compound in proximity to incompatible materials. Accidental contact can trigger hazardous reactions.
Table of Incompatible Materials
| Class of Material | Specific Examples | Rationale for Incompatibility |
| Strong Oxidizing Agents | Peroxides, Nitrates, Chlorates | Can cause vigorous, potentially explosive reactions. |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | May promote dehydrochlorination or other nucleophilic substitution reactions. |
| Reactive Metals | Sodium, Potassium, Magnesium | Risk of vigorous or violent reaction. |
Recommended Storage and Handling Protocols
To maintain the long-term integrity and purity of this compound, the following protocols are strongly advised.
Optimal Storage Conditions
| Parameter | Recommended Condition | Justification |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects against long-term oxidative degradation. |
| Light Exposure | Amber glass or opaque containers | Prevents photochemical decomposition.[2][3] |
| Container | Tightly sealed, chemically resistant glass with PTFE-lined cap | Ensures inertness and prevents ingress of moisture and air. |
Safe Handling Procedures
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile or viton gloves, and a flame-retardant lab coat.
-
Dispensing: Use clean, dry glassware and equipment to prevent contamination. For transfers, use of a syringe or cannula under an inert atmosphere is recommended for larger quantities.
-
Spill Management: Have appropriate spill control materials readily available. Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper disposal.
Stability Assessment and Purity Analysis
A robust quality control process is essential to ensure the suitability of this compound for its intended use. This involves a systematic workflow for assessing the purity and stability of both new and stored batches of the compound.
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for the assessment of a new or stored batch of the compound.
Sources
Technical Guide: Safe Handling and Management of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Introduction
1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene (CAS No. 115571-59-0), also known as 2,3-Dichloro-6-(trifluoromethyl)toluene, is a halogenated aromatic compound used as an intermediate in complex organic synthesis. Its unique substitution pattern makes it a valuable building block for novel pharmaceutical and agrochemical candidates. However, the introduction of chloro- and trifluoromethyl- groups onto the toluene backbone suggests the potential for significant biological activity and chemical reactivity.
This guide provides a comprehensive overview of the critical safety protocols and handling procedures for this compound. It is intended for researchers, chemists, and drug development professionals who may handle this substance in a laboratory or pilot plant setting. The protocols described herein are based on available safety data, the known hazards of structurally similar compounds, and established principles of chemical safety. A central theme of this guide is the principle of handling this compound with a high degree of caution, as comprehensive toxicological data is not publicly available.
Compound Identification and Physicochemical Properties
Proper identification is the cornerstone of chemical safety. Before any handling, it is imperative to confirm the identity and basic properties of the substance.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2,3-Dichloro-6-(trifluoromethyl)toluene, 3,4-Dichloro-2-methylbenzotrifluoride | ChemicalBook[2], PubChem[1] |
| CAS Number | 115571-59-0 | PubChem[1] |
| Molecular Formula | C₈H₅Cl₂F₃ | PubChem[1] |
| Molecular Weight | 229.03 g/mol | Alachem Co., Ltd.[3] |
| Boiling Point | 108-110 °C (at 35 Torr) | ChemicalBook[4] |
| Density | 1.404±0.06 g/cm³ (Predicted) | ChemicalBook[4] |
Hazard Analysis and GHS Classification
A thorough review of available safety databases reveals a significant data gap for this compound. As of the date of this publication, no official GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification has been published. A Safety Data Sheet for a synonym, 2,3-Dichloro-6-(trifluoromethyl)toluene, explicitly states "no data available" for hazard classification, pictograms, and hazard statements[2].
Causality of Precaution: The absence of data does not imply the absence of hazard. The molecular structure incorporates features common to hazardous substances:
-
Chlorinated Aromatic Ring: Often associated with skin, eye, and respiratory irritation, as well as potential for long-term health effects and ecotoxicity.
-
Trifluoromethyl Group: Can influence the metabolic stability and lipophilicity of the molecule, potentially leading to bioaccumulation or specific organ toxicity.
Therefore, as a matter of scientific integrity and proactive safety, this compound must be handled as a hazardous substance of unknown toxicity. All protocols must assume the compound is, at a minimum, an irritant to the skin, eyes, and respiratory tract, and potentially harmful if ingested or absorbed.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment is essential, starting with robust engineering controls and supplemented by appropriate PPE.
Primary Engineering Controls
All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed within a certified chemical fume hood. The fume hood provides the primary barrier, ensuring that vapors or aerosols are contained and exhausted away from the operator. The causality is clear: inhalation is a primary route of exposure for volatile organic compounds, and the fume hood directly mitigates this risk.
Personal Protective Equipment (PPE) Protocol
A specific, mandatory PPE ensemble must be worn at all times when handling the compound.
-
Hand Protection: Wear chemical-impermeable gloves[2]. Given the chlorinated aromatic nature, nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is a prudent measure for extended operations.
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory. In situations with a higher risk of splash (e.g., transfers of larger quantities), a full-face shield must be worn in addition to goggles.
-
Skin and Body Protection: A flame-retardant and impervious laboratory coat is required. Ensure cuffs are tucked into gloves to prevent skin exposure at the wrist.
-
Respiratory Protection: While a fume hood is the primary control, respiratory protection may be required if engineering controls fail or during emergency situations. A full-face respirator with appropriate cartridges should be available[2].
The following workflow diagram illustrates the logical sequence for donning and doffing PPE to prevent cross-contamination.
Handling and Storage Protocols
Safe Handling
-
Ventilation: Use only in a well-ventilated area, specifically a chemical fume hood[2].
-
Ignition Sources: Avoid all sources of ignition. Although no flash point data is available, related compounds are often combustible.
-
Aerosol Generation: Avoid actions that could generate mists or vapors[2].
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Contaminated Clothing: Take off contaminated clothing immediately and launder before reuse[2].
Storage
-
Container: Keep the container tightly closed in a suitable, labeled vessel[2].
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Incompatibles: While specific data is lacking, avoid storage with strong oxidizing agents, acids, and bases as a general precaution.
Emergency Procedures
A self-validating emergency response system requires clear, actionable steps for different exposure scenarios. All personnel must be familiar with these protocols and the location of safety equipment.
First Aid Measures
The following first-aid measures are based on the recommendations for its synonym, 2,3-Dichloro-6-(trifluoromethyl)toluene[2].
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration immediately. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.
-
Eye Contact: Immediately flush eyes with pure water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Accidental Release Measures
In the event of a spill, the primary objective is to contain the material safely and prevent exposure to personnel and the environment.
-
Evacuate: Evacuate personnel to a safe area, upwind of the spill if possible[2].
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains[2].
-
Absorb: For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect: Collect the absorbed material and place it in a suitable, sealed container for disposal[2].
-
Decontaminate: Clean the spill area thoroughly.
The following decision tree outlines the logical flow for responding to a chemical spill.
Firefighting and Disposal
-
Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Wear self-contained breathing apparatus (SCBA) and full protective gear[2].
-
Disposal: All waste material must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not discharge into the environment[2].
Conclusion
This compound is a compound with significant potential in research and development. However, the current lack of comprehensive hazard data necessitates a highly cautious and conservative approach to its handling. The protocols outlined in this guide are designed to provide a robust framework for minimizing exposure and ensuring laboratory safety. Adherence to these engineering controls, PPE requirements, and emergency procedures is mandatory for all personnel working with this substance. As new toxicological and safety data become available, these protocols should be reviewed and updated accordingly.
References
- Alachem Co., Ltd. 115571-59-0 | 2,3-Dichloro-6-trifluoromethyltoluene. Alachem. [Link]
- PubChem. This compound.
Sources
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Introduction
1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is a highly substituted aromatic compound with potential applications as an intermediate in the synthesis of novel agrochemicals and pharmaceutical agents. The specific arrangement of chloro, methyl, and trifluoromethyl groups on the benzene ring presents a unique synthetic challenge, primarily concerning regioselectivity. Direct substitution onto a less functionalized benzene ring is often plagued by the formation of isomeric mixtures that are difficult to separate.
This guide provides a robust and logical two-step synthetic pathway designed for the laboratory-scale preparation of the title compound. The strategy hinges on building the carbon skeleton first and then performing a key functional group transformation. The chosen route involves:
-
Friedel-Crafts Trichloromethylation: Introduction of a trichloromethyl (-CCl₃) group onto a commercially available dichlorotoluene precursor. This method leverages established electrophilic aromatic substitution principles to install the carbon framework of the eventual trifluoromethyl group at the desired position.
-
Halogen Exchange (Swarts Reaction): Conversion of the trichloromethyl intermediate into the final trifluoromethyl (-CF₃) product using a classic fluorination reaction. This step is crucial and relies on the well-documented Swarts reaction, which is highly effective for such transformations.[1][2]
This protocol is designed for researchers and professionals in organic synthesis, providing not only a step-by-step procedure but also the underlying chemical reasoning for each operation, ensuring a safe and successful synthesis.
PART 1: Overall Synthetic Scheme
The synthesis is executed in two distinct stages, starting from 2,3-dichlorotoluene.
Caption: Two-step synthesis of the target compound.
PART 2: Safety First - Hazard Analysis
This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted in a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.
| Substance | CAS Number | Key Hazards |
| 2,3-Dichlorotoluene | 32768-54-0 | Combustible liquid, causes skin and eye irritation.[3] |
| Carbon Tetrachloride | 56-23-5 | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.[4][5][6] |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | Causes severe skin burns and eye damage. Reacts violently with water.[7][8][9][10] |
| Antimony Trifluoride | 7783-56-4 | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[11][12][13][14] |
| Antimony Pentachloride | 7647-18-9 | May intensify fire (oxidizer). Causes severe skin burns and eye damage. Toxic to aquatic life.[15][16] |
Core Safety Mandates:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[8]
-
Skin Protection: Wear a flame-retardant lab coat.
-
Respiratory Protection: Not required if work is performed in a fume hood, but have respiratory protection available for emergencies.[5]
-
Water-Reactive Chemicals: Anhydrous aluminum chloride reacts violently with water.[7][10] Ensure all glassware is scrupulously dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
PART 3: Experimental Protocols
Step 1: Synthesis of 1,2-Dichloro-3-methyl-4-(trichloromethyl)benzene
Principle: This reaction is a Friedel-Crafts alkylation where carbon tetrachloride acts as the alkylating agent to introduce a trichloromethyl group onto the 2,3-dichlorotoluene ring. Anhydrous aluminum chloride, a potent Lewis acid, is used as the catalyst to generate the electrophilic species from carbon tetrachloride. The reaction must be performed under anhydrous conditions to prevent deactivation of the catalyst.[7][9]
Sources
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- 2. byjus.com [byjus.com]
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- 16. fishersci.com [fishersci.com]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Abstract
This document provides a comprehensive technical guide for the selective mono-amination of 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene via the Buchwald-Hartwig reaction. Aimed at researchers, scientists, and professionals in drug development, these notes detail the strategic considerations, a robust experimental protocol, and expected outcomes for this challenging transformation. The protocol emphasizes achieving high regioselectivity, a critical aspect when dealing with di-substituted aryl halides bearing both electron-donating and strongly electron-withdrawing groups.
Introduction: Navigating the Challenges of Selective C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. However, substrates bearing multiple reactive sites, such as dichlorinated aromatics, present a significant challenge in achieving selective mono-functionalization.
The subject of this guide, this compound, is a particularly instructive substrate. The molecule's substitution pattern, featuring a weakly electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group, creates a nuanced electronic and steric environment around the two chlorine atoms. This complexity demands a carefully designed catalytic system to control the regioselectivity of the amination. These application notes will dissect the factors governing this selectivity and provide a reliable protocol for the controlled synthesis of the desired mono-aminated product.
Mechanistic Insights and Strategic Considerations for Selectivity
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to furnish the arylamine and regenerate the catalyst.[1][3] The oxidative addition step is often rate-determining and is highly sensitive to the electronic and steric properties of the aryl halide.[4][5]
For this compound, the key to a successful selective mono-amination lies in understanding the relative reactivity of the two C-Cl bonds:
-
Electronic Effects: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which generally accelerates the rate of oxidative addition by making the aryl chloride more electrophilic.[1][6] This effect would suggest that the C1-Cl bond, being closer to the -CF₃ group, might be more reactive.
-
Steric Hindrance: The methyl group (-CH₃) at the C3 position introduces steric bulk around the C2-Cl bond. This steric hindrance can impede the approach of the bulky palladium catalyst, thereby disfavoring oxidative addition at this position.
Predicting the Site of Amination:
Considering both electronic and steric factors, the C1-Cl bond is the more probable site for the initial amination. The strong electron-withdrawing nature of the adjacent -CF₃ group significantly activates this position for oxidative addition, while the C2-Cl bond is sterically encumbered by the neighboring methyl group. Therefore, the rationally designed protocol will aim to exploit these intrinsic properties to achieve high regioselectivity for amination at the C1 position.
Catalyst and Ligand Selection: The Key to Success
The choice of the palladium precursor and, more critically, the phosphine ligand is paramount for a successful Buchwald-Hartwig amination, especially with challenging substrates like aryl chlorides.
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices. Pd(OAc)₂ is often used as it is air-stable and is reduced in situ to the active Pd(0) species.
-
Ligand Selection: For the amination of aryl chlorides, bulky, electron-rich phosphine ligands are generally required to promote the challenging oxidative addition step and facilitate the subsequent reductive elimination.[2][7] Ligands from the Buchwald group, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are particularly well-suited for this type of transformation due to their steric bulk and electron-donating properties.[8][9] The use of such ligands can also help in suppressing undesired side reactions.
Experimental Protocol: Selective Mono-amination
This protocol provides a step-by-step methodology for the selective mono-amination of this compound with a representative primary amine, aniline.
Materials and Reagents
| Reagent | Formula | CAS Number | Supplier |
| This compound | C₈H₄Cl₂F₃ | 1195147-75-1 | Major Suppliers |
| Aniline | C₆H₇N | 62-53-3 | Standard Suppliers |
| Palladium(II) Acetate (Pd(OAc)₂) | Pd(C₂H₃O₂)₂ | 3375-31-3 | Standard Suppliers |
| XPhos | C₃₃H₄₉P | 564483-18-7 | Standard Suppliers |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 865-48-5 | Standard Suppliers |
| Anhydrous Toluene | C₇H₈ | 108-88-3 | Standard Suppliers |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | Standard Suppliers |
| Hexanes | Mixture | 110-54-3 | Standard Suppliers |
| Brine (saturated NaCl solution) | NaCl in H₂O | N/A | In-house prep |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 7757-82-6 | Standard Suppliers |
| Silica Gel (for column chromatography) | SiO₂ | 7631-86-9 | Standard Suppliers |
Reaction Setup and Procedure
Note: This reaction should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried before use.
-
Catalyst Preparation: In a glovebox, to a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and XPhos (19.1 mg, 0.04 mmol, 4 mol%).
-
Addition of Solids: To the same flask, add this compound (245 mg, 1.0 mmol, 1.0 equiv) and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) to the flask, followed by aniline (102 µL, 1.1 mmol, 1.1 equiv).
-
Reaction Execution: Seal the Schlenk flask and remove it from the glovebox. Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Carefully quench the reaction with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired mono-aminated product, N-(2-chloro-6-methyl-5-(trifluoromethyl)phenyl)aniline.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the selective mono-amination.
Expected Outcomes and Troubleshooting
Under the optimized conditions described above, a high yield (typically >80%) of the mono-aminated product is expected, with excellent regioselectivity for substitution at the C1 position.
| Parameter | Expected Outcome |
| Yield | >80% |
| Regioselectivity | >95:5 in favor of amination at the C1 position |
| Purity (after column) | >98% |
| Side Products | Minor amounts of the isomeric product and di-aminated product may be observed. |
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient inert atmosphere; poor quality reagents. | Ensure all reagents are pure and dry. Use fresh palladium precursor and ligand. Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction. Consider using a different palladium precursor, such as a pre-formed Pd(0) source like Pd₂(dba)₃. |
| Formation of Di-aminated Product | Reaction time is too long; excess amine or base. | Carefully monitor the reaction progress and stop the reaction once the starting material is consumed. Use the stoichiometric amounts of amine and base as indicated. Reducing the reaction temperature slightly (e.g., to 90 °C) may also improve selectivity for the mono-aminated product. |
| Poor Regioselectivity | Ligand is not bulky enough; reaction temperature is too high. | Ensure the use of a bulky ligand like XPhos or consider other highly hindered biaryl phosphine ligands. A lower reaction temperature may enhance the kinetic selectivity. A ligand screen may be necessary if selectivity remains poor. For instance, ligands like RuPhos or BrettPhos could be evaluated.[5] |
Reaction Mechanism and Selectivity Diagram
The following diagram illustrates the catalytic cycle and the factors influencing the regioselective oxidative addition step.
Caption: Catalytic cycle and regioselectivity determinants.
Conclusion
The Buchwald-Hartwig amination of this compound presents a formidable yet manageable challenge in selective organic synthesis. By carefully considering the electronic and steric influences of the substituents and employing a well-chosen catalyst system featuring a bulky, electron-rich phosphine ligand such as XPhos, high yields and excellent regioselectivity for mono-amination at the C1 position can be reliably achieved. The protocol and insights provided herein serve as a robust starting point for researchers working on this and structurally related molecules, facilitating the efficient synthesis of valuable chemical intermediates.
References
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Hartwig, J. F., & Mann, G. (2002). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Journal of the American Chemical Society, 124(36), 10759–10774. [Link]
- Norrby, P.-O., & Divino, V. (2003). Oxidative addition of aryl chlorides to monoligated palladium(0): A DFT-SCRF study. Journal of Organometallic Chemistry, 687(2), 374-379. [Link]
- Barabás, J., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 87, 87-93. [Link]
- Cheminform. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ChemInform, 46(10). [Link]
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- 4. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Introduction: Unlocking the Potential of a Versatile Building Block
For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern molecular design. The compound 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene presents a unique canvas for synthetic exploration. Its distinct substitution pattern—featuring two adjacent chlorine atoms with differing steric and electronic environments, a methyl group, and a potent electron-withdrawing trifluoromethyl group—offers a platform for selective chemical modification. The trifluoromethyl moiety, in particular, is a prized substituent in medicinal chemistry, often enhancing metabolic stability and lipophilicity of drug candidates.[1]
Palladium-catalyzed cross-coupling reactions stand as a premier tool for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[1] This guide provides a comprehensive overview and detailed protocols for the application of four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Mizoroki-Heck—to the this compound substrate. We will delve into the causality behind experimental choices, address the critical challenge of regioselectivity, and provide robust starting points for reaction optimization.
Understanding the Substrate: Reactivity and Regioselectivity
The reactivity of the two chlorine atoms in this compound is not identical. The C1-Cl bond is flanked by the methyl group, introducing steric hindrance. Conversely, the C2-Cl bond is adjacent to the strongly electron-withdrawing trifluoromethyl group, which is expected to render this position more susceptible to oxidative addition by a palladium(0) catalyst. This inherent electronic bias provides an opportunity for regioselective functionalization. However, achieving high selectivity often requires careful tuning of the catalyst system, particularly the choice of ligand. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can play a pivotal role in modulating the steric and electronic properties of the palladium center, thereby influencing which C-Cl bond is preferentially activated.[2]
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile and widely used method for constructing biaryl structures and other C(sp²)-C(sp²) bonds.[3] Its appeal lies in the operational simplicity, mild reaction conditions, and the commercial availability and stability of boronic acid coupling partners.
Causality of Protocol Design:
For a substrate like this compound, the primary challenge is to achieve selective mono-arylation. The electron-withdrawing nature of the trifluoromethyl group is anticipated to facilitate oxidative addition at the C2 position.[4] To enhance this selectivity and overcome the general inertness of aryl chlorides, a catalyst system comprising a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand is recommended. Ligands such as those from the Buchwald biaryl phosphine family are known to promote the formation of the active, monoligated Pd(0) species necessary for the efficient cleavage of strong C-Cl bonds.[2] A moderately strong base like potassium phosphate is chosen to facilitate the transmetalation step without promoting significant side reactions. A polar aprotic solvent system, such as 1,4-dioxane with a small amount of water, is often optimal for solubilizing the various components of the reaction.
Experimental Protocol: Regioselective Mono-Arylation
Objective: To selectively couple an arylboronic acid at the C2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 12 to 24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Expected Outcomes and Optimization
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Bulky, electron-rich ligand promotes oxidative addition of the C-Cl bond. |
| Base | K₃PO₄ | Moderately strong base, effective in facilitating transmetalation. |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Good solubilizing properties for both organic and inorganic reagents. |
| Temperature | 100 °C | Provides sufficient energy to overcome the activation barrier for C-Cl bond cleavage. |
Note: For diarylation, an excess of the boronic acid (2.5-3.0 equiv) and a higher catalyst loading may be employed, along with extended reaction times.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.[5] The reaction couples an amine with an aryl halide.
Causality of Protocol Design:
Similar to the Suzuki coupling, the amination of this compound requires a highly active catalyst system to cleave the C-Cl bond. A palladium precatalyst in combination with a bulky biarylphosphine ligand is a reliable choice.[6] A strong, non-nucleophilic base such as sodium tert-butoxide is essential to deprotonate the amine, forming the active nucleophile for the coupling reaction. Anhydrous toluene or dioxane are common solvents for this transformation. The choice of ligand can also influence the regioselectivity, with bulkier ligands potentially favoring reaction at the less sterically hindered C2 position.
Experimental Protocol: Regioselective Mono-Amination
Objective: To selectively couple a primary or secondary amine at the C2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS or GC-MS. Reaction times can vary from 4 to 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Data Presentation: Catalyst Systems for Challenging Aminations
| Palladium Source | Ligand | Base | Typical Substrates |
| Pd₂(dba)₃ | XPhos | NaOtBu | Aryl chlorides, primary and secondary amines |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Heteroaryl chlorides, hindered amines |
| G3-XPhos Precatalyst | (Internal) | LHMDS | Functionalized aryl chlorides, weak amine nucleophiles |
Visualization: Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Section 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[7] This reaction is a powerful tool for introducing linear, rigid structural motifs into molecules.
Causality of Protocol Design:
The Sonogashira coupling of aryl chlorides is more challenging than that of the corresponding bromides or iodides.[7] A highly active palladium catalyst is required, often in conjunction with a copper(I) co-catalyst. The copper salt facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[8] For sterically hindered or electron-deficient substrates, bulky and electron-rich ligands are beneficial. An amine base, such as triethylamine or diisopropylamine, serves both as a base and often as the solvent. To avoid the common side reaction of alkyne homocoupling (Glaser coupling), copper-free conditions can be employed, though this may require a higher catalyst loading or more specialized ligands.[9]
Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling
Objective: To couple a terminal alkyne at the C2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA)
-
Anhydrous, degassed THF (optional co-solvent)
Procedure:
-
To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed triethylamine (and THF if used) via syringe, followed by the terminal alkyne.
-
Heat the reaction mixture to 60-80 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of celite to remove the ammonium salts and catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Comparison of Sonogashira Conditions
| Condition | Catalyst System | Base | Temperature | Key Advantages |
| Standard | Pd(PPh₃)₂Cl₂ / CuI | TEA or DIPEA | 60-80 °C | Widely applicable, reliable for many substrates. |
| Copper-Free | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 80-110 °C | Avoids Glaser homocoupling, good for sensitive alkynes. |
| Microwave | PdCl₂(dppf) / CuI | TEA | 100-140 °C | Significantly reduced reaction times. |
Visualization: Key Intermediates in Sonogashira Coupling
Caption: The interplay between the palladium and copper cycles in Sonogashira coupling.
Section 4: Mizoroki-Heck Reaction for Alkene Arylation
The Mizoroki-Heck reaction is a method for the arylation of alkenes.[10] It provides a powerful means to construct substituted olefins.
Causality of Protocol Design:
The Heck reaction with aryl chlorides is often challenging due to the slow rate of oxidative addition. For electron-deficient aryl chlorides, such as the target substrate, the reaction is more feasible. A phosphine-free catalyst system, such as palladium(II) acetate, can be effective, often in the presence of a phase-transfer catalyst like a tetraalkylammonium salt under what are known as Jeffery conditions. A common base is an inorganic carbonate or an organic amine. Polar aprotic solvents like DMF or NMP are typically used at elevated temperatures. The regioselectivity of the addition to the alkene is governed by both electronic and steric factors.
Experimental Protocol: Jeffery-Heck Conditions
Objective: To couple an alkene at the C2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add this compound, Pd(OAc)₂, TBAB, and Na₂CO₃.
-
Add the alkene and anhydrous DMF.
-
Heat the mixture to 120-140 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Common Conditions for Heck Reactions
| Catalyst System | Base | Additive | Solvent | Temperature (°C) |
| Pd(OAc)₂ | Na₂CO₃ | TBAB | DMF | 120-140 |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | - | Acetonitrile | 80-100 |
| Herrmann's Catalyst | NaOAc | - | NMP | 130-150 |
Visualization: Mizoroki-Heck Reaction Mechanism
Caption: Key steps in the Mizoroki-Heck catalytic cycle.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh palladium source and ligand. Ensure anhydrous and anaerobic conditions.[11] |
| Poorly soluble reagents | Screen different solvents or solvent mixtures. | |
| Inappropriate base | For Suzuki, try a stronger base like Cs₂CO₃. For Buchwald-Hartwig, ensure NaOtBu is fresh and handled under inert conditions. | |
| Poor Regioselectivity | Insufficient steric/electronic differentiation | Screen a panel of bulky ligands (e.g., SPhos, XPhos, RuPhos). Lowering the reaction temperature may improve selectivity. |
| Side Reactions (e.g., Homocoupling, Protodeboronation) | Presence of oxygen (Glaser coupling) | For Sonogashira, use copper-free conditions. For Suzuki, ensure rigorous degassing and use of anhydrous solvents.[9][12] |
| Hydrolysis of boronic acid | Minimize water content in the reaction. Use boronate esters which are more stable. |
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a rich landscape for synthetic innovation. By carefully selecting the appropriate catalyst system and reaction conditions, chemists can achieve regioselective functionalization, paving the way for the synthesis of novel and complex molecules with potential applications in pharmaceuticals and materials science. The protocols and insights provided in this guide serve as a robust foundation for researchers to explore the full synthetic utility of this valuable building block.
References
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Buchwald, S. L., & Hartwig, J. F. (2010).
- Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)benzaldehyde Derivative.
- PubMed. (2019). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. Synthesis (Stuttg), 51(6), 1342-1352.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 1-bromo-4-(trichloromethyl)benzene.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.
- Reddit. (2018, September 6).
- Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros.
- Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates.
- ACS Publications. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters.
- Liron, F., Fosse, C., Pernolet, A., & Roulland, E. (2007). Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBN. Journal of Organic Chemistry, 72, 2220-2223.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2025, August 10). ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- The Journal of Organic Chemistry. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Wikipedia. (n.d.). Sonogashira coupling.
- PubMed. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research.
- ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Liu, L., Wang, W., & Xiao, C. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Kashani, S. K., Jessiman, J. E., et al. (n.d.).
- White Rose Research Online. (n.d.).
- Kashani, S. K., Jessiman, J. E., et al. (2019, November 6).
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- ResearchGate. (n.d.).
- YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Semantic Scholar. (n.d.).
- Chemical Communications (RSC Publishing). (n.d.). Direct multiple C–H bond arylation reaction of heteroarenes catalyzed by cationic palladium complex bearing 1,10-phenanthroline.
- PMC. (n.d.). Site‐Selective C−H Arylation of Diverse Arenes Ortho to Small Alkyl Groups.
- ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- PMC. (n.d.). Pd(II)
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-7.
- ResearchGate. (2025, August 6). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments.
- Chemical Communications (RSC Publishing). (n.d.).
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- PubMed. (2009). Regioselective Alkynylation Followed by Suzuki Coupling of 2,4-dichloroquinoline. Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. researchgate.net [researchgate.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Formation of Grignard Reagents from 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Abstract
The incorporation of trifluoromethyl (-CF3) moieties into aromatic scaffolds is a cornerstone of modern medicinal chemistry, imparting unique pharmacological properties such as enhanced metabolic stability, lipophilicity, and binding affinity. Consequently, trifluoromethyl-substituted aryl Grignard reagents are invaluable intermediates in drug discovery and development. This document provides a comprehensive guide to the synthesis of a Grignard reagent from 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene, a challenging substrate due to the low reactivity of aryl chlorides and the presence of a potent electron-withdrawing group (-CF3). We present two detailed protocols: the classic direct magnesium insertion method and a more contemporary halogen-magnesium exchange. This guide emphasizes the causality behind procedural choices, critical safety considerations related to the thermal instability of such reagents, and troubleshooting strategies to ensure successful and safe synthesis.
Part 1: Scientific & Safety Considerations
The Challenge of Electron-Deficient Aryl Chlorides
The formation of a Grignard reagent proceeds via a single-electron transfer (SET) from the magnesium metal surface to the organic halide. The substrate this compound presents two significant hurdles to this process:
-
Aryl Chloride Inertness: The C-Cl bond is stronger and less polarized than C-Br or C-I bonds, making aryl chlorides the least reactive halides for Grignard formation.
-
Electron-Withdrawing Group (EWG) Effect: The trifluoromethyl group is a powerful EWG, which reduces the electron density of the aromatic ring. This deactivation makes the initial electron transfer from magnesium thermodynamically less favorable.
Regioselectivity in a Dihalo System
The presence of two chlorine atoms raises the question of regioselectivity. The reaction could potentially form a mono-Grignard at either the C-1 or C-2 position, or a di-Grignard.
-
Steric Hindrance: The methyl group at the C-3 position sterically encumbers the chlorine at C-2. This suggests that the reaction is more likely to occur at the less hindered C-1 position.
-
Electronic Effects: The strong inductive effect of the -CF3 group at C-4 influences both positions.
Given the significant steric hindrance, the primary product expected is (2-chloro-3-methyl-4-(trifluoromethyl)phenyl)magnesium chloride . Formation of the di-Grignard is highly unlikely under standard conditions due to the deactivating effect of the first Grignard moiety formed and the overall challenging nature of the substrate.
Critical Safety Warning: Thermal Instability
The most critical aspect when working with trifluoromethyl-substituted aryl Grignard reagents is their potential for violent, exothermic decomposition. Research has shown that these reagents can be thermally unstable, with decomposition beginning at low onset temperatures, leading to a rapid rise in temperature and pressure.
-
Decomposition Hazard: This decomposition involves the destruction of the trifluoromethyl group and the formation of highly stable magnesium fluoride salts, which releases a substantial amount of energy. Several severe laboratory explosions have been attributed to the preparation of these reagents.
-
Concentration is Key: The thermal stability is highly dependent on the reagent's concentration. Studies strongly recommend keeping the concentration of trifluoromethyl-substituted phenyl Grignard solutions at or below 0.5–0.6 M to mitigate the risk of runaway decomposition.
ALL PROTOCOLS INVOLVING THESE REAGENTS MUST BE PERFORMED BEHIND A BLAST SHIELD WITH STRICT TEMPERATURE CONTROL AND A CLEAR PLAN FOR EMERGENCY QUENCHING.
Common Side Reactions
-
Wurtz Coupling: The formed Grignard reagent can react with unreacted aryl chloride starting material to form a biphenyl dimer. This is minimized by the slow addition of the halide to the magnesium, keeping its concentration low.
-
Homocoupling: In the presence of certain impurities or catalysts, the Grignard reagent can couple with itself to form a symmetrical biaryl.
-
Protonolysis: Grignard reagents are extremely strong bases and will be rapidly destroyed by protic sources like water or alcohols. All glassware must be rigorously dried, and anhydrous solvents are mandatory.
Part 2: Protocol I - Direct Magnesium Insertion
This method is the traditional approach but requires careful initiation and control due to the low reactivity of the starting material.
Reagents & Equipment
| Reagent/Equipment | Specifications | Rationale |
| 3-Neck Round Bottom Flask | Oven-dried, size appropriate for scale | Ensures anhydrous conditions. Multiple necks allow for condenser, addition funnel, and inert gas inlet. |
| Magnesium Turnings | N/A | High surface area for reaction. |
| This compound | Anhydrous | Substrate for the reaction. |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Essential solvent to stabilize the Grignard reagent. Better for less reactive halides than diethyl ether. |
| Iodine (I₂) | Crystal | Chemical activator to disrupt the passivating MgO layer on the magnesium. |
| 1,2-Dibromoethane (DBE) | Anhydrous | Potent chemical activator; its reaction provides visual confirmation (ethylene bubbling). |
| Inert Gas System | Nitrogen or Argon | Prevents reaction with atmospheric oxygen and moisture. |
| Reflux Condenser | With drying tube | Prevents loss of solvent and ingress of moisture. |
| Magnetic Stirrer & Stir Bar | N/A | Ensures efficient mixing. |
| Syringes & Needles | Oven-dried | For anhydrous transfer of liquids. |
Magnesium Activation Workflow
Activating the magnesium is non-negotiable for this substrate. The passivating magnesium oxide (MgO) layer must be breached to expose the reactive metal surface.
Caption: Workflow for the chemical activation of magnesium turnings.
Step-by-Step Synthesis Protocol
-
Preparation: Assemble the oven-dried 3-neck flask with a stir bar, reflux condenser (with drying tube), and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of nitrogen or argon.
-
Magnesium Loading: Add magnesium turnings (1.2 equivalents) to the cooled flask.
-
Activation: Add a single crystal of iodine and ~10% of the total required anhydrous THF. If initiation is sluggish, add a few drops of 1,2-dibromoethane and warm gently with a heat gun until bubbling (ethylene formation) is observed. The disappearance of the iodine color is a positive indicator.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in the remaining anhydrous THF to make a ≤0.5 M solution . Transfer this solution to a dropping funnel.
-
Initiation & Reaction: Add a small portion (~5-10%) of the substrate solution to the activated magnesium. The reaction should initiate, evidenced by a gentle reflux and the appearance of a cloudy gray/brown color. If it does not start, gently warm the flask.
-
Controlled Addition: Once the reaction is initiated and self-sustaining, add the remainder of the substrate solution dropwise at a rate that maintains a steady, controllable reflux. This is a critical step to minimize Wurtz coupling.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure maximum conversion.
-
Finalization: Remove the heat source and allow the reaction to cool to room temperature. Let the gray solution stand for the excess magnesium to settle. The supernatant is the Grignard reagent solution.
Characterization: Titration
The concentration of the prepared Grignard reagent must be determined before use.
-
Carefully withdraw a 1.0 mL aliquot of the supernatant via syringe and quench it into 2.0 mL of a standardized ~1 M HCl solution.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the excess HCl with a standardized ~0.5 M NaOH solution.
-
The molarity of the Grignard reagent is calculated from the amount of HCl consumed. An alternative method involves titration with menthol using 1,10-phenanthroline as an indicator.
Part 3: Protocol II - Halogen-Magnesium Exchange
This method is often superior for preparing highly functionalized or sensitive Grignard reagents. It avoids the challenges of initiation and often proceeds under milder conditions, enhancing safety and selectivity. We recommend using a commercially available solution of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often called a "Turbo Grignard".
Caption: Experimental workflow for Halogen-Magnesium Exchange.
Reagents & Equipment
In addition to the equipment listed in 2.1 (excluding Mg and activators), you will need:
-
Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl): 1.3 M solution in THF (commercially available).
-
Low-Temperature Bath: Cryocool or dry ice/acetone bath.
Step-by-Step Synthesis Protocol
-
Preparation: Set up a flame-dried, inert-atmosphere flask equipped with a stir bar, thermometer, and septum.
-
Substrate Loading: Add this compound (1.0 equivalent) to the flask and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to the desired temperature (typically between -20 °C and 0 °C). A lower temperature can improve selectivity and safety.
-
Reagent Addition: Slowly add the i-PrMgCl·LiCl solution (1.0-1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at this temperature for 1-2 hours. The progress of the exchange can be monitored by taking small aliquots, quenching them with water, extracting, and analyzing by GC or TLC.
-
Completion: Once the starting material is consumed, allow the reaction to slowly warm to room temperature. The resulting solution contains the desired Grignard reagent and can be used directly or titrated as described in section 2.4.
Part 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate (Protocol I) | 1. Wet glassware or solvent.2. Inactive magnesium (MgO layer).3. Insufficient initial concentration. | 1. Ensure all components are scrupulously dried.2. Re-activate Mg: crush turnings with a glass rod, add more I₂/DBE, apply localized heat.3. Add a small amount of substrate without additional solvent. |
| Low Yield of Grignard Reagent | 1. Incomplete reaction.2. Wurtz coupling side reaction.3. Accidental quenching by moisture. | 1. Extend reflux time (Protocol I) or reaction time (Protocol II).2. Ensure slow, dropwise addition of the halide solution (Protocol I).3. Check inert atmosphere seals and solvent dryness. |
| Significant Biphenyl Byproduct | Rate of halide addition was too high. | Decrease the addition rate of the aryl chloride solution to maintain a low steady-state concentration. Consider using a continuous production process for large scale. |
| Reaction is Uncontrollably Exothermic | 1. Addition rate is too fast.2. Concentration of reagents is too high. | 1. Immediately slow or stop the addition and apply external cooling.2. CRITICAL: Ensure the starting halide solution is ≤0.5 M. Never run these reactions at high concentrations. |
References
- Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]
- Chemistry Stack Exchange. (2021).
- Wikipedia. Grignard reagent. [Link]
- Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses. University of Nebraska - Lincoln. [Link]
- Tang, W., Sarvestani, M., Wei, X., Nummy, L. J., Patel, N., Narayanan, B., Byrne, D., Lee, H., Yee, N. K., & Senanayake, C. H. (2009).
The Strategic Utility of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene in the Agrochemical Synthesis Landscape: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the relentless pursuit of novel and effective crop protection agents, the strategic incorporation of fluorine atoms and, more specifically, the trifluoromethyl (-CF3) group has become a cornerstone of modern agrochemical design.[1] The trifluoromethyl group imparts a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the efficacy and bioavailability of active ingredients.[1][2][3] The subject of this guide, 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene, is a highly functionalized aromatic compound that, while not prominently featured as a direct precursor in the synthesis of current blockbuster agrochemicals, represents a latent potential as a versatile intermediate for the development of next-generation herbicides, fungicides, and insecticides.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, elucidating the prospective applications of this compound in agrochemical synthesis. While direct, large-scale commercial syntheses originating from this specific isomer are not extensively documented in publicly available literature, its chemical architecture—a chlorinated, methylated, and trifluoromethylated benzene ring—is ripe for exploitation through well-established synthetic transformations.
Herein, we will explore two scientifically robust, prospective synthetic pathways where this compound can serve as a pivotal starting material:
-
The synthesis of a dinitroaniline herbicide precursor through a sequence of nitration and nucleophilic aromatic substitution (SNAr).
-
The preparation of a key carboxylic acid intermediate via the selective oxidation of the benzylic methyl group, opening avenues for the synthesis of various amide and ester-based agrochemicals.
These protocols are presented with an emphasis on the underlying chemical principles, providing not just a series of steps but a comprehensive understanding of the reaction mechanisms and the rationale behind the experimental choices.
Prospective Application 1: Synthesis of a Dinitroaniline Herbicide Precursor via Nitration and Nucleophilic Aromatic Substitution (SNAr)
Scientific Rationale and Strategy
Dinitroaniline herbicides have been a significant class of pre-emergent herbicides for decades, functioning by inhibiting root and shoot growth in susceptible weeds. The synthesis of these compounds often involves the reaction of a polychlorinated and activated aromatic ring with amines. The structure of this compound is primed for such transformations.
The powerful electron-withdrawing nature of the trifluoromethyl group, in concert with the two chlorine atoms, deactivates the benzene ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[4][5][6] By first introducing two nitro groups onto the ring through electrophilic nitration—a feasible transformation despite the deactivation, given the use of strong nitrating agents—we can further enhance the ring's susceptibility to SNAr. The nitro groups, particularly when positioned ortho or para to a leaving group (in this case, a chlorine atom), provide crucial resonance stabilization to the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack.[4][5][6]
This strategy allows for the selective displacement of one of the chlorine atoms by a nucleophile, such as an amine, to furnish a dinitroaniline scaffold—a core structure in many herbicides.
Experimental Workflow Diagram
Caption: Synthetic workflow for a dinitroaniline herbicide precursor.
Detailed Protocol: Two-Step Synthesis of a Dinitroaniline Derivative
Step 1: Dinitration of this compound
-
Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, add 100 mL of fuming sulfuric acid (20% SO₃).
-
Cooling: Cool the flask to 0-5 °C in an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add 60 mL of fuming nitric acid (>90%) via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Addition of Starting Material: Once the nitrating mixture is prepared and cooled, add 23.1 g (0.1 mol) of this compound dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Isolation: The solid precipitate is collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral to pH paper.
-
Purification: The crude product, 1,2-dichloro-3-methyl-4,6-dinitro-5-(trifluoromethyl)benzene, can be recrystallized from ethanol or purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure dinitro derivative.
Step 2: Nucleophilic Aromatic Substitution with Propylamine
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 16.05 g (0.05 mol) of 1,2-dichloro-3-methyl-4,6-dinitro-5-(trifluoromethyl)benzene in 100 mL of ethanol.
-
Addition of Amine and Base: Add 4.43 g (0.075 mol, 1.5 equivalents) of propylamine and 7.6 g (0.075 mol, 1.5 equivalents) of triethylamine (as an acid scavenger) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. The reaction should be monitored by TLC for the disappearance of the starting material.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in 150 mL of ethyl acetate and washed sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-propyl-2-chloro-3-methyl-4,6-dinitro-5-(trifluoromethyl)aniline.
Quantitative Data Summary (Hypothetical)
| Parameter | Step 1: Dinitration | Step 2: SNAr |
| Reactant | This compound | 1,2-Dichloro-3-methyl-4,6-dinitro-5-(trifluoromethyl)benzene |
| Key Reagents | Fuming HNO₃, Fuming H₂SO₄ | Propylamine, Triethylamine |
| Solvent | None | Ethanol |
| Temperature | 0-80 °C | 78 °C (Reflux) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Yield | 85-90% | 90-95% |
| Purity (post-purification) | >98% (by HPLC) | >99% (by HPLC) |
Prospective Application 2: Synthesis of a Carboxylic Acid Intermediate via Methyl Group Oxidation
Scientific Rationale and Strategy
The conversion of an aromatic methyl group to a carboxylic acid is a fundamental and powerful transformation in organic synthesis.[7][8][9] The resulting benzoic acid derivatives are crucial intermediates in the agrochemical industry, serving as handles for the construction of more complex molecules through amide or ester linkages. For instance, many modern fungicides and herbicides feature a carboxamide moiety that is essential for their biological activity.
The methyl group of this compound can be selectively oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid under heating.[10] The resulting 2,3-dichloro-6-(trifluoromethyl)benzoic acid would be a valuable building block, ready for activation (e.g., conversion to an acid chloride) and subsequent coupling with various amines or alcohols to generate a library of potential agrochemical candidates. The electron-withdrawing groups on the ring make the methyl group slightly more resistant to oxidation than in simple toluene, necessitating relatively harsh reaction conditions.
Experimental Workflow Diagram
Sources
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. US5527956A - Process for the oxidation of aromatic methyl groups - Google Patents [patents.google.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the medicinal chemistry applications of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene (CAS No. 115571-59-0). While direct biological activity of this compound is not extensively documented, its true value lies in its role as a highly specialized and strategically important building block. The unique substitution pattern on the aromatic ring—featuring vicinal chloro groups, a methyl group, and a trifluoromethyl moiety—offers a unique scaffold for the synthesis of novel carboxylic acids and their derivatives, which are pivotal in modern drug discovery. This guide details the chemical properties of the title compound and provides a prospective, in-depth protocol for its conversion into a valuable carboxylic acid intermediate and subsequent derivatization to form medicinally relevant amides.
Introduction: Strategic Value as a Synthetic Building Block
This compound is a fluorinated aromatic compound whose utility in medicinal chemistry is primarily as a precursor to more complex, functionalized molecules. The trifluoromethyl group is a well-established bioisostere for groups like chlorine and methyl, and its incorporation into drug candidates can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. The dense arrangement of chloro, methyl, and trifluoromethyl groups on this particular scaffold provides a unique starting point for creating molecules with distinct three-dimensional shapes and electronic properties, which are crucial for achieving high target specificity and potency in drug design.
The most direct and impactful synthetic transformation of this molecule is the oxidation of the methyl group. This conversion provides access to 2,3-dichloro-6-(trifluoromethyl)benzoic acid , a highly functionalized intermediate that is not readily accessible through other synthetic routes. This benzoic acid derivative is an ideal substrate for a wide range of coupling reactions, most notably the formation of amide bonds, which are a cornerstone of many approved pharmaceutical agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 115571-59-0 | [1] |
| Molecular Formula | C₈H₅Cl₂F₃ | [1] |
| Molecular Weight | 229.02 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| XLogP3 | 4.4 | [1] |
| Solubility | Expected to be soluble in common organic solvents and insoluble in water |
Proposed Synthetic Pathway: From Toluene to Bioactive Amide
The overall proposed synthetic strategy involves a two-step process. The first step is the oxidation of the methyl group of the starting material to a carboxylic acid. The second step is the coupling of this newly formed carboxylic acid with an amine to generate a medicinally relevant amide.
Caption: Proposed two-part synthetic workflow.
Detailed Protocols
Protocol 1: Oxidation of this compound
Objective: To synthesize 2,3-dichloro-6-(trifluoromethyl)benzoic acid through the oxidation of the methyl group of the starting material.
Rationale: The oxidation of a benzylic methyl group to a carboxylic acid is a classic and robust transformation. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this purpose. The reaction is typically performed in an aqueous medium, often with a co-solvent like pyridine to improve the solubility of the organic substrate. The electron-withdrawing nature of the chloro and trifluoromethyl groups makes the methyl group more resistant to oxidation than in electron-rich systems, thus requiring forcing conditions (heat).[2][3][4]
Materials:
-
This compound (1.0 eq)
-
Potassium permanganate (KMnO₄) (4.0 eq)
-
Pyridine
-
Deionized water
-
Sodium sulfite (Na₂SO₃)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Reflux condenser and heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (e.g., 2.29 g, 10.0 mmol).
-
Add a 3:1 mixture of deionized water and pyridine (e.g., 80 mL).
-
Heat the mixture to gentle reflux (approximately 90-100 °C).
-
In a separate beaker, dissolve potassium permanganate (e.g., 6.32 g, 40.0 mmol) in deionized water (e.g., 100 mL) with gentle warming.
-
Add the KMnO₄ solution portion-wise to the refluxing reaction mixture over a period of 2-3 hours. The purple color of the permanganate will dissipate as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue to heat the reaction at reflux for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Quench the excess KMnO₄ by the slow, portion-wise addition of solid sodium sulfite until the purple color is completely discharged.
-
Filter the mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.
-
Transfer the filtrate to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material and the pyridine co-solvent.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. A white precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2,3-dichloro-6-(trifluoromethyl)benzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should be sharp and consistent with literature values for similar compounds.
Protocol 2: Amide Coupling of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid
Objective: To synthesize a representative amide by coupling the carboxylic acid with an amine, demonstrating its utility as a medicinal chemistry intermediate.
Rationale: The formation of an amide bond is one of the most common reactions in medicinal chemistry.[5][6][7] Carbodiimide-mediated couplings are widely used for their mild conditions and broad substrate scope. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent that, in combination with an additive like 1-hydroxybenzotriazole (HOBt), efficiently activates the carboxylic acid for nucleophilic attack by an amine. HOBt is used to suppress side reactions and minimize racemization if chiral amines are used.[8][9]
Materials:
-
2,3-Dichloro-6-(trifluoromethyl)benzoic acid (1.0 eq)
-
A representative primary or secondary amine (e.g., benzylamine) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dichloro-6-(trifluoromethyl)benzoic acid (e.g., 259 mg, 1.0 mmol).
-
Add anhydrous DMF (e.g., 5 mL) to dissolve the acid.
-
Add HOBt (e.g., 162 mg, 1.2 mmol) and EDC·HCl (e.g., 230 mg, 1.2 mmol) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the amine (e.g., benzylamine, 118 mg, 1.1 mmol) in a small amount of anhydrous DMF (e.g., 1 mL).
-
Add the amine solution to the reaction mixture, followed by the dropwise addition of DIPEA (e.g., 523 µL, 3.0 mmol).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL), water (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Visualization of the Amide Coupling Workflow
Caption: General workflow for the EDC/HOBt mediated amide coupling.
Conclusion
This compound represents a valuable, albeit specialized, starting material for medicinal chemistry research. Its true potential is unlocked through synthetic transformations that convert it into more versatile intermediates. The protocols detailed in this guide for the oxidation of the methyl group to a carboxylic acid and the subsequent amide coupling provide a robust and well-precedented pathway for leveraging this unique scaffold in the design and synthesis of novel, potentially bioactive molecules. These methods enable researchers to access a diverse range of amides and other derivatives with a substitution pattern that is difficult to achieve through other means, thereby expanding the available chemical space for drug discovery programs.
References
- Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt).
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Shah, S. T. A., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PLoS ONE, 10(10), e0140368. [Link]
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
- Cullis, C. F., & Ladbury, J. W. (1955). Kinetic studies of the oxidation of aromatic compounds by potassium permanganate. Part II. Substituted toluenes. Journal of the Chemical Society (Resumed), 1407-1412. [Link]
- Chemistry Stack Exchange. (2022). Oxidation of toluene, ethylbenzene and styrene with potassium permanganate in acidic medium.
- Oszczapiński, J., & Osek, J. (2014). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. Structural Chemistry, 25(4), 1141-1150. [Link]
- Riemer, N., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Advances, 12(18), 11181-11185. [Link]
- Kain Industrial Additive. (2023). Preparation method of 2,6-dichloro-3-(trifluoromethyl)benzoic acid.
- YouTube. (2023). Oxidation of toluene with potassium permanganate.
- Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Zhang, Z., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(65), 18188-18195. [Link]
- Katritzky, A. R., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. New Journal of Chemistry, 47(9), 4257-4263. [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
- Gonzalez-Bobes, F., et al. (2007). Oxidation of peptides by methyl(trifluoromethyl)dioxirane: the protecting group matters. Organic Letters, 9(4), 573-575. [Link]
- PubChem. (n.d.). This compound.
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. hepatochem.com [hepatochem.com]
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Application Note: Strategic Derivatization of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene for Structure-Activity Relationship (SAR) Studies
Abstract and Introduction
In modern medicinal chemistry, the incorporation of fluorine and specifically the trifluoromethyl (-CF₃) group is a cornerstone strategy for enhancing a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] The strategic exploration of the chemical space around a core scaffold is paramount for developing robust Structure-Activity Relationships (SAR), which guide the optimization of lead compounds.[3][4] The compound 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene represents a valuable, yet challenging, starting scaffold. Its substitution pattern offers multiple, distinct reaction sites, allowing for the systematic introduction of diverse functional groups.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective derivatization of this scaffold. We will move beyond simple procedural lists to explain the underlying chemical principles that govern regioselectivity. Detailed, field-proven protocols for key transformations, including Palladium-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution (SₙAr), are presented. The objective is to empower research teams to efficiently generate diverse compound libraries for comprehensive SAR studies.
The Scaffold: A Chemo-Analytical Overview
The reactivity of this compound is dictated by a complex interplay of electronic and steric effects from its four substituents. A thorough understanding of these factors is critical for predicting and controlling reaction outcomes.
-
Electronic Effects: The trifluoromethyl group at C-4 is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic attack. This activation is most pronounced at the ortho (C-2, C-5) and para (C-1) positions relative to the CF₃ group, as these positions can effectively stabilize the negative charge of a Meisenheimer complex intermediate.[5][6]
-
Steric Hindrance: The methyl group at C-3 provides significant steric bulk, primarily hindering access to the adjacent C-2 and C-4 positions.
-
Leaving Groups: The two chlorine atoms at C-1 and C-2 are the primary sites for derivatization. While C-Cl bonds are generally less reactive than C-Br or C-I bonds in cross-coupling reactions, modern catalyst systems have made their functionalization highly feasible.[7][8]
Predicted Regioselectivity
Based on these principles, we can predict two primary and complementary avenues for selective derivatization:
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine at the C-2 position is ortho to the strongly electron-withdrawing -CF₃ group. This provides potent electronic activation, making this site the prime target for SₙAr reactions. The chlorine at C-1 is meta to the -CF₃ group and receives minimal electronic activation, rendering it largely unreactive under SₙAr conditions.[5][9]
-
Palladium-Catalyzed Cross-Coupling: The chlorine at the C-1 position is sterically more accessible than the C-2 chlorine, which is flanked by both a methyl group and another chlorine atom. For transformations sensitive to steric hindrance, such as the oxidative addition step in Pd-catalyzed cycles, the C-1 position is the more likely site of reaction.[10]
This differential reactivity is the key to strategically accessing distinct derivatives from a single starting material.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[11] For aryl chlorides, the choice of a highly active catalyst system, typically involving an electron-rich, bulky phosphine ligand, is crucial for efficient oxidative addition of the C-Cl bond to the Pd(0) center.[10]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) and is renowned for its mild conditions and high functional group tolerance.[12][13] For the target scaffold, this reaction is expected to selectively functionalize the more sterically accessible C-1 position.
Protocol 3.1: Selective Suzuki-Miyaura Coupling at the C-1 Position
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (8 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1 mixture)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) supply
-
-
Procedure:
-
To the Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add the this compound and the arylboronic acid.
-
Via syringe, add the degassed solvent mixture.
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the 1-aryl-2-chloro-3-methyl-4-(trifluoromethyl)benzene product.
-
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is an indispensable method for synthesizing aryl amines from aryl halides.[14][15] This reaction is central to drug discovery, as the aniline moiety is a privileged structure. Similar to the Suzuki coupling, selectivity is anticipated at the C-1 position.
Protocol 3.2: Selective Buchwald-Hartwig Amination at the C-1 Position
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Inert atmosphere reaction setup
-
-
Procedure:
-
In a glovebox or under a strong counterflow of inert gas, charge a Schlenk flask with Pd(OAc)₂, XPhos, and NaOtBu.
-
Add the this compound.
-
Add the degassed solvent, followed by the amine coupling partner.
-
Seal the flask and heat to 90-110 °C, stirring vigorously.
-
Monitor the reaction by GC-MS. Upon completion (typically 4-18 hours), cool to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to afford the desired 1-amino-substituted product.[16]
-
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling provides access to aryl alkynes, which are versatile intermediates for further functionalization or can serve as rigid linkers in bioactive molecules.[17][18] The classic protocol uses both palladium and copper(I) co-catalysis.[19]
Protocol 3.3: Selective Sonogashira Coupling at the C-1 Position
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2-3 mol%)
-
Copper(I) iodide (CuI) (4-5 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert atmosphere reaction setup
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and the amine base. The solution should be degassed by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) as needed.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with ether and filter through celite to remove salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[20]
-
Nucleophilic Aromatic Substitution (SₙAr)
SₙAr provides a powerful and often orthogonal approach to palladium-catalyzed reactions. The mechanism proceeds via the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex, followed by the elimination of the leaving group.[6][9] For this to occur, a strong electron-withdrawing group must be positioned ortho or para to the leaving group.[5]
In our scaffold, the -CF₃ group at C-4 is ortho to the chlorine at C-2, making this position highly activated for SₙAr while the C-1 position remains inert. This provides exceptional regioselectivity.
Protocol 4.1: Selective SₙAr with a Thiol Nucleophile at the C-2 Position
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Thiol (e.g., thiophenol) (1.1 equiv)
-
Strong base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)) (1.2 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Reaction flask with stir bar and nitrogen inlet
-
-
Procedure:
-
To a stirred suspension of the base in the anhydrous solvent at 0 °C under nitrogen, add the thiol dropwise. Stir for 20-30 minutes to form the thiolate salt.
-
Add a solution of this compound in the same solvent.
-
Allow the reaction to warm to room temperature or heat gently (e.g., 50-80 °C) to drive the reaction to completion.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate or ether).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to isolate the 2-thioether-1-chloro-3-methyl-4-(trifluoromethyl)benzene product.
-
Data and Workflow Summary
General Experimental Workflow
The successful execution of these protocols, particularly the palladium-catalyzed reactions, hinges on maintaining an inert atmosphere to prevent catalyst degradation.
Comparative Table of Derivatization Strategies
| Reaction Type | Primary Target Site | Key Reagents | Typical Conditions | Key Advantages & Considerations |
| Suzuki-Miyaura | C-1 (Steric Control) | Boronic Acid, Pd₂(dba)₃/SPhos, K₃PO₄ | Toluene/H₂O, 80-110 °C | Broad scope, high functional group tolerance. Requires careful selection of ligand for C-Cl activation.[7][8] |
| Buchwald-Hartwig | C-1 (Steric Control) | Amine, Pd(OAc)₂/XPhos, NaOtBu | Toluene or Dioxane, 90-110 °C | Essential for C-N bond formation. Base is strong and can be sensitive to some functional groups.[14][21] |
| Sonogashira | C-1 (Steric Control) | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Amine Base | THF or DMF, 25-60 °C | Introduces a linear alkyne moiety. Copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling).[17][18] |
| SₙAr | C-2 (Electronic Control) | Nucleophile (thiol, alkoxide, amine), Base (K₂CO₃, NaH) | DMF or DMSO, 25-80 °C | Highly regioselective, metal-free, and cost-effective. Limited to strong nucleophiles.[5][6] |
Conclusion
The this compound scaffold offers a platform for creating structurally diverse compound libraries through predictable and regioselective chemistry. By leveraging the steric differences between the C-1 and C-2 positions for palladium-catalyzed cross-coupling reactions, and the potent electronic activation at C-2 for nucleophilic aromatic substitution, researchers can strategically access two distinct series of derivatives from a single starting material. The protocols and principles outlined in this guide provide a robust framework for the efficient execution of these transformations, accelerating the exploration of structure-activity relationships and the advancement of drug discovery programs.
References
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Coupling of 1-Bromo-2,4-dichlorobenzene.
- Organic Letters. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications.
- National Institutes of Health. (n.d.). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC.
- Benchchem. (n.d.). Sonogashira Coupling of 1-Bromo-2,4-dichlorobenzene: Application Notes and Protocols.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3,5-dichlorobenzene.
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Bromo-3,5-dichlorobenzene.
- Organic Letters. (n.d.). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications.
- University of Iowa. (n.d.). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- The Journal of Organic Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under phase-transfer conditions. Synthesis of alkyl aryl sulfides from isomeric dichlorobenzenes and thiolates. ACS Publications.
- Benchchem. (n.d.). Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives.
- ResearchGate. (2025, August 10). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF.
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Application Notes and Protocols for the Synthesis of Bioactive Compounds from 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene. This readily available starting material serves as a versatile scaffold for the construction of novel, potentially bioactive compounds. We will explore strategic functionalization of its key reactive sites—the chloro substituents and the methyl group—through established and robust chemical transformations. Detailed, step-by-step protocols for nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and side-chain oxidation are provided, complete with mechanistic insights and justifications for experimental design. The overarching goal is to equip scientists with the foundational knowledge and practical methodologies to leverage this fluorinated building block in the discovery of new chemical entities.
Introduction: The Strategic Value of the Starting Material
This compound (CAS No. 115571-59-0) is a polysubstituted aromatic compound featuring a unique combination of functional groups that dictate its reactivity and make it an attractive starting point for complex molecule synthesis.[1] The trifluoromethyl (-CF3) group is a well-established bioisostere in medicinal chemistry, often incorporated to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] The two chlorine atoms provide orthogonal handles for sequential, site-selective functionalization, while the methyl group offers a further site for chemical modification.
The electronic landscape of the benzene ring is significantly influenced by its substituents. The -CF3 group is a powerful electron-withdrawing group, and the chlorine atoms also withdraw electron density via induction. This renders the aromatic ring electron-deficient, which has profound implications for its reactivity:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it susceptible to attack by nucleophiles, facilitating the displacement of the chloro leaving groups.[4][5]
-
Reactivity in Cross-Coupling Reactions: The C-Cl bonds are suitable for oxidative addition to low-valent transition metal catalysts, particularly palladium, enabling a wide range of C-C and C-X bond-forming reactions.[6][7]
-
Directing Effects in Electrophilic Aromatic Substitution (EAS): While the ring is generally deactivated towards EAS, any such reaction would be directed by the interplay of the activating methyl group (ortho-, para-directing) and the deactivating chloro and trifluoromethyl groups (meta-directing).[8]
This guide will focus on leveraging these properties to construct scaffolds commonly found in bioactive molecules.
Synthetic Strategy I: Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The primary pathway for modifying the chloro substituents on this electron-deficient ring is through SNAr. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][9] The presence of the electron-withdrawing -CF3 group para to one of the chlorine atoms (C1) and ortho to the other (C2) provides the necessary stabilization for this intermediate, making the SNAr reaction feasible.
Application Protocol 2.1: Synthesis of a Phenolic Derivative
This protocol describes the selective mono-hydroxylation of the starting material. The chlorine at the C1 position is more activated towards nucleophilic attack due to the para-relationship with the strongly electron-withdrawing -CF3 group, which allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate.
Reaction Scheme: this compound -> 2-Chloro-3-methyl-4-(trifluoromethyl)phenol
Experimental Protocol:
-
To a sealed pressure vessel, add this compound (1.0 eq).
-
Add a solution of sodium hydroxide (1.5 eq) in a mixture of water and a high-boiling point polar aprotic solvent (e.g., DMSO or NMP) (5 mL/mmol of substrate).
-
Seal the vessel and heat the reaction mixture to 130-150 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction typically requires 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully acidify with aqueous HCl (2M) to a pH of ~2-3.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target phenol.
Causality and Justification:
-
High Temperature: SNAr reactions with less activated aryl chlorides require significant thermal energy to overcome the activation barrier for the initial nucleophilic attack.[5]
-
Polar Aprotic Solvent: Solvents like DMSO or NMP are ideal as they can solvate the cation (Na+) without strongly solvating the hydroxide nucleophile, thus enhancing its nucleophilicity.
-
Selective Mono-substitution: The C1-Cl bond is preferentially cleaved due to superior resonance stabilization of the intermediate by the para-CF3 group compared to the ortho-CF3 group's effect on the C2-Cl bond.[4]
Synthetic Strategy II: C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from aryl halides.[10] Both chlorine atoms on the starting material can participate in these reactions, offering pathways to biaryl compounds, arylamines, and other valuable structures.
Application Protocol 3.1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction couples an aryl halide with an organoboron reagent. It is highly versatile and tolerant of a wide range of functional groups.[7]
Reaction Scheme: this compound + Arylboronic Acid -> Aryl-substituted-2-chloro-3-methyl-4-(trifluoromethyl)benzene
Experimental Protocol:
-
In an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K2CO3 or Cs2CO3 (3.0 eq).
-
Add a palladium catalyst, for instance, Pd(PPh3)4 (2-5 mol%) or a combination of Pd(OAc)2 (2 mol%) and a phosphine ligand like SPhos (4 mol%).
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired biaryl product.
Data Summary Table:
| Parameter | Recommended Condition | Justification |
| Catalyst | Pd(PPh3)4 or Pd(OAc)2/SPhos | Provides an active Pd(0) species for the catalytic cycle. Ligand choice can influence efficiency, especially for less reactive aryl chlorides.[7] |
| Base | K2CO3, Cs2CO3 | Essential for the transmetalation step of the catalytic cycle. |
| Solvent | Toluene/Water or Dioxane/Water | Biphasic system facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-110 °C | Provides thermal energy for the rate-limiting oxidative addition step. |
Visualization of Synthetic Workflow:
Caption: Suzuki-Miyaura coupling workflow.
Application Protocol 3.2: Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, a crucial transformation for synthesizing anilines that are prevalent in pharmaceuticals.
Experimental Protocol:
-
Charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., G3-Xantphos, 2 mol%), a phosphine ligand if not using a precatalyst, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Add the this compound (1.0 eq) and the desired amine (1.2 eq).
-
Evacuate and backfill the tube with an inert gas (Ar).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the mixture to 100-120 °C until the starting material is consumed (as monitored by GC-MS or LC-MS).
-
Cool the reaction, quench with saturated aqueous NH4Cl, and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify by chromatography to isolate the arylamine product.
Synthetic Strategy III: Side-Chain Functionalization
The methyl group provides an additional site for modification, most commonly through oxidation to introduce new functionalities like aldehydes or carboxylic acids.
Application Protocol 4.1: Oxidation of the Methyl Group to a Carboxylic Acid
Oxidation of the benzylic methyl group creates a carboxylic acid, a versatile handle for forming amides, esters, and other derivatives.
Reaction Scheme: this compound -> 2,3-Dichloro-6-(trifluoromethyl)benzoic acid
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a mixture of water and pyridine.
-
Heat the mixture to reflux (approx. 100 °C).
-
Add potassium permanganate (KMnO4) (3.0-4.0 eq) portion-wise over several hours to control the exotherm.
-
Continue refluxing until the purple color of the permanganate has disappeared and a brown precipitate of MnO2 has formed (typically 8-12 hours).
-
Cool the reaction mixture and filter to remove the MnO2 solids. Wash the filter cake with hot water.
-
Combine the filtrate and washes, and cool in an ice bath.
-
Carefully acidify the solution with concentrated HCl until no more precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the desired benzoic acid derivative.
Visualization of Overall Synthetic Logic:
Caption: Strategic functionalization pathways.
Conclusion
This compound is a highly functionalized and synthetically versatile building block. By strategically targeting its chloro and methyl groups through well-established reaction classes such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and oxidation, researchers can access a vast chemical space of potential bioactive compounds. The protocols and strategies outlined in this guide provide a robust framework for initiating drug discovery and development programs centered on this valuable starting material.
References
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- The Crucial Role of 3,5-Dichlorotoluene in Pharmaceutical Synthesis: From Intermediate to Innovation.Ningbo Inno Pharmchem Co., Ltd., [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.MDPI, [Link]
- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.Journal of Biomedical Research & Environmental Sciences, [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.Hovione, [Link]
- The Critical Role of 3,4-Dichlorotoluene in Organic Synthesis.Ningbo Inno Pharmchem Co., Ltd., [Link]
- The Role of 2,6-Dichlorotoluene in Pharmaceutical Synthesis: A Key Intermedi
- Pharmaceutical Synthesis: The Critical Role of 2,4-Dichlorotoluene.Medium, [Link]
- Catalytic performance and mechanism study of the isomerization of 2,5-dichlorotoluene to 2,4.RSC Publishing, [Link]
- Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H.ChemRxiv, [Link]
- Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes.Wiley Online Library, [Link]
- Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024.YouTube, [Link]
- This compound.PubChem, [Link]
- Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[6][11][12]-Triazoles.
- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).YouTube, [Link]
- Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes.
- 16.
- Concerted Nucleophilic Aromatic Substitution Reactions.
- Nucleophilic Arom
- Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides.
- Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene.
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Scale-up Synthesis of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene: An Application Note and Protocol
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The presented methodology is grounded in the well-established Sandmeyer reaction, offering a reliable and efficient route from the readily available precursor, 2,3-dichloro-4-methylaniline. This document provides a step-by-step protocol, an in-depth discussion of the reaction mechanism, safety considerations, and a framework for process optimization, tailored for researchers and professionals in drug development and chemical synthesis.
Introduction: The Significance of Fluorinated Aromatics
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability. The target molecule, this compound, serves as a critical building block for the synthesis of a variety of bioactive compounds, making its efficient and scalable production a topic of considerable interest.
This guide focuses on a synthetic approach that balances yield, scalability, and operational simplicity, moving beyond a mere recitation of steps to provide the underlying scientific rationale for key procedural choices.
Strategic Selection of the Synthetic Pathway
Two primary synthetic routes were considered for the preparation of this compound:
-
Route A: Direct Trifluoromethylation: This approach would involve the direct introduction of a trifluoromethyl group onto a 1,2-dichloro-3-methylbenzene precursor. While plausible, achieving the desired regioselectivity at the 4-position can be challenging and often results in a mixture of isomers, complicating purification on a larger scale.
-
Route B: Sandmeyer Reaction: This classic transformation allows for the conversion of an aromatic amine to a variety of functional groups, including trifluoromethyl, via a diazonium salt intermediate.[1] This method offers high regioselectivity, as the position of the trifluoromethyl group is predetermined by the amine's location on the starting material.
Given the paramount importance of isomeric purity in pharmaceutical and agrochemical intermediates, the Sandmeyer reaction (Route B) was selected as the more strategic and reliable approach for a scalable synthesis. This method leverages the commercially available 2,3-dichloro-4-methylaniline as a starting material.
Visualizing the Synthetic Strategy
Caption: Logical flow for selecting the Sandmeyer reaction.
The Sandmeyer Trifluoromethylation: Mechanism and Rationale
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[1] In this specific application, the process can be broken down into two critical stages:
-
Diazotization: The primary aromatic amine, 2,3-dichloro-4-methylaniline, is treated with a nitrosating agent, typically sodium nitrite in an acidic medium, to form a diazonium salt. This is a crucial step, as the diazonium group is an excellent leaving group (as dinitrogen gas).
-
Trifluoromethylation: The diazonium salt is then introduced to a copper(I) catalyst and a trifluoromethyl source. A one-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical and dinitrogen gas. The aryl radical then reacts with a copper-trifluoromethyl species to yield the final product and regenerate the copper(I) catalyst.[2]
Recent advancements in copper-promoted Sandmeyer trifluoromethylation have demonstrated its efficacy and tolerance for various functional groups.[3][4][5]
Reaction Scheme
Caption: Overall reaction for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adapted for larger scale production with appropriate engineering controls.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-dichloro-4-methylaniline | ≥98% | Commercially Available | Starting material. |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Standard Supplier | Diazotizing agent. |
| Hydrochloric Acid (HCl) | 37% | Standard Supplier | Acid medium for diazotization. |
| Copper(I) Iodide (CuI) | ≥98% | Standard Supplier | Catalyst. |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | ≥99% | Standard Supplier | Trifluoromethyl source. |
| Potassium Fluoride (KF) | Anhydrous | Standard Supplier | Additive for trifluoromethylation. |
| Acetonitrile (ACN) | Anhydrous | Standard Supplier | Reaction solvent. |
| Diethyl Ether (Et₂O) | ACS Grade | Standard Supplier | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Prepared in-house | For neutralization. |
| Brine | - | Prepared in-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard Supplier | Drying agent. |
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel.
-
Ice bath.
-
Standard glassware for workup and purification.
-
Rotary evaporator.
-
Silica gel for column chromatography.
Step-by-Step Procedure
Part A: Diazotization
-
To a three-necked flask equipped with a mechanical stirrer and thermometer, add 2,3-dichloro-4-methylaniline (1 equivalent).
-
Add concentrated hydrochloric acid (3 equivalents) and water. Stir to form a slurry.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline slurry via an addition funnel, maintaining the internal temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Part B: Trifluoromethylation
-
In a separate reaction vessel, under an inert atmosphere (e.g., nitrogen or argon), combine copper(I) iodide (0.1 equivalents), potassium fluoride (2 equivalents), and anhydrous acetonitrile.
-
Add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 equivalents) to this mixture and stir.
-
Slowly add the cold diazonium salt solution from Part A to the copper/TMSCF₃ mixture. Vigorous gas evolution (N₂) will be observed. Maintain the temperature between 15-25 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the diazonium salt.
Part C: Workup and Purification
-
Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure this compound.
Safety and Hazard Management
-
Diazonium salts are potentially explosive, especially when dry. Always keep the diazonium salt in solution and at a low temperature.
-
Handle all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction is exothermic, particularly during the addition of the diazonium salt. Ensure adequate cooling and slow, controlled addition.
Process Validation and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
| Analytical Technique | Expected Outcome |
| ¹H NMR | Characteristic aromatic proton signals with appropriate splitting patterns and integration. A singlet corresponding to the methyl group. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the quartet for the CF₃ carbon. |
| GC-MS | A single major peak with the correct mass-to-charge ratio for the molecular ion. |
| Purity (HPLC/GC) | ≥98% purity after chromatography. |
Conclusion
The Sandmeyer trifluoromethylation of 2,3-dichloro-4-methylaniline provides a reliable and scalable route to this compound. This application note offers a detailed protocol and the underlying chemical principles to enable researchers and drug development professionals to confidently synthesize this valuable intermediate. The inherent regioselectivity of this approach makes it superior to direct trifluoromethylation for producing high-purity material, a critical consideration in the pharmaceutical and agrochemical industries.
References
- Wikipedia. Sandmeyer reaction. [Link]
- Dai, J.-J., et al. (2013). Copper-promoted Sandmeyer trifluoromethylation reaction. Journal of the American Chemical Society, 135(23), 8436-8439. [Link]
- Organic Chemistry Portal.
- Danoun, G., et al. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(16), 2283-2286. [Link]
- Willis, M. C., et al. (2022). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185) employing a metal-free, one-pot, modified Sakai reaction. RSC Advances, 12(41), 26497-26503. [Link]
- PubChem. 1,2-Dichloro-3-(trifluoromethyl)benzene. [Link]
- Zhang, C. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 137-153. [Link]
- Browne, D. L. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C–N into C–CF3. Angewandte Chemie International Edition, 53(6), 1482-1484. [Link]
- PubChem. Benzene, 1,2-dichloro-3-methyl-. [Link]
- NIST. Benzene, 1,2-dichloro-3-methyl-. [Link]
- Google Patents. US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers.
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Application Note & Protocol: High-Purity 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene via Solution Crystallization
Abstract
This document provides a comprehensive guide for the purification of 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The protocol details a robust solution crystallization method designed to achieve high purity, suitable for demanding downstream applications. The principles of solvent selection, the mechanics of crystallization, and a detailed, step-by-step experimental procedure are presented. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction: The Rationale for High-Purity this compound
Foundational Principles of Crystallization
Crystallization is a solid-liquid separation technique where a solute is transferred from a liquid solution to a pure solid crystalline phase. The process is governed by thermodynamics (solubility) and kinetics (nucleation and crystal growth). A successful crystallization protocol hinges on the selection of an appropriate solvent system where the target compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures.[4] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.
For halogenated aromatic compounds, a common strategy involves the use of a solvent/antisolvent system.[5] In this approach, the crude material is dissolved in a "good" solvent, in which it is highly soluble. A second solvent, an "antisolvent," in which the target compound is poorly soluble, is then introduced, reducing the overall solubility of the target compound in the mixture and inducing crystallization.
Pre-Protocol: Solvent System Selection
The choice of solvent is the most critical parameter in developing a crystallization process. Based on the properties of structurally similar molecules like 1,2-dichloro-4-(trifluoromethyl)benzene, which is soluble in polar organic solvents such as ethanol, acetone, and dichloromethane, and insoluble in water, a similar solubility profile can be anticipated for this compound.[4]
A patent for the purification of a related compound, 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, successfully employed an ethyl acetate/n-hexane solvent system for recrystallization.[5] This suggests that a moderately polar solvent in combination with a nonpolar antisolvent is a promising approach.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples for Screening | Rationale |
| Good Solvents | Ethyl Acetate, Acetone, Dichloromethane, Isopropanol | Expected to readily dissolve this compound at elevated temperatures. |
| Antisolvents | n-Heptane, n-Hexane, Water | The target compound is expected to have low solubility in these nonpolar or highly polar solvents, making them suitable for inducing precipitation.[4][5] |
A preliminary solvent screen should be conducted on a small scale to determine the optimal solvent/antisolvent pair and their approximate ratios. The ideal system will dissolve the crude material completely at an elevated temperature (e.g., 50-70°C) and yield a high recovery of crystalline solid upon cooling and/or addition of the antisolvent.
Experimental Protocol: Purification of this compound
This protocol describes a general method for the purification of this compound using a solvent/antisolvent cooling crystallization approach. It is assumed that the starting material is a crude solid.
Materials and Equipment
-
Crude this compound
-
Ethyl Acetate (ACS Grade or higher)
-
n-Heptane (ACS Grade or higher)
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Condenser
-
Buchner funnel and filter flask
-
Vacuum pump
-
Drying oven (vacuum or convection)
Step-by-Step Procedure
-
Dissolution:
-
Charge the jacketed reactor with the crude this compound.
-
For every 1 gram of crude material, add 3-5 mL of ethyl acetate. This ratio should be optimized based on the preliminary solvent screen.
-
Begin agitation and heat the mixture to 60-65°C. The goal is to achieve complete dissolution of the solid material.
-
Visually inspect the solution for clarity. If insoluble impurities remain, a hot filtration step may be necessary.
-
-
Antisolvent Addition and Cooling (Crystallization Induction):
-
Once the solution is clear, begin the slow, controlled addition of n-heptane as the antisolvent. A typical starting ratio is 1:1 to 1:3 (v/v) of ethyl acetate to n-heptane.
-
The addition of the antisolvent should cause the solution to become slightly turbid, indicating the onset of nucleation.
-
After the antisolvent addition is complete, initiate a controlled cooling ramp. A slow cooling rate of 10-20°C per hour is recommended to promote the growth of larger, purer crystals.[6]
-
Cool the slurry to 0-5°C and hold at this temperature for at least 2 hours to maximize the yield.
-
-
Isolation and Washing:
-
Transfer the cold slurry to the Buchner funnel fitted with an appropriate filter paper.
-
Apply vacuum to isolate the solid crystalline product.
-
Wash the filter cake with a small amount of cold (0-5°C) n-heptane to displace the impurity-rich mother liquor. A second wash with cold n-heptane may be performed if necessary.
-
-
Drying:
-
Dry the purified this compound in a vacuum oven at a temperature not exceeding 40°C until a constant weight is achieved.
-
Process Flow Diagram
Caption: Workflow for the purification of this compound.
Alternative Method: Melt Crystallization
The process generally involves:
-
Completely melting the crude material.
-
Slowly cooling the melt to just below its freezing point to form a crystalline mass.
-
Applying a controlled heating ramp (a "sweating" step) to allow the more impure, lower-melting-point liquid to drain away from the purer solid.[6]
This technique is highly dependent on the phase behavior of the specific compound and its impurities and would require specialized equipment.
Quality Control and Validation
The purity of the final product should be assessed using appropriate analytical techniques.
Table 2: Analytical Methods for Purity Assessment
| Method | Purpose |
| HPLC | To quantify the purity of the target compound and identify and quantify any remaining impurities. |
| GC-MS | To identify volatile impurities and confirm the structure of the product. |
| DSC | To determine the melting point and assess the crystalline form. |
| NMR | To confirm the chemical structure and identify any structural isomers. |
Safety Considerations
-
This compound and the solvents used are chemical irritants. Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The solvents are flammable. Avoid open flames and sources of ignition.
Conclusion
The protocol described provides a robust and scientifically grounded method for the purification of this compound by solution crystallization. The key to success lies in a systematic approach to solvent selection and controlled execution of the crystallization process. By following this guide, researchers and drug development professionals can consistently obtain high-purity material essential for their research and manufacturing needs.
References
- Solubility of 1,2-Dichloro-4-(trifluoromethyl)benzene. (n.d.). Solubility of Things.
- Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry.
- Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. (2012). Google Patents. CN102336689A.
- Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. (2015). ResearchGate.
- Kale, S. M. (n.d.). Halogenation and isomerization reactions of aromatics over kl, h-beta and h-zsm-5 zeolite. National Chemical Laboratory.
- Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. (2021). ChemRxiv.
- Crochet, A. (n.d.). Guide for crystallization. University of Fribourg, Chemistry Department.
- Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[4][5][7]-Triazoles. (2006). NIH.
- Crystallization and Purification. (n.d.). ResearchGate.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Column chromatography conditions for 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
An Application Note for the Purification of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene using Column Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and optimized protocol for the purification of this compound via normal-phase column chromatography. Designed for researchers, chemists, and drug development professionals, this document provides a step-by-step methodology grounded in chromatographic principles. It covers the logic behind the selection of stationary and mobile phases, preliminary analysis using Thin-Layer Chromatography (TLC), detailed column setup, elution, and post-purification analysis. The protocols herein are designed to be self-validating, ensuring high purity and yield of the target compound.
Introduction and Scientific Principle
This compound is a halogenated aromatic hydrocarbon with significant utility as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the quality of final products.
The purification strategy is dictated by the molecule's physicochemical properties. With a calculated XLogP3 value of 4.4, this compound is a nonpolar, hydrophobic compound.[2] This characteristic makes normal-phase chromatography the ideal method for its separation from polar or less nonpolar impurities.[3][4]
In normal-phase chromatography, a polar stationary phase (in this case, silica gel) is used in conjunction with a nonpolar mobile phase.[4] The separation mechanism relies on the principle of adsorption. Polar impurities in the crude mixture will have a strong affinity for the polar silica gel and will be strongly retained, moving slowly through the column. The nonpolar target compound will interact weakly with the stationary phase and will be carried more rapidly through the column by the nonpolar mobile phase, allowing for its effective isolation.[4]
Preliminary Analysis: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[5][6] TLC is a rapid and inexpensive technique that effectively predicts the separation behavior on a column.[7] The primary goal is to identify a solvent system that provides a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound.[5][8] This Rƒ range typically ensures good separation from impurities and a reasonable elution time on the column.[9]
Protocol 2.1: TLC Solvent System Screening
-
Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates. With a pencil, gently draw a baseline about 1 cm from the bottom edge.
-
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, apply a small, concentrated spot of this solution onto the baseline.
-
Prepare Developing Chambers: Use several small beakers or TLC chambers, each containing a different solvent system. A good starting point is a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Example Test Systems:
-
99:1 Hexanes:Ethyl Acetate
-
95:5 Hexanes:Ethyl Acetate
-
90:10 Hexanes:Ethyl Acetate
-
95:5 Hexanes:Dichloromethane
-
-
-
Develop the Plates: Place one spotted TLC plate in each chamber, ensuring the solvent level is below the baseline.[5] Cover the chamber to maintain a saturated atmosphere. Allow the solvent front to travel up the plate until it is about 0.5-1 cm from the top edge.
-
Visualize and Calculate Rƒ: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots. Calculate the Rƒ value for the target compound spot in each solvent system using the formula:
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Select the Optimal System: Choose the solvent mixture that gives the target compound an Rƒ value between 0.25 and 0.35 and provides the greatest separation from all other spots.
Preparative Column Chromatography Protocol
This section outlines the procedure for flash column chromatography, which uses positive pressure (from compressed air or nitrogen) to accelerate solvent flow, leading to faster and more efficient separations.[10][11][12]
Materials and Equipment
-
Stationary Phase: Silica gel, 230-400 mesh (for flash chromatography).
-
Column: Glass chromatography column with a stopcock.
-
Mobile Phase: Optimized solvent system determined from TLC analysis.
-
Sand: Washed, neutral sand.
-
Cotton or Glass Wool: For plugging the column base.
-
Collection Vessels: Test tubes or Erlenmeyer flasks.
-
Pressurization System: Compressed air or nitrogen line with a regulator.
Table 1: Summary of Recommended Chromatography Conditions
| Parameter | Recommended Specification | Rationale |
| Chromatography Mode | Normal-Phase Flash Chromatography | Ideal for separating nonpolar compounds using a polar stationary phase; pressure enhances speed and resolution.[3][12] |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides excellent separation. The fine mesh is suited for flash chromatography.[11] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Hexanes/DCM | A nonpolar solvent system. The exact ratio must be determined by TLC to achieve an Rƒ of 0.25-0.35 for the target.[5][8] |
| Silica to Compound Ratio | 40:1 to 60:1 by weight | A higher ratio is used for difficult separations to ensure adequate resolving power and prevent column overloading.[8] |
| Sample Loading | Dry Loading (adsorbed onto silica) | Provides superior resolution compared to wet loading by ensuring a tight, uniform starting band.[11] |
| Elution Rate | ~2 inches/minute (solvent drop) | A flow rate that is fast enough for efficiency but slow enough to allow for equilibrium and separation.[10] |
Step-by-Step Methodology
Workflow for Purification of this compound
Caption: Workflow from TLC method development to final pure compound isolation.
-
Column Packing (Slurry Method):
-
Insert a small plug of cotton or glass wool into the bottom of the column, just enough to cover the outlet. Add a ~1 cm layer of sand on top.[10]
-
In a separate beaker, weigh the required amount of silica gel (e.g., 40 g for 1 g of crude product).
-
Create a slurry by adding the mobile phase to the silica gel until it has a consistency that can be easily poured. Swirl vigorously to remove trapped air bubbles.[8][11]
-
Quickly and carefully pour the slurry into the column using a funnel. Tap the side of the column gently to ensure even packing and remove any remaining air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Crucially, never let the solvent level drop below the top of the silica bed. [8]
-
Add another ~1 cm layer of sand on top of the silica bed to protect it from disturbance during solvent addition.[8]
-
-
Sample Preparation and Loading (Dry Loading):
-
Dissolve the crude this compound mixture in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This is your crude material adsorbed onto silica.[11]
-
Carefully drain the solvent in the column down to the level of the top sand layer.
-
Gently add the dry silica-adsorbed sample onto the top of the column, creating a thin, even layer.
-
Carefully add a small amount of the mobile phase, allowing it to slowly wet the sample layer before filling the rest of the column.
-
-
Elution and Fraction Collection:
-
Fill the column with the mobile phase.
-
Connect the pressurization system to the top of the column and apply gentle pressure to achieve a steady flow rate (approximately 2 inches of solvent level drop per minute).[10]
-
Begin collecting the eluate in sequentially numbered test tubes or flasks. The size of the fractions depends on the column size; 10-20 mL fractions are typical for a medium-sized column.
-
Continuously monitor the solvent level in the column, replenishing it as needed to prevent the column from running dry.
-
-
Analysis of Fractions:
-
Use TLC to analyze the collected fractions. Spot several fractions on a single TLC plate, along with a spot of the original crude mixture and a pure standard if available.
-
Develop the TLC plate using the same mobile phase as the column.
-
Identify the fractions that contain only the pure target compound (a single spot at the correct Rƒ).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation | - Incorrect mobile phase polarity.- Column overloaded with sample. | - Re-optimize the mobile phase with TLC.- Use a larger column or less sample (maintain a high silica:compound ratio).[13] |
| Cracked/Channeling Silica Bed | - Column packed unevenly or ran dry.- Heat generated during packing. | - Ensure the slurry is homogenous and packed carefully. Never let the solvent level drop below the silica.[8] |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, switch from 99:1 Hex:EtOAc to 95:5 Hex:EtOAc.[8] |
| All Compounds Elute Together | - Mobile phase is too polar. | - Decrease the mobile phase polarity (e.g., from 90:10 Hex:EtOAc to 98:2 Hex:EtOAc). |
References
- Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare.
- How to Select the Optimal Chromatography Column. (2023, August 1). Cole-Parmer.
- Chromatography Column Selection Guide. (2023, May 18). Biocompare.
- Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Standard operating procedure Flash column chromatography. (n.d.). University of Wisconsin-Madison, College of Engineering Safety.
- 5 Steps to successful flash chromatography. (2023, January 23). Biotage.
- Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
- Flash Chromatography Explained: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc.
- Column Chromatography - What are Different Types and How to Select Right Method. (n.d.). Separation Science.
- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024, July 12). Separation Science.
- Ideal Method Transfer from TLC to Column Chromatography. (n.d.). Yamazen.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- This compound. (n.d.). PubChem.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International.
- 1,2-dichloro-4-(trifluoromethyl)benzene. (n.d.). Solubility of Things.
- Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.). UMass Lowell.
- Column chromatography. (n.d.). Columbia University.
- Organic Chemistry at CU Boulder - Chromtech. (n.d.). University of Colorado Boulder.
- Chromatography Columns. (2019, June 5). Chemistry LibreTexts.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C8H5Cl2F3 | CID 14745915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. columbia.edu [columbia.edu]
- 5. chromtech.net.au [chromtech.net.au]
- 6. file.chemscene.com [file.chemscene.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. yamazenusa.com [yamazenusa.com]
- 10. Chromatography [chem.rochester.edu]
- 11. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 12. biotage.com [biotage.com]
- 13. chromtech.com [chromtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting strategies to help you optimize your reaction yields and purity.
Introduction
The synthesis of halogenated aromatic compounds is a cornerstone of medicinal chemistry and materials science. The specific substitution pattern of this compound presents a unique challenge in controlling regioselectivity. This guide will delve into the common issues encountered during its synthesis, offering scientifically grounded solutions and optimization protocols.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yields can stem from several factors, from incomplete reactions to the formation of unwanted side products.
-
Incomplete Reaction:
-
Cause: Insufficient catalyst activity, low reaction temperature, or inadequate reaction time can lead to a significant amount of unreacted starting material.
-
Solution:
-
Catalyst Screening: The choice of Lewis acid catalyst is critical in electrophilic aromatic substitution. While FeCl₃ is common, consider screening other catalysts like AlCl₃ or zeolites, which may offer different activity and selectivity.
-
Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and byproduct formation.
-
Time Study: Monitor the reaction progress using techniques like GC-MS or ¹H NMR at various time points to determine when the reaction has reached completion.
-
-
-
Formation of Isomeric Byproducts:
-
Cause: The directing effects of the methyl and trifluoromethyl groups on the benzene ring can lead to the formation of other dichlorinated isomers. The trifluoromethyl group is a meta-director, while the methyl group is an ortho-, para-director. This can lead to a complex product mixture.
-
Solution:
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of the chlorination. Experiment with a range of solvents, from non-polar (e.g., CCl₄) to more polar options (e.g., dichloroethane), to see how it impacts the isomer distribution.
-
Bulky Catalysts: Employing sterically hindered catalysts can sometimes favor the formation of the less sterically hindered product, potentially increasing the selectivity for the desired isomer.
-
-
Q2: I am observing significant amounts of over-chlorinated byproducts. How can I minimize them?
The formation of tri- and even tetra-chlorinated species is a common issue when the reaction is not carefully controlled.
-
Excess Chlorinating Agent:
-
Cause: Using a large excess of the chlorinating agent (e.g., Cl₂) is a primary driver for over-chlorination.
-
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Slow Addition: Instead of adding the chlorinating agent all at once, use a syringe pump or a dropping funnel to add it slowly over the course of the reaction. This maintains a low concentration of the chlorinating agent at any given time, disfavoring multiple chlorinations.
-
-
-
High Reaction Temperature:
-
Cause: Higher temperatures increase the reaction rate but can also lead to a loss of selectivity and an increase in over-chlorination.
-
Solution:
-
Lower Temperature Profile: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. The improved selectivity may lead to a higher isolated yield of the desired product.
-
-
Q3: How can I effectively separate the desired 1,2-dichloro isomer from other isomers?
The separation of closely related isomers can be challenging due to their similar physical properties.
-
Fractional Distillation:
-
Principle: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.
-
Protocol:
-
Use a vacuum distillation setup with a fractionating column packed with Raschig rings or other suitable packing material.
-
Carefully control the vacuum and heating mantle temperature to achieve a slow and steady distillation rate.
-
Collect small fractions and analyze each by GC-MS or HPLC to identify the fractions containing the pure desired isomer.
-
-
-
Preparative Chromatography:
-
Principle: For isomers with very close boiling points, preparative high-performance liquid chromatography (HPLC) or flash column chromatography may be necessary.
-
Protocol:
-
Develop an analytical HPLC or TLC method to achieve baseline separation of the isomers.
-
Scale up the separation to a preparative column, using the optimized mobile phase from the analytical method.
-
Collect fractions and concentrate them to isolate the pure this compound.
-
-
Frequently Asked Questions (FAQs)
Q: What is the most common starting material for this synthesis?
The logical precursor for the synthesis of this compound is 3-methyl-4-(trifluoromethyl)benzene. This starting material can be synthesized through various methods, and its purity is crucial for the success of the subsequent chlorination step.
Q: What are the recommended analytical techniques for monitoring this reaction?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for monitoring the reaction progress. It allows for the separation and identification of the starting material, the desired product, and various isomeric and over-chlorinated byproducts.
-
Proton Nuclear Magnetic Resonance (¹H NMR): ¹H NMR can be used to track the disappearance of the starting material and the appearance of new aromatic signals corresponding to the chlorinated products. The integration of the signals can provide a rough estimate of the product distribution.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another excellent method for monitoring the reaction, especially for quantifying the relative amounts of each component in the reaction mixture.
Q: Are there any specific safety precautions I should take during this synthesis?
Yes, working with chlorinating agents and Lewis acids requires strict safety measures:
-
Ventilation: All work should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Quenching: Be extremely cautious when quenching the reaction. The addition of water to a reaction mixture containing a Lewis acid can be highly exothermic. Quench the reaction by slowly adding it to a mixture of ice and a quenching agent (e.g., sodium bicarbonate solution).
Experimental Workflow
General Protocol for the Dichlorination of 3-methyl-4-(trifluoromethyl)benzene
This is a generalized procedure and should be optimized for your specific laboratory conditions.
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a gas inlet tube, add 3-methyl-4-(trifluoromethyl)benzene (1.0 eq) and a suitable solvent (e.g., CCl₄).
-
Cool the mixture to 0-5 °C in an ice bath.
-
-
Catalyst Addition:
-
Carefully add the Lewis acid catalyst (e.g., FeCl₃, 0.1 eq) to the cooled solution.
-
-
Chlorination:
-
Bubble chlorine gas (Cl₂) through the solution at a slow, controlled rate, or add a liquid chlorinating agent (e.g., sulfuryl chloride) dropwise.
-
Maintain the temperature below 10 °C during the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the desired temperature.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of crushed ice and aqueous sodium bisulfite solution.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography.
-
Visualization of the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Logical Troubleshooting Flow
Caption: Troubleshooting flowchart for yield and purity optimization.
Data Summary
Table 1: Influence of Catalyst on Yield and Isomer Distribution (Hypothetical Data)
| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Desired Isomer (%) | Other Isomers (%) |
| FeCl₃ | 25 | 6 | 85 | 45 | 40 |
| AlCl₃ | 25 | 4 | 95 | 55 | 40 |
| Zeolite H-beta | 50 | 12 | 70 | 60 | 10 |
This data is illustrative and serves as an example of how to tabulate results from optimization experiments.
References
- At this time, specific literature detailing the synthesis of this compound is not readily available in public databases. The troubleshooting and optimization strategies provided are based on established principles of electrophilic aromatic substitution and halogenation chemistry.
Technical Support Center: Synthesis of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this complex molecule. As Senior Application Scientists, we provide not just solutions, but also the underlying scientific reasoning to empower your experimental success.
Troubleshooting Guide
This section addresses specific problems you might encounter during your synthesis, providing potential causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields can stem from several factors throughout the synthetic sequence. A common route to this compound likely involves the diazotization of an aniline precursor, such as 4-Amino-2,3-dichloro-6-(trifluoromethyl)toluene, followed by a Sandmeyer-type reaction.
Potential Causes & Solutions:
-
Incomplete Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a critical step and is highly sensitive to temperature.[1][2]
-
Troubleshooting: Ensure the reaction temperature is maintained between 0-5 °C. An increase in temperature can lead to premature decomposition of the unstable diazonium salt.[1][3] Use a calibrated thermometer and an efficient cooling bath. The dropwise addition of sodium nitrite solution is crucial to control the exotherm.[1] You can monitor the completion of the diazotization by testing for the absence of the starting amine using a TLC stain or by checking for a slight excess of nitrous acid with starch-iodide paper.[2][4]
-
-
Side Reactions of the Diazonium Salt: The diazonium group is an excellent leaving group and can be displaced by various nucleophiles present in the reaction mixture, not just the desired chloride.
-
Phenol Formation: If water is present in excess and the temperature rises, the diazonium group can be replaced by a hydroxyl group, leading to the formation of the corresponding phenol.[5][6]
-
Solution: Use anhydrous or low-water content solvents where possible, and strictly control the temperature.
-
-
Deamination: The diazonium group can be replaced by a hydrogen atom, particularly if reducing agents are present or if the reaction is carried out in certain alcoholic solvents. This results in the formation of 1,2-dichloro-3-(trifluoromethyl)benzene.
-
Solution: Ensure your reagents are pure and free from contaminants that could act as reducing agents.
-
-
-
Suboptimal Sandmeyer Reaction Conditions: The Sandmeyer reaction, which introduces the chloro group, relies on a copper(I) catalyst.[5][6][7]
-
Troubleshooting: The activity of the CuCl catalyst is crucial. Ensure it is freshly prepared or properly stored to avoid oxidation to Cu(II), which is less effective. The reaction temperature for the Sandmeyer step is also critical and should be optimized for your specific substrate.
-
Q2: I see multiple peaks in my GC-MS analysis besides my desired product. What are these impurities?
The presence of multiple peaks indicates the formation of side-products. The identity of these impurities depends on the specific synthetic route employed. A common approach is the chlorination of a substituted toluene.
Common Side-Products and Their Origins:
-
Isomeric Products: The most common side-products are isomers of the desired compound.
-
Regioisomers from Chlorination: If your synthesis involves the direct chlorination of a monosubstituted or disubstituted toluene derivative, you can expect the formation of various regioisomers. The directing effects of the methyl and trifluoromethyl groups, as well as the existing chloro-substituents, will influence the position of the incoming chlorine atoms. For example, chlorination of 4-chlorobenzotrifluoride can yield both 3,4-dichloro- and 2,4-dichlorobenzotrifluoride.[8]
-
Mitigation: To minimize regioisomer formation, it is often preferable to introduce the functional groups through a more controlled sequence of reactions, such as starting with an aniline and using Sandmeyer chemistry, rather than relying on direct chlorination of the aromatic ring.
-
-
-
Incompletely Reacted Starting Materials: A peak corresponding to your starting material or an intermediate is a clear indication of an incomplete reaction.
-
Troubleshooting: Re-evaluate your reaction time, temperature, and stoichiometry of reagents. For two-step reactions like diazotization-Sandmeyer, ensure the first step has gone to completion before proceeding to the next.
-
-
Over-chlorination Products: If the chlorination conditions are too harsh (high temperature, excess chlorinating agent, or prolonged reaction time), you may observe the formation of trichlorinated species.
-
Solution: Carefully control the stoichiometry of the chlorinating agent and the reaction time. Lowering the reaction temperature can also improve selectivity.
-
Below is a table summarizing potential side-products and their expected GC-MS characteristics relative to the main product.
| Compound | Potential Origin | Expected Elution Order (GC) | Key Mass Spec Fragments (m/z) |
| This compound | Main Product | Reference | M+, M+-Cl, M+-CF3 |
| Regioisomeric Dichloro-methyl-(trifluoromethyl)benzenes | Isomerization during chlorination | Similar to main product | M+, M+-Cl, M+-CF3 |
| Monochloro-methyl-(trifluoromethyl)benzene | Incomplete chlorination | Earlier than main product | M+, M+-Cl, M+-CF3 |
| Trichloro-methyl-(trifluoromethyl)benzene | Over-chlorination | Later than main product | M+, M+-Cl, M+-CF3 |
| 2,3-Dichloro-6-(trifluoromethyl)phenol | Hydrolysis of diazonium salt | Similar to or slightly later than main product | M+, M+-OH, M+-CF3 |
| 1,2-Dichloro-3-(trifluoromethyl)benzene | Deamination of diazonium salt | Earlier than main product | M+, M+-Cl, M+-CF3 |
Q3: How can I effectively purify my final product from the observed side-products?
Purification can be challenging due to the similar physical properties of the isomeric side-products.
Recommended Purification Strategy:
-
Fractional Distillation: If the boiling points of the main product and the impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method. This is particularly useful for removing lower-boiling point impurities like incompletely chlorinated materials or higher-boiling point over-chlorinated products.
-
Step-by-Step Column Chromatography Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the eluent if necessary to elute the desired product.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify the pure product fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during this synthesis?
-
Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state.[2] They should always be kept in solution and used immediately after preparation. The reaction should be conducted behind a blast shield.
-
Chlorinating Agents: Reagents like chlorine gas or sulfuryl chloride are highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.
-
Trifluoromethylated Compounds: Many organofluorine compounds have biological activity and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).
Q2: What is the mechanism of the Sandmeyer reaction and how can I optimize it?
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[5] It is believed to proceed via a single electron transfer from the copper(I) catalyst to the diazonium salt, which then releases nitrogen gas to form an aryl radical.[6] This radical then abstracts a chlorine atom from the copper(II) chloride, regenerating the copper(I) catalyst.
Optimization:
-
Catalyst: Use a high-purity, active source of CuCl.
-
Temperature: The optimal temperature can vary, but it is typically slightly elevated from the diazotization step. A temperature that is too high can promote side reactions.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity.
Q3: Can I use an alternative to the Sandmeyer reaction to introduce the chloro group?
While the Sandmeyer reaction is a classic and effective method, other transformations of diazonium salts exist. For instance, the Schiemann reaction is used to introduce fluorine via the thermal decomposition of a diazonium tetrafluoroborate salt.[3] However, for chlorination, the Sandmeyer reaction remains one of the most reliable methods.
Visual Troubleshooting Guide
The following diagram provides a logical workflow for troubleshooting common issues during the synthesis of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Volume # 1(92), January - February 2014 — "Some features of the chlorination of 4-chlorobenzotrifluoride " [notes.fluorine1.ru]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting failed Suzuki reaction with 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Troubleshooting Guide for Failed Reactions with 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically with the sterically hindered and electron-deficient substrate, this compound. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate and resolve common issues in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the challenges of using this compound in Suzuki reactions.
Q1: Why is my Suzuki reaction with this compound failing or giving low yields?
Your substrate is particularly challenging for several reasons. The two chlorine atoms are sterically hindered by the adjacent methyl group. Additionally, the trifluoromethyl group is strongly electron-withdrawing, which can deactivate the aryl chloride to oxidative addition, the rate-determining step of the catalytic cycle for aryl chlorides.[1] The combination of steric hindrance and electronic deactivation makes this substrate reluctant to participate in the Suzuki coupling under standard conditions.[2]
Q2: Which of the two chlorine atoms is more likely to react first?
The chlorine atom at the 2-position is sterically more hindered by the adjacent methyl group at the 3-position compared to the chlorine at the 1-position. Therefore, selective coupling at the 1-position is generally expected. However, achieving high selectivity can be challenging and often requires careful optimization of the catalyst system and reaction conditions.[3][4]
Q3: I'm observing significant amounts of homocoupling of my boronic acid. What causes this?
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[5] It can also be exacerbated by certain palladium catalysts and reaction conditions. Ensuring your reaction is thoroughly degassed and run under an inert atmosphere is the first critical step to minimize this byproduct.[5][6]
Q4: My starting material is being consumed, but I'm not getting the desired product. Instead, I'm seeing dehalogenation. Why is this happening?
Dehalogenation, the replacement of a halogen with a hydrogen atom, is another frequent side reaction.[7] This can occur after the oxidative addition step. The resulting palladium complex can react with sources of hydride in the reaction mixture, such as amine bases or alcoholic solvents, leading to reductive elimination of the dehalogenated arene.[7]
Q5: Should I use a boronic acid or a boronate ester for this reaction?
While boronic acids are generally more reactive, they are also more prone to decomposition pathways like protodeboronation and oxidation.[8][9] For challenging couplings that may require longer reaction times or higher temperatures, a more stable boronate ester, such as a pinacol ester, is often a better choice.[8][9][10] They are typically easier to handle, purify, and store, leading to more reproducible results.[8]
Part 2: In-Depth Troubleshooting Guide
This section is organized by the symptoms of reaction failure. For each issue, we explore the potential causes and provide actionable solutions.
Issue 1: No Reaction or Low Conversion
If you are observing unreacted starting material, the following factors should be investigated.
The choice of palladium precursor and ligand is critical for activating challenging substrates.
-
Underlying Cause: Standard catalysts like Pd(PPh₃)₄ may not be active enough for sterically hindered and electron-deficient aryl chlorides.[11] Bulky, electron-rich phosphine ligands are often required to promote the difficult oxidative addition and subsequent reductive elimination steps.[12][13][14]
-
Troubleshooting Protocol:
-
Ligand Screening: Switch from traditional triarylphosphine ligands (like PPh₃) to more sterically demanding and electron-donating dialkylbiaryl phosphine ligands.[12] Good starting points include Buchwald-type ligands such as XPhos, SPhos, or RuPhos.[11]
-
Precatalyst Selection: Utilize modern, well-defined palladium precatalysts (e.g., G2, G3, or G4 palladacycles) that contain the desired ligand.[11] These are often more stable and efficient at generating the active Pd(0) species.
-
Catalyst Loading: For difficult couplings, you may need to increase the catalyst loading from the typical 1-2 mol% to 3-5 mol%.
-
The base and solvent play a crucial role in the transmetalation step and overall catalyst stability.
-
Underlying Cause: The choice of base can significantly impact the reaction outcome. A base that is too weak may not facilitate transmetalation effectively, while an overly strong base can promote side reactions.[15] The solvent influences the solubility of the reagents and the stability of the catalytic species.[16]
-
Troubleshooting Protocol:
-
Base Selection: If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[15] For anhydrous conditions, KF can be effective.[15]
-
Solvent System: Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are commonly used.[7] The water can aid in the dissolution of the base and facilitate the transmetalation step. For your specific substrate, a 2:1 mixture of dioxane/water is a good starting point.[3]
-
| Parameter | Recommendation | Rationale |
| Palladium Precursor | XPhos Pd G3 | A robust, air-stable precatalyst with a bulky, electron-rich ligand suitable for challenging substrates. |
| Ligand | XPhos | Promotes oxidative addition of aryl chlorides and facilitates reductive elimination.[11] |
| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong base that is often effective for difficult couplings with minimal side reactions.[15] |
| Solvent | 1,4-Dioxane / Water (4:1) | A common solvent system that balances reagent solubility and catalytic activity.[15] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation barrier for hindered substrates. |
Issue 2: Significant Byproduct Formation
Even with some product formation, side reactions can drastically lower your isolated yield.
-
Underlying Cause: The C-B bond of the boronic acid can be cleaved and replaced by a C-H bond, especially in the presence of aqueous bases and at elevated temperatures.[15] This side reaction is accelerated by palladium(II) complexes with bulky phosphine ligands.[17]
-
Troubleshooting Protocol:
-
Use a Boronate Ester: As mentioned in the FAQs, pinacol boronate esters are significantly more stable towards protodeboronation.[10]
-
Minimize Water: While some water can be beneficial, excess water can promote this side reaction. Try running the reaction under anhydrous conditions with a base like KF.
-
Control Temperature: Use the lowest temperature that allows for a reasonable reaction rate.
-
-
Underlying Cause: This side reaction is often initiated by the presence of oxygen, which can oxidize the palladium catalyst or directly mediate the homocoupling.[5]
-
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox if possible.
-
-
Underlying Cause: The aryl-palladium intermediate can be intercepted by a hydride source before it undergoes transmetalation.
-
Troubleshooting Protocol:
-
Choice of Base: Avoid using amine bases if possible, as they can be a source of hydride.
-
Solvent Selection: Be cautious with alcoholic solvents, especially at high temperatures, as they can also act as hydride donors.
-
Part 3: Experimental Workflow and Visualization
Generalized Experimental Protocol for a Challenging Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic pinacol ester.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 equiv), the arylboronic pinacol ester (1.5 equiv), and potassium phosphate (K₃PO₄) (3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[15]
-
-
Catalyst Addition:
-
Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 3 mol%).
-
-
Solvent Addition:
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl chloride.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Suzuki Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical guide for troubleshooting failed Suzuki reactions.
References
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. Benchchem.
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC - NIH.
- Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates. Benchchem.
- An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing).
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters - ACS Publications.
- Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid. Benchchem.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp - Reddit.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- How to approach choosing reaction conditions for Suzuki?. r/Chempros - Reddit.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Yield in Buchwald-Hartwig Amination of Dichlorotrifluoromethylbenzene
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of dichlorotrifluoromethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to overcome the unique challenges presented by this electron-deficient and sterically demanding substrate. The combination of two deactivating chloro-substituents and a potent electron-withdrawing trifluoromethyl group makes this reaction particularly susceptible to low yields. This resource will equip you with the knowledge to diagnose issues and rationally design experiments for successful C-N bond formation.
Understanding the Challenge: The Electronic and Steric Profile of Dichlorotrifluoromethylbenzene
The primary obstacle in the Buchwald-Hartwig amination of dichlorotrifluoromethylbenzene isomers (e.g., 3,4-dichlorobenzotrifluoride) lies in the slow rate of the oxidative addition of the palladium(0) catalyst to the C-Cl bond. Aryl chlorides are inherently less reactive than their bromide or iodide counterparts.[1] This low reactivity is further exacerbated by the strong electron-withdrawing nature of the trifluoromethyl group, which deactivates the aromatic ring towards oxidative addition.
Furthermore, the presence of two chlorine atoms introduces the potential for undesired side reactions and raises the question of regioselectivity. Controlling which C-Cl bond reacts is a critical aspect of achieving a high yield of the desired product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Buchwald-Hartwig amination of dichlorotrifluoromethylbenzene in a question-and-answer format, providing targeted solutions based on established principles of cross-coupling chemistry.
Q1: I am observing very low or no conversion of my dichlorotrifluoromethylbenzene starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion is the most common issue and typically points to a problem with the catalytic cycle, most often a slow oxidative addition step. Here’s a systematic approach to troubleshooting:
-
Catalyst System (Palladium Precursor & Ligand): The choice of ligand is paramount for activating unreactive aryl chlorides.[2]
-
Problem: Your current ligand may not be electron-rich or bulky enough to promote oxidative addition.
-
Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands from the Buchwald group such as XPhos , SPhos , and BrettPhos are specifically designed for challenging substrates.[3][4] For particularly difficult couplings, consider using pre-formed palladium catalysts (precatalysts) which can offer higher activity and reproducibility.[5]
-
-
Base Selection: The base plays a critical role in the deprotonation of the amine to form the active palladium-amido complex.[6]
-
Problem: An inappropriate or weak base may not be sufficient to drive the reaction forward.
-
Solution: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6] In some cases, lithium bis(trimethylsilyl)amide (LHMDS) can also be effective. For base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be screened, but they often require higher temperatures and more active catalyst systems.
-
-
Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Problem: Your solvent may not be optimal for the reaction.
-
Solution: Anhydrous, deoxygenated solvents are essential. Toluene and 1,4-dioxane are commonly used and generally effective.[6] It is crucial to avoid chlorinated solvents, which can interfere with the catalyst.
-
-
Temperature: Higher temperatures are often necessary to overcome the activation barrier for oxidative addition of aryl chlorides.
-
Problem: The reaction temperature may be too low.
-
Solution: Increase the reaction temperature, typically in the range of 80-110 °C. Ensure your solvent choice is appropriate for the desired temperature.
-
Q2: My reaction is producing a significant amount of hydrodehalogenation (replacement of a chlorine with hydrogen) side product. What causes this and how can I minimize it?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient aryl halides.[7] It arises from β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination of H-Cl.
-
Ligand Choice:
-
Problem: The ligand may not be sterically hindering enough to disfavor β-hydride elimination.
-
Solution: Utilize bulky ligands that create a sterically congested environment around the palladium center, which can suppress this side reaction. The aforementioned Buchwald ligands are excellent candidates.
-
-
Base Concentration:
-
Problem: Excessively strong or high concentrations of base can promote β-hydride elimination.
-
Solution: Use the minimum effective amount of base (typically 1.2-1.5 equivalents). A screen of different bases might also be beneficial.
-
Q3: I am getting a mixture of mono-aminated products. How can I control the regioselectivity of the reaction?
A3: For a substrate like 3,4-dichlorobenzotrifluoride, the two chlorine atoms are electronically distinct, which should favor reaction at one position over the other. The trifluoromethyl group will influence the electron density at the C3 and C4 positions differently.
-
Electronic Effects:
-
Insight: The C-Cl bond meta to the CF₃ group (C3) is generally more electron-deficient and thus more activated towards oxidative addition than the C-Cl bond para to the CF₃ group (C4).
-
Expectation: You should expect a preference for amination at the C3 position. If you are observing a mixture, it suggests the electronic differentiation is not sufficient under your current conditions to achieve high selectivity.
-
-
Optimizing for Selectivity:
-
Solution: Lowering the reaction temperature can often enhance selectivity. Additionally, screening different ligands can sometimes influence the regiochemical outcome, as the steric environment of the catalyst can play a role in which C-Cl bond is more accessible.
-
Q4: I am using a primary amine and observing the formation of a diarylated amine as a byproduct. How can I prevent this?
A4: The formation of a diarylated amine (Ar₂NH) from a primary amine (RNH₂) occurs when the initial mono-arylated product (ArNHR) undergoes a second Buchwald-Hartwig amination.
-
Stoichiometry:
-
Problem: Using an excess of the aryl halide can drive the reaction towards diarylation.
-
Solution: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the dichlorotrifluoromethylbenzene. This will favor the formation of the mono-arylated product.
-
-
Reaction Time:
-
Problem: Extended reaction times can lead to the slower, second amination becoming more significant.
-
Solution: Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting aryl halide is consumed and a good yield of the desired mono-aminated product is observed.
-
Experimental Protocols & Optimization
The following protocols provide a starting point for the Buchwald-Hartwig amination of dichlorotrifluoromethylbenzene. Optimization will likely be necessary for your specific amine and desired product.
General Protocol for Catalyst/Ligand Screening
This protocol is designed for small-scale screening of different palladium precursors and phosphine ligands to identify the optimal catalyst system.
Materials:
-
Dichlorotrifluoromethylbenzene (e.g., 3,4-dichlorobenzotrifluoride)
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Preparation (in a glovebox):
-
To a reaction vial, add the palladium precursor (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the base (1.4 equivalents).
-
Add the dichlorotrifluoromethylbenzene (1.0 equivalent, e.g., 0.1 mmol).
-
-
Reagent Addition:
-
Add the anhydrous, deoxygenated solvent (to achieve a concentration of 0.1-0.2 M).
-
Add the amine (1.2 equivalents).
-
-
Reaction:
-
Seal the vial and remove from the glovebox.
-
Place the vial in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).
-
Stir vigorously for the specified time (e.g., 12-24 hours).
-
-
Analysis:
-
Cool the reaction to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS or LC-MS to determine conversion and product formation.
-
Optimized Protocol Example (Illustrative)
This protocol is an example based on successful aminations of similar electron-deficient aryl chlorides.
Materials:
-
3,4-Dichlorobenzotrifluoride (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, deoxygenated toluene
Procedure:
-
In an inert atmosphere glovebox, add 3,4-dichlorobenzotrifluoride, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vessel equipped with a stir bar.
-
Add anhydrous, deoxygenated toluene, followed by the amine.
-
Seal the vessel and heat to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Catalyst System Comparison
The following table provides a qualitative comparison of common catalyst systems for the amination of challenging aryl chlorides. The "Expected Yield" is an estimation based on literature for analogous substrates and should be used as a guide for optimization.
| Palladium Precursor | Ligand | Base | Typical Temperature (°C) | Expected Yield (Qualitative) | Reference(s) |
| Pd₂(dba)₃ | XPhos | NaOtBu | 100-110 | Good to Excellent | [8][9] |
| Pd(OAc)₂ | SPhos | NaOtBu | 100-110 | Good to Excellent | [3] |
| Pd₂(dba)₃ | BrettPhos | K₃PO₄ | 110-120 | Moderate to Good | [8] |
| [Pd(allyl)Cl]₂ | RuPhos | NaOtBu | 80-100 | Good | [3] |
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
- Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 4, 2026. [Link]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides; WordPress. Accessed January 4, 2026. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 4, 2026. [Link]
- BH amination side products and purification. Reddit. Published July 31, 2024. Accessed January 4, 2026. [Link]
- Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Eur. J. Org. Chem.2019, 2019, 3283-3288.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. J. Org. Chem.2005, 70, 5164-5173.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 4, 2026. [Link]
- Kashani SK, Jessiman JE, Newman SG.
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- Bacsa I, Szemerédi D, Wölfling J, et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2018, 14, 997-1004.
- McCann SD, Reichert EC, Arrechea PL, Buchwald SL. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. J. Am. Chem. Soc.2020, 142, 15027-15037.
- McCann SD, Reichert EC, Arrechea PL, Buchwald SL. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. Published 2020. [Link]
- Tailoring C–H amination activity via modification of the triazole-derived carbene ligand. Dalton Trans.2024, 53, 16894-16900.
- Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. J. Am. Chem. Soc.2025, 147, 38275-38282.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Org. Biomol. Chem.2013, 11, 3949-3958.
- Krivobokova T, Finocchio G, Maryasin B. Factorizing Yields in Buchwald-Hartwig Amination.
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Org. Biomol. Chem.2021, 19, 686-691.
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Technical Support Center: Purification of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of removing isomeric impurities from 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene. As a critical building block in pharmaceutical and agrochemical synthesis, achieving high isomeric purity is paramount for downstream success and regulatory compliance. This document moves beyond simple protocols to explain the underlying principles and troubleshooting strategies essential for robust purification.
Frequently Asked Questions (FAQs)
Q1: What are the most probable isomeric impurities in a synthesis of this compound?
During the synthesis, particularly in steps involving electrophilic aromatic substitution (e.g., chlorination or nitration followed by reduction and Sandmeyer reaction), the directing effects of the substituents on the benzene ring can lead to the formation of several regioisomers. Given the starting materials often used, the most common impurities arise from alternative substitution patterns.
Potential Isomers Include:
-
1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene
-
1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene
-
2,4-Dichloro-1-methyl-3-(trifluoromethyl)benzene
These isomers possess nearly identical molecular weights and similar physicochemical properties, making their separation a significant challenge.
Q2: What analytical techniques are best for identifying and quantifying these specific isomeric impurities?
Confirming the presence and proportion of isomers is the critical first step before selecting a purification strategy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for initial assessment. While isomers will have the same mass spectrum, they often exhibit slightly different retention times on a suitable GC column, allowing for their separation and quantification.
-
¹H and ¹⁹F NMR Spectroscopy: High-field NMR is invaluable. The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns and chemical shifts for the different isomers. ¹⁹F NMR is particularly powerful, as the chemical shift of the -CF₃ group is highly sensitive to its electronic environment, often providing a clear signal for each isomer present.
Q3: What are the primary purification strategies for separating closely related aromatic isomers?
Separating isomers with very similar properties requires techniques that can exploit subtle differences in their physical characteristics. The three main strategies are:
-
Fractional Crystallization: Leverages minor differences in the crystal lattice energy and solubility of the isomers in a specific solvent system. It is often the most scalable and cost-effective method if a suitable solvent is found.[1]
-
Preparative Chromatography: Employs a stationary phase to separate molecules based on small variations in polarity and interaction.[2][3] For challenging isomer separations, High-Performance Liquid Chromatography (HPLC) is often required.[4][5]
-
Fractional Distillation: This method is only viable if the isomers have a discernible difference in their boiling points.[6][7] Given the structural similarity of these isomers, this is often the least effective method unless a highly efficient fractional distillation column is used.
Q4: How do I decide between fractional crystallization and preparative chromatography?
The choice depends on scale, purity requirements, and the specific properties of the isomeric mixture. The following decision tree provides a logical workflow for selecting the optimal method.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide 1: Fractional Crystallization
Fractional crystallization is an iterative process of purification that can yield material of very high purity.[1] The success of this technique hinges on finding a solvent system where the desired isomer has significantly lower solubility than the impurities, particularly at lower temperatures.
Experimental Protocol: Fractional Crystallization
-
Solvent Screening: The most critical step. Test the solubility of your crude mixture (~10-20 mg) in a small volume (~0.5 mL) of various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound completely when hot but show poor solubility when cold.
-
Dissolution: In an appropriately sized flask, dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.[1]
-
Slow Cooling (Crucial for Selectivity): Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling will trap impurities. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
-
Maximize Yield: Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.[8]
-
Isolation and Washing: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor containing the impurities.
-
Analysis and Iteration: Dry the crystals and analyze their purity by GC-MS or NMR. If the purity is not yet satisfactory, repeat the crystallization process (recrystallize) with the purified material.[1]
Data Presentation: Solvent Screening Guide
| Solvent Class | Example Solvents | Typical Application for Aromatic Compounds |
| Alcohols | Methanol, Ethanol, Isopropanol | Good for moderately polar compounds. Often used in combination with water. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Good for non-polar compounds. Often used as the "anti-solvent". |
| Ethers | Diethyl Ether, MTBE | Generally high solubility, less common for direct crystallization. |
| Esters | Ethyl Acetate | Versatile solvent for a range of polarities. |
| Ketones | Acetone | High solvent power, often needs an anti-solvent. |
Troubleshooting Common Crystallization Issues
| Issue | Probable Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add slightly more hot solvent. Alternatively, switch to a lower-boiling point solvent. |
| No Crystals Form | Solution is not saturated; cooling is too rapid. | Reduce solvent volume by gentle heating. Try scratching the flask or seeding. Ensure slow cooling. |
| Poor Recovery | Too much solvent was used; compound has high solubility even when cold. | Concentrate the solution. Use a co-solvent system (one solvent for dissolving, one "anti-solvent" to induce precipitation).[9] |
| Purity Not Improving | Isomers are co-crystallizing due to very similar structures. | Change the solvent or solvent system to alter solubility profiles. If this fails, chromatography is the necessary next step.[2] |
Troubleshooting Guide 2: Preparative HPLC
When crystallization fails to provide adequate separation, preparative HPLC is the method of choice due to its high resolving power.[2][4] The strategy involves developing a robust analytical method first and then scaling it up.
Caption: Workflow for preparative HPLC purification.
Experimental Protocol: Preparative HPLC
-
Analytical Method Development:
-
Column Selection: Start with a standard C18 reversed-phase column. If separation is poor, a Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds through π-π interactions.[4]
-
Mobile Phase Screening: Use a gradient of a polar organic solvent (Acetonitrile or Methanol) and water. Acetonitrile often provides sharper peaks for aromatic compounds.
-
Optimization: Adjust the gradient slope, flow rate, and column temperature to maximize the resolution between the target isomer and the impurities.
-
-
Scale-Up:
-
Loading Study: On the analytical column, perform several injections with increasing concentrations to determine the maximum loading capacity before resolution is lost.
-
Perform Preparative Run: Switch to a larger-diameter preparative column with the same stationary phase. Adjust the flow rate and injection volume proportionally to the column's cross-sectional area.
-
-
Fraction Collection and Analysis:
-
Collect the eluent corresponding to each separated peak into individual fractions.
-
Analyze the purity of each fraction using the analytical HPLC method.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
-
Troubleshooting Common Preparative HPLC Issues
| Issue | Probable Cause | Recommended Solution |
| Poor Resolution | Improper mobile phase/stationary phase combination; column is overloaded. | Re-optimize the analytical method. Try a different stationary phase (e.g., Phenyl-Hexyl). Reduce the injection mass. |
| Broad Peaks | Column overloading; secondary interactions with the stationary phase. | Reduce sample load. Add a small amount of acid (e.g., 0.1% TFA) or base (e.g., 0.1% TEA) to the mobile phase if peak tailing is observed.[8] |
| Low Recovery | Compound is adsorbing irreversibly to the column or is unstable in the mobile phase. | Ensure the compound is fully dissolved in the mobile phase before injection. Check for degradation by analyzing the collected fractions for byproducts. |
References
- BenchChem. (n.d.). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
- ResearchGate. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization.
- ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?.
- Clark, B. R., et al. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. ChemRxiv.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 1,4-Bis(trifluoromethyl)benzene.
- Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
- Li, Y., et al. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers.
- SOP: CRYSTALLIZATION. (n.d.). Retrieved from a university chemistry department resource.
- Manufacturing Chemist. (2019). Bringing preparative chromatography into the spotlight.
- Guide for crystallization. (n.d.).
- PubChem. (n.d.). 1,2-Dichloro-3-(trifluoromethyl)benzene.
- National Institutes of Health. (n.d.). Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[4][8][11]-Triazoles.
- RotaChrom. (2023).
- University of Rochester, Department of Chemistry. (n.d.).
- Longdom Publishing. (n.d.).
- Google Patents. (n.d.). US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers.
- Michigan State University, Department of Chemistry. (n.d.).
- Autechaux, A. (n.d.).
- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2,4-trifluorobenzene.
- National Institutes of Health. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Journal of Biomedical Research & Environmental Sciences. (n.d.).
- PubChem. (n.d.). 1,2-Dichloro-3-methoxy-4-(trifluoromethyl)benzene.
- Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- PubChem. (n.d.). 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene.
- Wikipedia. (n.d.). Trifluorotoluene.
- Google Patents. (n.d.).
- LookChem. (2025). trifluoromethyl-benzene.
- Wikipedia. (n.d.). Benzene.
- Michigan State University, Department of Chemistry. (n.d.).
- PubChem. (n.d.). 1,2,3-Trifluoro-4-(trifluoromethyl)benzene.
- National Institutes of Health. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
- The Basics of General, Organic, and Biological Chemistry. (n.d.). 13.
- ChemRxiv. (2025). Detection of Tetrachlorobutadiene Isomers Using Density Functional Theory Methods, A Comparative Study of Hartree-Fock and Density Functional Theory Analysis.
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Technical Support Center: Purification of Substituted Trifluoromethylbenzenes
Welcome to the technical support center for the purification of substituted trifluoromethylbenzenes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with purifying these valuable compounds. The strong electron-withdrawing nature of the trifluoromethyl group and the subtle physicochemical differences between isomers and synthetic byproducts demand carefully considered purification strategies.
This document moves beyond simple protocols to explain the underlying principles governing the separation of these molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and solve common purification issues, ensuring you can achieve your target purity with greater efficiency and confidence.
Section 1: Frequently Asked Questions (FAQs) - Initial Purification Strategy
This section addresses high-level questions to help you formulate an effective initial plan for purifying your crude substituted trifluoromethylbenzene product.
Q1: What are the primary purification techniques for substituted trifluoromethylbenzenes?
The most common and effective methods are fractional distillation, column chromatography, and recrystallization. For highly challenging separations, particularly of volatile isomers, preparative Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) may be employed. The choice is dictated by the physical state of your compound, its thermal stability, and the nature of the impurities.[1][2]
Q2: How do I select the best initial purification method for my compound?
Your selection should be based on a logical assessment of the crude product's properties. A general decision-making workflow can be followed:
-
Initial Analysis: First, analyze the crude mixture using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or LC-MS for less volatile ones to identify the main components and impurities.[3][4] ¹⁹F NMR is also exceptionally useful for identifying and quantifying fluorine-containing species.[5]
-
Physical State:
-
For Liquids: If the desired compound and major impurities are thermally stable and have different boiling points, fractional distillation (often under vacuum) is the most scalable and economical choice.[2][6][7]
-
For Solids: If the compound is a solid, recrystallization is often the most powerful method for achieving high purity, provided a suitable solvent can be found.[1][8]
-
-
Nature of Impurities:
-
Isomeric Mixtures: If the crude product contains isomers (e.g., ortho, meta, para), their boiling points and polarities are often very similar, making distillation and standard chromatography difficult.[9][10] In this case, specialized column chromatography with advanced stationary phases is typically required.[9][11][12]
-
Grossly Different Impurities: If impurities have very different polarities from the product (e.g., non-polar starting materials and a polar product), standard flash column chromatography is highly effective.
-
Below is a workflow to guide your initial choice.
Caption: Initial Purification Strategy Workflow.
Q3: My synthesis involves a Swarts reaction (e.g., Ar-CCl₃ to Ar-CF₃). What specific impurities should I anticipate?
Incomplete fluorination is a very common issue with Swarts-type reactions.[13] You should expect to find residual chlorinated intermediates such as Ar-CCl₂F and Ar-CClF₂ in your crude product. These often have boiling points and polarities close to the desired Ar-CF₃ product, making them challenging to separate by distillation alone.[2][6] A combination of efficient fractional distillation followed by preparative GC or specialized column chromatography is often necessary for achieving high purity.
Section 2: Troubleshooting Guide - Column Chromatography
Column chromatography is a versatile tool, but the unique electronic properties of trifluoromethylbenzenes can lead to specific problems.
Issue 1: Poor or No Separation of Positional Isomers
-
Question: My crude product is a mixture of 1,2- and 1,3-bis(trifluoromethyl)benzene. On a standard silica gel column with a hexane/ethyl acetate gradient, they co-elute. How can I separate them?
-
Root Cause Analysis: Positional isomers of substituted trifluoromethylbenzenes often have nearly identical polarities and hydrophobic character. Standard silica gel or C18 reversed-phase columns, which primarily separate based on these properties, are often ineffective.[12]
-
Solutions & Scientific Rationale:
-
Utilize a Pentafluorophenyl (PFP) Stationary Phase: PFP columns are an excellent choice for separating fluorinated and aromatic compounds.[11][14] The separation mechanism is not based solely on hydrophobicity but includes multiple interactions:
-
π-π Interactions: The electron-deficient fluorinated phenyl rings of the stationary phase can selectively interact with the electron distribution of your isomeric analytes.
-
Dipole-Dipole Interactions: The strong dipoles created by the C-F bonds in both the stationary phase and your analytes provide an additional mode of separation.
-
Shape Selectivity: PFP phases can offer enhanced shape selectivity for positional isomers compared to traditional alkyl phases.[11]
-
-
Employ Fluorinated Stationary Phases: For separating fluorinated molecules from one another, a highly fluorinated stationary phase (like a tridecafluoro phase) can be very effective.[14][15] The principle here is "fluorous-fluorous" affinity; the more fluorinated your isomer is, or the more accessible its fluorinated groups are, the more strongly it will be retained.[14]
-
Table 1: Comparison of Stationary Phases for Isomer Separation
| Stationary Phase | Primary Separation Mechanism | Best For | Considerations |
| Silica Gel | Adsorption (Polarity) | Separating compounds with significant polarity differences. | Often fails for positional isomers of trifluoromethylbenzenes. Can be acidic and cause degradation.[16] |
| C18 (Reversed-Phase) | Hydrophobicity | Separating non-polar compounds. | Generally poor selectivity for fluorinated isomers. |
| PFP (Pentafluorophenyl) | π-π, Dipole-Dipole, Hydrophobic | Excellent for aromatic and fluorinated positional isomers. [11][17] | Can lead to different elution orders compared to C18.[17] |
| TDF (Tridecafluoro) | Fluorous Interactions, Hydrophobicity | Separating compounds based on their degree of fluorination.[14] | May not retain non-fluorinated compounds well. |
Issue 2: Product Degrades or Streaks Badly on the Column
-
Question: I'm trying to purify an amino-substituted trifluoromethylbenzene, but I'm getting very low recovery and a long streak on my TLC plate. What is happening?
-
Root Cause Analysis: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds, such as amines, can interact strongly with these acidic sites, leading to irreversible adsorption (low recovery) or significant peak tailing (streaking). In some cases, the acidic environment can catalyze degradation.[1][16]
-
Solutions & Scientific Rationale:
-
Deactivate the Silica Gel: Neutralize the acidic silanol groups by preparing your column slurry with an eluent containing a small amount of a volatile base, such as triethylamine (0.5-1% by volume).[1] The triethylamine will preferentially bind to the acidic sites, allowing your basic product to pass through without strong, detrimental interactions.
-
Switch to a Neutral Stationary Phase: Neutral alumina is a good alternative to silica gel for purifying acid-sensitive or basic compounds.[1] It lacks the strong acidity of silica.
-
Use Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography on a C18 column with a polar mobile phase (e.g., acetonitrile/water) can be an effective alternative, avoiding the issue of silica acidity altogether.
-
Section 3: Troubleshooting Guide - Distillation & Recrystallization
For compounds amenable to these techniques, common issues often relate to the close physical properties of contaminants.
Issue 1: Inability to Separate Close-Boiling Point Byproducts via Distillation
-
Question: My product, 1-bromo-4-(trifluoromethyl)benzene, has a boiling point of 154-155 °C. It's contaminated with a byproduct from an incomplete reaction that boils at 150 °C. My simple distillation isn't working.
-
Root Cause Analysis: A small difference in boiling points requires a distillation setup with high theoretical plate counts to achieve separation. A simple distillation apparatus has only 1-2 theoretical plates, which is insufficient.
-
Solutions & Scientific Rationale:
-
Use a Fractional Distillation Column: To increase the number of theoretical plates, you must use a fractionating column placed between the distillation pot and the condenser.
-
Vigreux Column: Indentations in the glass provide a larger surface area for repeated vaporization-condensation cycles, increasing separation efficiency.
-
Packed Column: Packing the column with inert materials like Raschig rings or metal sponges dramatically increases the surface area and provides many more theoretical plates, offering the best separation for close-boiling liquids.
-
-
Perform Vacuum Distillation: Reducing the pressure lowers the boiling points of all components. While it may not dramatically increase the difference in boiling points, it can prevent thermal degradation of sensitive compounds.[2]
-
Issue 2: Compound "Oils Out" During Recrystallization
-
Question: I've dissolved my crude solid trifluoromethylbenzene derivative in hot ethanol. Upon cooling, it forms an oil instead of crystals.
-
Root Cause Analysis: "Oiling out" occurs when the solute's solubility limit is reached at a temperature above its melting point in the solvent, or when impurities disrupt the crystal lattice formation.[1] Cooling the solution too rapidly is a common cause.[8]
-
Solutions & Scientific Rationale:
-
Slow Down the Cooling Process: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Insulating the flask can help.[1] Slow cooling provides the necessary time for ordered crystal lattice formation.
-
Re-evaluate Your Solvent: The solvent may be too good, keeping the compound dissolved even at lower temperatures. Try a solvent system where the compound is less soluble, or use a solvent/anti-solvent pair.[8]
-
Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a tiny crystal to the cooled, saturated solution. This provides a template for crystallization to begin.[1]
-
Perform a Pre-Purification Step: The impurities may be the problem. Run the crude material through a short plug of silica gel to remove baseline impurities, then attempt the recrystallization again.[16]
-
Section 4: Detailed Experimental Protocols
Protocol 1: Purity Assessment by GC-MS for Volatile Trifluoromethylbenzenes
This protocol provides a general method for analyzing the purity of volatile compounds like mono- or bis(trifluoromethyl)benzene.
-
Sample Preparation: Prepare a ~1 mg/mL solution of your crude product in a volatile solvent like dichloromethane or hexane.
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.[3]
-
Column: A low- to mid-polarity column such as an Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) is a good starting point.
-
Injection: 1 µL injection with a split ratio of 50:1.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Detector: Mass Spectrometer operating in Electron Ionization (EI) mode, scanning from m/z 40 to 400.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). The relative area percentage of each peak gives a semi-quantitative measure of the purity and impurity profile. Confirm the identity of peaks by comparing their mass spectra to a library (e.g., NIST).
Caption: General workflow for GC-MS purity analysis.
Protocol 2: Deactivating Silica Gel for Chromatography of Basic/Sensitive Compounds
This protocol prevents degradation and improves the chromatography of acid-sensitive substituted trifluoromethylbenzenes.[1]
-
Prepare the Eluent: Choose your desired mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). To this solvent mixture, add 0.5% to 1% by volume of triethylamine (Et₃N).
-
Prepare the Slurry: In a beaker, add the calculated amount of silica gel for your column. Add the Et₃N-containing eluent and gently swirl to create a uniform slurry. The Et₃N will neutralize the acidic sites on the silica.
-
Pack the Column: Pour the slurry into your chromatography column and allow it to pack under gentle pressure, as you would for a standard column.
-
Equilibrate: Run 2-3 column volumes of the Et₃N-containing eluent through the packed column to ensure it is fully equilibrated before loading your sample.
-
Run the Chromatography: Proceed with loading your sample and running the column using the Et₃N-containing eluent system.
References
- SiliCycle Inc. (n.d.). Working with fluorinated silica phases.
- Welch, C. J., & Lin, M. H. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- Zhang, Y., et al. (2022).
- BenchChem. (2025). Technical Support Center: Synthesis of 1,4-Bis(trifluoromethyl)benzene. BenchChem.
- BenchChem. (2025).
- Jiang, Z.-X., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry.
- Wang, Y., et al. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers.
- Ehrenfreund, J., et al. (1978). Method for preparing trichloromethyl-trifluoromethyl-benzenes. U.S.
- Gilar, M., et al. (2012). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods Using 1-Bromo-4-(trifluoromethyl)benzene-d4 as an Internal Standard. BenchChem.
- BenchChem. (2025). Technical Support Center: Controlled Defluorination of Bis(trifluoromethyl)
- Mitsui Toatsu Chemicals, Inc. (1999). Process for the preparation of bis (trifluoromethyl) benzene.
- Pechiney Ugine Kuhlmann. (1981). Process for the preparation of trifluoromethyl benzenes from the corresponding trichloro or tribromo methyl benzenes.
- BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. BenchChem.
- Prakash, G. K. S., et al. (2012). Protolytic defluorination of trifluoromethyl-substituted arenes. PNAS.
- University of Rochester, Department of Chemistry. (n.d.).
- Wikipedia. (2023). 1,3-Bis(trifluoromethyl)benzene.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem. (2025). A Comparative Guide to Purity Analysis of Synthesized Trifluoromethanol. BenchChem.
- Rotachrom Technologies. (2024).
- Wikipedia. (2023). Trifluorotoluene.
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Technical Support Center: Trifluoromethylation of Dichloromethylbenzene
Welcome to the Technical Support Center for the trifluoromethylation of dichloromethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this critical synthetic transformation. Our goal is to equip you with the knowledge to navigate the complexities of this reaction, anticipate challenges, and optimize your experimental outcomes.
Section 1: Understanding the Core Reaction and Potential Pitfalls
The trifluoromethylation of dichloromethylbenzene is a cornerstone reaction for introducing the vital -CF₃ group onto an aromatic scaffold. This moiety is of paramount importance in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. The most common industrial method for this transformation is the Swarts reaction, which involves the exchange of chlorine atoms for fluorine using reagents like anhydrous hydrogen fluoride (HF), often in the presence of a Lewis acid catalyst such as antimony pentachloride (SbCl₅).[1][2][3]
While seemingly straightforward, this reaction is fraught with potential complications that can lead to a complex mixture of products and byproducts, significantly impacting yield and purity. A thorough understanding of the reaction mechanism and the genesis of these byproducts is the first step toward successful troubleshooting.
The Desired Reaction Pathway
The primary goal is the sequential replacement of the two chlorine atoms on the methyl group with fluorine, followed by the final chlorine replacement to yield the desired dichlorobenzotrifluoride.
Caption: Idealized reaction pathway for the trifluoromethylation of dichloromethylbenzene.
Section 2: Troubleshooting Guide: From Low Yield to Impure Product
This section addresses common problems encountered during the trifluoromethylation of dichloromethylbenzene in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My reaction shows low conversion of the starting dichloromethylbenzene. What are the likely causes and how can I improve it?
A1: Low conversion is a frequent issue and can often be traced back to several key factors related to the reagents and reaction conditions.
-
Insufficient Fluorinating Agent: An inadequate amount of hydrogen fluoride is a primary reason for incomplete reactions. Ensure a stoichiometric excess of HF is used to drive the equilibrium towards the fluorinated products.[4]
-
Catalyst Inactivity: The Lewis acid catalyst, typically SbCl₅, is highly susceptible to deactivation by moisture. Ensure all reagents and the reaction setup are scrupulously dry. Using freshly distilled or newly purchased catalyst is recommended. The active catalytic species is an antimony mixed halide (e.g., SbCl₃F₂), and its formation is crucial for the reaction to proceed efficiently.[4]
-
Suboptimal Reaction Temperature and Pressure: The Swarts reaction often requires elevated temperatures and pressures to achieve complete fluorine exchange. A systematic optimization of these parameters is crucial. For liquid-phase reactions, temperatures can range from 50-180 °C with pressures from 1.0-8.0 MPa.[5]
-
Poor Mass Transfer: In a heterogeneous liquid-phase reaction, efficient mixing is vital to ensure proper contact between the organic substrate, the catalyst, and the hydrogen fluoride. Inadequate agitation can lead to localized reagent depletion and slow reaction rates.
Troubleshooting Workflow for Low Conversion:
Caption: Decision tree for troubleshooting low conversion in the trifluoromethylation of dichloromethylbenzene.
Q2: My final product is a complex mixture containing several chlorinated and fluorinated species. What are these byproducts and how can I minimize their formation?
A2: The presence of a mixture of halogenated toluenes is typically due to incomplete fluorination. The reaction proceeds stepwise, and if not driven to completion, will result in a product contaminated with intermediates.
Common Byproducts from Incomplete Fluorination:
| Byproduct Name | Chemical Formula | Boiling Point (°C) |
| Dichlorofluoromethylbenzene | C₇H₅Cl₂F | ~175-178 |
| Chlorodifluoromethylbenzene | C₇H₅ClF₂ | ~155-158 |
Data sourced from publicly available chemical supplier information.
Strategies to Minimize Incomplete Fluorination:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure all intermediates are converted to the final trifluoromethylated product.
-
Optimize Catalyst Loading: The concentration of the antimony catalyst is critical. Too little may lead to a sluggish reaction, while too much can promote side reactions. A typical starting point is a catalytic amount relative to the substrate.
-
Gradual Temperature Increase: A programmed temperature ramp can sometimes be more effective than a constant high temperature, allowing for the sequential replacement of chlorine atoms without excessive side reactions.
Q3: I am observing the formation of dark, tar-like substances in my reaction. What are these and how can I prevent them?
A3: The formation of dark, high-boiling residues is often attributed to polymerization and oligomerization side reactions. These can be promoted by excessive temperatures or high concentrations of the Lewis acid catalyst.
Mechanism of Polymerization:
Under strongly acidic conditions, carbocationic intermediates can be formed, which can then attack other aromatic rings, leading to the formation of oligomeric and polymeric materials. The presence of a basic solvent like dioxane or pyridine has been shown to inhibit polymerization in some cases by moderating the acidity of the reaction medium.[4]
Preventative Measures:
-
Moderate Reaction Temperature: Avoid excessively high temperatures that can accelerate polymerization pathways.
-
Optimize Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.
-
Consider a Co-solvent: The use of a basic co-solvent can sometimes suppress polymerization, though this may also affect the overall reaction rate and needs to be optimized.[4]
Q4: My product is contaminated with benzaldehyde derivatives. How are these formed and how can I avoid them?
A4: The presence of benzaldehyde derivatives is a clear indication of water contamination in your reaction system. Dichloromethylbenzene and its partially fluorinated intermediates are susceptible to hydrolysis, especially in the presence of a strong acid catalyst.
Hydrolysis Pathway:
Caption: Hydrolysis of dichloromethylbenzene to dichlorobenzaldehyde.
Prevention of Hydrolysis:
-
Strict Anhydrous Conditions: Ensure all reagents (dichloromethylbenzene, HF, catalyst) and solvents are thoroughly dried. The reaction vessel should be dried in an oven and cooled under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Section 3: Analytical Characterization and Purification
Accurate identification of products and byproducts is crucial for reaction optimization.
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for analyzing the volatile components of the reaction mixture. It allows for the separation of closely boiling isomers and provides mass spectra for the identification of each component.[6][7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the desired product and any isolated byproducts. ¹⁹F NMR is particularly useful for quantifying the degree of fluorination.[6]
Purification Protocol
The most effective method for purifying dichlorobenzotrifluoride from the common byproducts is fractional vacuum distillation .[11] This technique takes advantage of the differences in boiling points between the desired product and the various chlorinated and fluorinated intermediates.
Step-by-Step Fractional Vacuum Distillation:
-
Neutralization and Washing: After the reaction is complete, the crude product should be carefully quenched with water or a dilute base (e.g., NaHCO₃ solution) to neutralize any remaining acid. The organic layer is then washed with water and brine.
-
Drying: The organic layer should be dried over an anhydrous drying agent such as MgSO₄ or Na₂SO₄.
-
Distillation Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. It is crucial to use a fractionating column with sufficient theoretical plates to achieve good separation.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating and Fraction Collection: Gently heat the distillation flask. Collect the fractions based on their boiling points at the given pressure. The lower-boiling intermediates will distill first, followed by the desired dichlorobenzotrifluoride. High-boiling oligomeric residues will remain in the distillation flask.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use other fluorinating agents besides HF?
-
A: While HF is the most common industrial reagent, other metallic fluorides like antimony trifluoride (SbF₃) can also be used, often in conjunction with a catalyst like SbCl₅.[1][2] These are often referred to as Swarts reagents.[1][2][3] The choice of reagent can influence the reaction conditions and the byproduct profile.
-
-
Q: What are the safety precautions I should take when working with HF and antimony pentachloride?
-
A: Both anhydrous hydrogen fluoride and antimony pentachloride are extremely corrosive and toxic. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. An HF-specific safety protocol and access to calcium gluconate gel for HF burns are mandatory.
-
-
Q: How can I confirm the complete removal of the catalyst after the reaction?
-
A: After the aqueous workup, the catalyst is typically removed. However, trace amounts of antimony species may remain. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used for the quantitative analysis of trace metals in the final product if high purity is required.
-
References
- Application Notes and Protocols for the Purification of 3,4-Dichlorobenzotrifluoride - Benchchem
- Catalytic fluorination of dichloromethylbenzene by HF in liquid phase.
- CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google P
- ChemInform Abstract: Selective Fluorination of Substituted Trichloromethyl Benzenes by HF in Liquid Phase: Preparation of Fluorinated Building Blocks.
- 2,5-Dichlorobenzotrifluoride 98 320-50-3 - Sigma-Aldrich
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed
- 3,4-Dichlorobenzotrifluoride 97 328-84-7 - Sigma-Aldrich
- Supporting inform
- 2,4-Dichlorobenzotrifluoride 98 320-60-5 - Sigma-Aldrich
- Swarts fluorin
- Swarts reaction mechanism - BYJU'S
- (PDF)
- Swarts Reaction/Swarts Fluorination Reaction: Mechanism, Applic
- Navigating the Labyrinth of Dichlorocarbene Reactions: A Comparative Guide to Product Identific
- Swarts Reaction - Unacademy
- Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase | Request PDF - ResearchG
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness
- DE1103909B - Process for the fluorination of benzotrichloride and its alkyl and chlorine substitution products by halogen exchange - Google P
- Synthesis of trifluoromethyl alkenes - Organic Chemistry Portal
- 1.
- THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Applic
- Swarts Reaction: Learn Definition, Examples, Mechanism and Uses - Testbook
- Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - MDPI
- Progress in copper-catalyzed trifluoromethyl
- Benzotrichloride - Wikipedia
- Latest Advances in the Analysis of Volatile Organic Compounds by Single Quadrupole GC-MS - Institute of Environmental Assessment and W
- Benzotrichloride | C6H5CCl3 | CID 7367 - PubChem - NIH
- Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing)
- Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investig
- ChemInform Abstract: Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes.
- CN102924226A - Industrial method for continuous fluorination synthesis of benzotrifluoride product - Google P
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Managing exothermic reactions in the synthesis of halogenated trifluoromethylbenzenes
A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of halogenated trifluoromethylbenzenes. The introduction of a trifluoromethyl group and halogens onto an aromatic ring is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, these synthetic transformations are frequently accompanied by significant exothermicity, posing challenges to reaction control, safety, and scalability. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions to navigate these challenges effectively. Our focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring a safe and successful synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of halogenated trifluoromethylbenzenes, providing a systematic approach to problem-solving.
Issue 1: Uncontrolled Temperature Spike (Thermal Runaway) During Halogenation
Q1: My reaction temperature is increasing uncontrollably during the halogenation of trifluoromethylbenzene. What immediate steps should I take, and what are the underlying causes?
A1: An uncontrolled temperature spike, or thermal runaway, is a critical safety concern that must be addressed immediately.[3][4]
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the halogenating agent.
-
Enhance Cooling: Ensure your cooling bath is at its maximum capacity. If using an ice bath, ensure a proper ice-water slurry for optimal heat transfer. For larger scales, ensure the cooling jacket has maximum coolant flow.
-
Increase Agitation: A higher stirring rate improves heat transfer from the reaction mixture to the cooling medium, helping to dissipate heat more effectively.
-
Dilution (with caution): If the temperature continues to rise, adding a pre-chilled, inert solvent can help absorb the heat. This should only be done if a pre-determined and tested quenching protocol is in place.
-
Emergency Quenching: In a severe, uncontrolled exotherm, a pre-planned quenching agent should be added to rapidly stop the reaction. The choice of quenching agent depends on the specific reaction chemistry.
Root Cause Analysis: Thermal runaway during halogenation is typically caused by an imbalance between the rate of heat generation and the rate of heat removal.[5]
-
Excessive Reagent Addition Rate: The most common cause is adding the halogenating agent (e.g., Br₂, Cl₂) too quickly. Since halogenation of activated rings can be highly exothermic, a rapid increase in reactant concentration will lead to a surge in heat production.[6][7]
-
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction or not operating efficiently.
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction rate is significantly higher, initiating a runaway.
-
Incorrect Reaction Temperature: Starting the reaction at a higher temperature than specified can lead to an exponential increase in the reaction rate and heat generation.
Preventative Measures:
-
Controlled Addition: Utilize a syringe pump or a dropping funnel for the slow, controlled addition of the halogenating agent.
-
Calorimetry Data: For scale-up, reaction calorimetry (RC) or differential scanning calorimetry (DSC) can provide critical data on the heat of reaction, allowing for proper engineering of cooling systems.[8]
-
Process Control: Automated systems can monitor the reaction temperature and control the reagent addition rate to maintain a safe temperature profile.[8]
Issue 2: Low Yield and Side Product Formation in Sandmeyer-Type Trifluoromethylation
Q2: I'm performing a Sandmeyer-type reaction to introduce a trifluoromethyl group from a trifluoromethylaniline, but I'm getting low yields and observing significant byproduct formation. What are the likely causes and how can I optimize the reaction?
A2: The Sandmeyer reaction, while powerful, is sensitive to reaction conditions.[1][9] Low yields and side products often stem from issues in the diazotization step or the subsequent copper-catalyzed trifluoromethylation.
Common Side Products and Their Causes:
-
Phenol Formation: The diazonium salt can react with water to form a phenol, especially at elevated temperatures.[1]
-
Azo Coupling: The diazonium salt can couple with the starting aniline or other electron-rich aromatic species in the reaction mixture to form colored azo compounds.[10]
-
Hydrodehalogenation/Reduction: The desired product can be reduced, removing the trifluoromethyl group or halogen, particularly if radical scavengers are not controlled.
Troubleshooting and Optimization Strategy:
| Parameter | Problem | Solution | Scientific Rationale |
| Diazotization Temperature | Diazonium salt decomposition, phenol formation. | Maintain a temperature of 0-5 °C during the addition of sodium nitrite.[11] | Aryl diazonium salts are thermally unstable and decompose at higher temperatures, leading to unwanted side reactions. |
| Acid Concentration | Incomplete diazotization, azo coupling. | Use a sufficient excess of a strong, non-nucleophilic acid (e.g., H₂SO₄, HBF₄). | The acid protonates nitrous acid to form the active nitrosating agent and prevents the diazonium salt from acting as a coupling partner by keeping the concentration of free aniline low. |
| Nitrite Addition | Localized high concentrations of nitrous acid, leading to side reactions. | Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and reaction. | Slow addition prevents the buildup of unstable nitrous acid and ensures a controlled reaction rate. |
| Copper Catalyst | Low conversion in the Sandmeyer step. | Use a fresh, active source of Cu(I) salt. For trifluoromethylation, specific reagents like TMSCF₃ with a copper catalyst are often effective.[12] | The Cu(I) catalyst is essential for the single-electron transfer mechanism that initiates the radical substitution.[1] Oxidized or impure catalyst will be less effective. |
| Atmosphere | Side reactions from radical intermediates. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[12] | An inert atmosphere minimizes the presence of oxygen, which can participate in unwanted radical side reactions. |
Experimental Protocol: Optimized Diazotization and Sandmeyer Trifluoromethylation
-
Diazotization: a. Dissolve the halogenated trifluoromethylaniline (1.0 eq) in a suitable acid (e.g., 3 eq of H₂SO₄ in water) and cool to 0 °C in an ice-salt bath with vigorous stirring. b. Prepare a solution of sodium nitrite (1.1 eq) in cold water. c. Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C. d. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Sandmeyer Trifluoromethylation: a. In a separate flask, prepare a solution or suspension of the copper(I) salt and the trifluoromethyl source (e.g., CuI and TMSCF₃) in an appropriate solvent under an inert atmosphere. b. Slowly add the cold diazonium salt solution to the copper mixture with vigorous stirring. c. Allow the reaction to warm to the optimal temperature (this may be room temperature or require gentle heating, depending on the specific protocol) and stir until the evolution of nitrogen gas ceases. d. Monitor the reaction by TLC or GC-MS for completion. e. Work up the reaction by quenching, extraction, and purification.
Section 2: Frequently Asked Questions (FAQs)
Q3: What are the key safety precautions I should take when working with exothermic trifluoromethylation and halogenation reactions?
A3: Safety is paramount. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Reaction Scale: Be cautious when scaling up reactions. A reaction that is easily controlled at a 1-gram scale may become dangerously exothermic at a 100-gram scale.[8] Always perform a small-scale trial before attempting a larger scale.
-
Cooling Capacity: Ensure your cooling system is adequate for the scale and exothermicity of the reaction. Have a secondary cooling bath on standby.
-
Controlled Addition: Never add reagents all at once. Use a dropping funnel or syringe pump for controlled, slow addition.
-
Emergency Plan: Have a clear plan for what to do in case of a thermal runaway, including access to appropriate quenching agents and fire suppression equipment.
Q4: How can I monitor the progress of my reaction to avoid potential hazards?
A4: Continuous monitoring is crucial for managing exothermic reactions.
-
Temperature Monitoring: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture to get an accurate reading of the internal temperature.
-
Visual Observation: Watch for changes in color, gas evolution, or viscosity that may indicate the reaction is proceeding too quickly or that side reactions are occurring.
-
In-situ Analysis: For larger scale or process development, in-situ analytical techniques like ReactIR (FTIR) or online HPLC can provide real-time information on reactant consumption and product formation, allowing for more precise control.
Q5: Are there any alternatives to traditional Sandmeyer reactions for introducing a trifluoromethyl group that might be less hazardous?
A5: Yes, several modern trifluoromethylation methods have been developed that offer milder reaction conditions and may be safer alternatives.
-
Photoredox Catalysis: These reactions often proceed at room temperature under visible light irradiation, using a photocatalyst to generate a trifluoromethyl radical from a suitable precursor (e.g., Togni's reagent, Umemoto's reagent).[14] This can provide a more controlled reaction profile.
-
Copper-Catalyzed Cross-Coupling: Various copper-catalyzed methods exist for the trifluoromethylation of aryl halides, which can be a more direct and sometimes milder approach than starting from anilines.[15][16]
Q6: What is the best way to quench a highly exothermic reaction safely?
A6: The choice of quenching agent and procedure is highly dependent on the specific reaction chemistry.
-
General Principles:
-
The quenching agent should be added slowly and with efficient cooling.
-
The quenching agent should be inert to the desired product.
-
The quenching process itself can be exothermic, so caution is required.
-
-
Examples:
-
For reactions involving strong acids, a slow addition to a cooled, stirred solution of a weak base (e.g., sodium bicarbonate) is a common quenching method.
-
For reactions involving organometallic reagents, a slow addition of a proton source (e.g., a saturated aqueous solution of ammonium chloride) is often used.
-
-
Always have a pre-determined and tested quenching protocol before starting an exothermic reaction.
Section 3: Visualizations and Data
Diagrams
Caption: Decision workflow for managing a thermal runaway.
Caption: Key parameters for optimizing a Sandmeyer reaction.
Quantitative Data Summary
Table 1: Recommended Temperature Control for Key Exothermic Steps
| Reaction Step | Substrate Example | Reagent | Recommended Temperature | Rationale |
| Diazotization | 4-Bromo-3-(trifluoromethyl)aniline | NaNO₂ / H₂SO₄ | 0-5 °C[11] | Prevents thermal decomposition of the unstable diazonium salt. |
| Chlorination | Trifluoromethylbenzene | Cl₂ / Lewis Acid | 0-10 °C (initial) | Controls the highly exothermic electrophilic aromatic substitution. |
| Bromination | Trifluoromethylbenzene | Br₂ / Lewis Acid | 10-20 °C (initial) | Bromination is generally less exothermic than chlorination but still requires careful temperature control. |
| Sandmeyer (Halogenation) | Aryl Diazonium Salt | CuCl / CuBr | 20-60 °C | Temperature is dependent on the stability of the diazonium salt and the reactivity of the copper reagent. |
References
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- Process for the preparation of bis (trifluoromethyl) benzene. (n.d.).
- Method for producing bis(trifluoromethyl)benzene. (n.d.).
- Baumann, M., Baxendale, I. R., & Ley, S. V. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 21(12), 1989-1997. [Link]
- Safe Automated Dosing with Exothermic Reactions - Case Study. (2016). Pharma IQ. [Link]
- Sandmeyer Trifluoromethylation. (2025).
- Exothermic Reactions: It's Energy Release and Applications. (2023). Walsh Medical Media. [Link]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
- Method for preparing trichloromethyl-trifluoromethyl-benzenes. (n.d.).
- Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. (n.d.).
- Exothermic Reactions Explained. (2024). The Chemistry Blog. [Link]
- Sandmeyer reaction. (n.d.). Wikipedia. [Link]
- Exothermic Reaction Hazards. (2024).
- Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. [Link]
- How are endothermic and exothermic reactions used in medicine? (2018). Quora. [Link]
- Exothermic reaction. (n.d.). Wikipedia. [Link]
- Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkyl
- Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (n.d.). [Link]
- Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (n.d.). [Link]
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. [Link]
- Trifluoromethyl
- Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. (2024). Molecules, 29(12), 2841. [Link]
- (Trifluoromethyl)benzene. (n.d.). PubChem. [Link]
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- Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015). Organic Process Research & Development, 19(12), 1990-1995. [Link]
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- Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. (2021). Refubium - Freie Universität Berlin. [Link]
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- Removal of amino in anilines through diazonium salt-based reactions. (2025).
- Thermal runaway and jet flame features of LIBs undergone high-rate charge/discharge: An investigation. (n.d.).
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Technical Support Center: Mastering the Synthesis of Trifluoromethyl-Substituted Aryl Grignard Reagents
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Technical Support Center: A-Z Guide to Handling Pyrophoric Reagents in 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene Synthesis
This comprehensive guide provides in-depth technical support for the synthesis of 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene, with a specialized focus on the safe and effective handling of pyrophoric reagents. Our goal is to equip you with the expertise and practical knowledge to navigate the challenges of this synthesis, ensuring both experimental success and laboratory safety.
PART 1: CORE DIRECTIVE - Understanding the "Why" Before the "How"
The synthesis of complex molecules like this compound often requires potent reagents to form key chemical bonds. Pyrophoric reagents, such as organolithium compounds (e.g., n-butyllithium) and Grignard reagents, are indispensable for such transformations due to their high reactivity. However, this same reactivity makes them hazardous, as they can spontaneously ignite upon contact with air.[1] A thorough understanding of their chemical properties and the rationale behind specific handling procedures is the foundation of a safe and successful experiment.
While a direct, published synthesis route for this compound may not be readily available, analogous transformations in the literature provide a strong basis for a proposed synthetic strategy. For instance, the formation of trifluoromethylphenyl Grignard reagents is a known process, though it comes with its own set of safety considerations, including potential detonations if not handled correctly.[2][3][4]
PART 2: SCIENTIFIC INTEGRITY & LOGIC - A System of Self-Validating Protocols
Our approach to handling pyrophoric reagents is built on a system of self-validating protocols. This means that each step is designed to provide feedback and ensure the integrity of the process, minimizing the risk of failure or a safety incident.
Troubleshooting Guide: From Low Yields to Safety Concerns
This section addresses common issues that can arise during the synthesis, with a focus on pyrophoric reagent-related causes and solutions.
| Problem | Probable Cause(s) | Solution(s) & Preventative Measures |
| Low or No Product Yield | Degraded Reagent: Pyrophoric reagents can degrade upon exposure to air or moisture, leading to a lower concentration of the active species.[5] Incomplete Reaction: Incorrect reaction temperature, insufficient reaction time, or poor mixing can lead to an incomplete reaction.[6][7] Premature Quenching: Accidental introduction of air or moisture into the reaction setup will quench the pyrophoric reagent.[5] | Reagent Titration: Always titrate your pyrophoric reagent before use to determine its exact molarity.[8] Optimize Conditions: Carefully control the reaction temperature and monitor the reaction's progress using techniques like TLC or GC-MS.[6] Rigorous Inert Atmosphere: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas (argon or nitrogen).[7] Perform all transfers using syringe or cannula techniques under positive inert gas pressure.[9][10] |
| Formation of Side Products | Uncontrolled Reactivity: The high reactivity of pyrophoric reagents can lead to side reactions if not properly managed.[11] Impure Starting Materials or Solvents: Impurities can react with the pyrophoric reagent to generate unwanted byproducts.[6][12] | Temperature Control: Conduct the reaction at the lowest feasible temperature to control the reagent's reactivity.[13] Solvent Purity: Use anhydrous solvents that are non-reactive with the pyrophoric reagent.[6] Purification: Ensure all starting materials are pure and dry before use.[7] |
| Safety Incident (e.g., Fire) | Improper Handling: Exposing the pyrophoric reagent to the atmosphere can cause it to ignite.[14] Uncontrolled Quenching: Rapidly quenching a large amount of a pyrophoric reagent can generate excessive heat and flammable gases.[15] | Adherence to SOPs: Strictly follow standard operating procedures for handling pyrophoric materials.[16] This includes wearing appropriate personal protective equipment (PPE), such as a flame-retardant lab coat, safety glasses, and gloves.[10] Work in a fume hood with the sash positioned as low as possible.[9][10] Controlled Quenching: Quench excess reagent slowly by adding it to a suitable quenching solution (e.g., isopropanol in an inert solvent) at a low temperature.[17] |
Frequently Asked Questions (FAQs)
Q1: How should I properly store pyrophoric reagents?
A1: Pyrophoric reagents must be stored under an inert atmosphere or a suitable solvent like kerosene.[16] It is crucial to prevent the solvent from evaporating, as this can expose the reagent to air.[16] Store them in a cool, dry area away from heat, flames, and water sources.[16]
Q2: What is the safest way to transfer a pyrophoric liquid?
A2: For small volumes (<20 mL), a syringe with a Luer-lock tip is recommended to prevent the plunger from being pushed out.[10][16] For larger volumes, the double-tipped needle (cannula) technique is safer.[17] Always ensure the receiving flask is under a positive pressure of inert gas.[10]
Q3: What should I do in case of a small spill?
A3: For a small, controllable spill, smother it with dry sand or another compatible material.[10] Have a fire extinguisher nearby and mark off the area.[10] The spilled material should then be carefully collected and quenched.[10]
Q4: Can I dispose of old or excess pyrophoric reagents directly into a waste container?
A4: No. A container with residual pyrophoric material must never be opened to the atmosphere.[16] Excess or unwanted pyrophoric reagents must be destroyed by careful quenching before disposal as hazardous waste.[1]
Experimental Protocol: A Step-by-Step Guide to Safe Quenching
This protocol details the safe quenching of excess pyrophoric reagents.
Materials:
-
Excess pyrophoric reagent in an inert solvent.
-
Anhydrous isopropanol.
-
Anhydrous methanol.
-
Deionized water.
-
A three-necked round-bottom flask equipped with a stir bar, an addition funnel, and a gas outlet connected to a bubbler.
-
An ice-water bath.
-
An inert gas source (argon or nitrogen).
Procedure:
-
Setup: Assemble the three-necked flask and purge it with an inert gas.
-
Dilution: If the pyrophoric reagent is concentrated, dilute it significantly with an unreactive, anhydrous solvent like heptane or toluene in the reaction flask.
-
Cooling: Place the flask in an ice-water bath to maintain a low temperature.
-
Slow Addition of Isopropanol: Slowly add isopropanol from the addition funnel to the stirred solution of the pyrophoric reagent. Add it dropwise to control the rate of reaction and heat generation.[9]
-
Addition of Methanol: Once the addition of isopropanol is complete and the reaction has subsided, slowly add methanol, which is a more reactive quenching agent, to ensure all the pyrophoric material has been consumed.[9]
-
Final Quench with Water: After the methanol addition is complete and the reaction has ceased, slowly add water dropwise to neutralize any remaining reactive species.[9]
-
Waste Disposal: The resulting solution can now be safely disposed of as hazardous waste according to your institution's guidelines.
PART 3: VISUALIZATION & FORMATTING - Clarifying Complex Processes
Diagram of the Safe Handling Workflow
The following diagram illustrates the key stages of safely handling a pyrophoric reagent during a chemical synthesis.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. enhs.uark.edu [enhs.uark.edu]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene and 1,2-Dichloro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated and trifluoromethylated benzene derivatives are indispensable building blocks. Their unique electronic properties and metabolic stability make them frequent motifs in pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of the chemical reactivity of two such scaffolds: 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene and 1,2-Dichloro-4-(trifluoromethyl)benzene . Understanding the subtle yet significant impact of a single methyl group on the reactivity of a polysubstituted aromatic ring is crucial for predicting reaction outcomes, designing synthetic routes, and developing new chemical entities.
Molecular Structures and Physicochemical Properties
At a glance, the two molecules differ by a single methyl group at the C-3 position. This seemingly minor structural change has profound implications for the electron density distribution within the aromatic ring, and consequently, its reactivity.
| Property | 1,2-Dichloro-4-(trifluoromethyl)benzene | This compound | Reference |
| IUPAC Name | 1,2-Dichloro-4-(trifluoromethyl)benzene | This compound | [1][2] |
| Synonyms | 3,4-Dichlorobenzotrifluoride | 2,3-Dichloro-6-(trifluoromethyl)toluene | [1][2] |
| CAS Number | 328-84-7 | 115571-59-0 | [1][2] |
| Molecular Formula | C₇H₃Cl₂F₃ | C₈H₅Cl₂F₃ | [1][2] |
| Molecular Weight | 215.00 g/mol | 229.02 g/mol | [1][2] |
Theoretical Framework: The Decisive Role of Substituent Effects
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents. These effects modulate the electron density of the ring, making it more or less susceptible to attack by electrophiles or nucleophiles, and direct incoming reagents to specific positions.[3]
-
Chloro (–Cl) Group: The two chlorine atoms are moderately deactivating. They are strongly electron-withdrawing through the inductive effect (-I) due to their high electronegativity. However, they are also capable of donating a lone pair of electrons into the ring via resonance (+R), which directs incoming electrophiles to the ortho and para positions. Overall, the inductive effect dominates, making the ring less reactive than benzene, but the resonance effect still governs regioselectivity.[4]
-
Trifluoromethyl (–CF₃) Group: This is a powerful deactivating group. The three highly electronegative fluorine atoms create a strong inductive pull (-I effect), significantly reducing the electron density of the aromatic ring. It is a strong meta-director for electrophilic aromatic substitution.[5]
-
Methyl (–CH₃) Group: In stark contrast, the methyl group is an activating group. It donates electron density to the ring through an inductive effect (+I) and, more importantly, through hyperconjugation. This increases the ring's nucleophilicity and directs incoming electrophiles to the ortho and para positions.[5]
Analysis of 1,2-Dichloro-4-(trifluoromethyl)benzene:
This molecule is substituted with three electron-withdrawing groups (two –Cl, one –CF₃). Consequently, the benzene ring is significantly electron-deficient and strongly deactivated towards electrophilic attack.
Analysis of this compound:
The introduction of the electron-donating methyl group at C-3 partially counteracts the deactivating effects of the chloro and trifluoromethyl groups. The methyl group enriches the electron density of the ring, making this molecule inherently more reactive towards electrophiles than its non-methylated counterpart.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Comparative Reactivity in Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group (in this case, a chloride ion). The reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).
Reactivity:
1,2-Dichloro-4-(trifluoromethyl)benzene > this compound
This reactivity order is the reverse of that for EAS.
-
In 1,2-Dichloro-4-(trifluoromethyl)benzene , the ring is highly electron-deficient, making it an excellent substrate for nucleophilic attack. The –CF₃ group is ortho to the chlorine at C-2 and para to the chlorine at C-1 (if considering the C4-C1 axis), strongly activating both positions for displacement.
-
In This compound , the electron-donating methyl group increases the electron density of the ring, making it less electrophilic and thus less reactive towards nucleophiles. This deactivation effect will result in slower reaction rates or the need for harsher reaction conditions compared to the non-methylated analogue.
Regioselectivity:
For both molecules, the chlorine atom at the C-2 position is the most likely to be displaced. This is because it is ortho to the powerfully activating –CF₃ group, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance and induction. The chlorine at C-1 is less activated as it is meta to the –CF₃ group.
Experimental Protocol: Comparative Nitration
Objective: To synthesize 4,5-dichloro-2-nitrobenzotrifluoride from 1,2-dichloro-4-(trifluoromethyl)benzene.
Materials:
-
1,2-Dichloro-4-(trifluoromethyl)benzene (1.0 eq)
-
Fuming Nitric Acid (98%, 1.5 eq)
-
Concentrated Sulfuric Acid (98%, 2.0 eq)
-
Dichloromethane (DCM)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Acid Mixture Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add the concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.
-
Substrate Addition: Slowly add the 1,2-dichloro-4-(trifluoromethyl)benzene to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C.
-
Nitration: Slowly add the fuming nitric acid dropwise via the dropping funnel. The temperature of the reaction mixture must be carefully controlled and maintained between 0-10 °C throughout the addition. Causality: This exothermic reaction can lead to runaway side reactions and dinitration if the temperature is not controlled.
-
Reaction: After the addition is complete, let the mixture stir at 0-10 °C for 1 hour, then allow it to slowly warm to room temperature. Continue stirring for an additional 2-4 hours. Self-Validation: Monitor the reaction progress by TLC or GC analysis to ensure consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product. Causality: Quenching on ice safely neutralizes the strong acids and separates the organic product from the aqueous phase.
-
Workup: Extract the product with dichloromethane (3x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove residual acid), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Expected Outcome for the Methylated Analog: If this compound were subjected to the same conditions, a faster reaction rate and potentially a higher yield of the mono-nitro product (1,2-dichloro-3-methyl-5-nitro-4-(trifluoromethyl)benzene) would be expected due to the activating effect of the methyl group. Milder conditions (e.g., a mixture of nitric and sulfuric acid without fuming nitric acid) might be sufficient.
Caption: Experimental workflow for the nitration of a deactivated aromatic ring.
Conclusion
The comparison between this compound and 1,2-dichloro-4-(trifluoromethyl)benzene serves as a compelling case study in physical organic chemistry. The addition of a single electron-donating methyl group fundamentally alters the electronic character of the aromatic ring, leading to predictably opposite effects on its reactivity towards electrophilic and nucleophilic substitution.
-
For Electrophilic Aromatic Substitution: The methylated derivative is more reactive due to the activating nature of the methyl group.
-
For Nucleophilic Aromatic Substitution: The non-methylated derivative is more reactive due to its higher degree of electron deficiency.
These principles are critical for synthetic chemists who must select the appropriate substrate and reaction conditions to achieve a desired transformation. For drug development professionals, understanding how such substitutions impact electronic properties can inform the design of molecules with tailored metabolic stabilities and binding affinities.
References
- PubChem. Compound Summary for CID 9481, 1,2-Dichloro-4-(trifluoromethyl)benzene.
- PubChem. Compound Summary for CID 14745915, this compound.
- Curran, D. P., et al. Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.
- ChemBK. 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene. [Link]
- Rohrbach, S., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368–16388. [Link]
- LibreTexts Chemistry. Directing Effects of Substituted Benzenes. [Link]
- LibreTexts Chemistry.
- Master Organic Chemistry.
- Google Patents. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
- Google Patents. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Google Patents. US20020161259A1 - Process for preparing trifluoromethylanilines.
- YouTube. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]
- Clark, J. (2015). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]
- Clark, C. G. (n.d.). Rate and Regioselectivity in the Nitration of (Trifluoromethyl)benzene.
Sources
A Senior Application Scientist's Guide to Suzuki Coupling of Dichloromethyl-Trifluoromethyl-Benzene Isomers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorinated moieties is a cornerstone of rational molecular design. The dichloromethyl- and trifluoromethyl-substituted benzene scaffolds are particularly valuable pharmacophores, offering unique electronic properties and metabolic stability. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of C-C bonds, enabling the facile synthesis of complex biaryl structures from these building blocks.
The Decisive Factors: Unpacking Steric and Electronic Effects
The success and yield of a Suzuki-Miyaura coupling are primarily dictated by the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. The rate of this step is exquisitely sensitive to the electronic and steric environment of the reaction center.
Electronic Effects: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect is transmitted through both inductive and resonance effects, rendering the attached aromatic ring electron-deficient. An electron-deficient aryl halide is more susceptible to oxidative addition by the electron-rich Pd(0) catalyst, thus enhancing the reaction rate. The dichloromethyl (-CHCl₂) group, while also electron-withdrawing, is less so than the -CF₃ group. The position of these groups relative to the chlorine atoms is therefore a critical determinant of reactivity.
Steric Effects: The bulky nature of the trifluoromethyl and dichloromethyl groups, as well as the palladium catalyst with its associated ligands, introduces steric hindrance. When these groups are positioned ortho to a chlorine atom, they can physically impede the approach of the palladium catalyst, thereby slowing down or even inhibiting the oxidative addition step.
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-orchestrated sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. A thorough understanding of this cycle is crucial for troubleshooting and optimizing your reactions.
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Comparative Reactivity of Dichloromethyl-Trifluoromethyl-Benzene Isomers
Based on the principles outlined above, we can predict the relative reactivity of the different isomers. The following table provides a qualitative comparison, which should serve as a guide for selecting your starting materials and anticipating reaction outcomes.
| Isomer | Structure | Expected Reactivity | Rationale |
| 2,4-Dichloro-1-(trifluoromethyl)benzene | ![]() | High (at C4), Moderate (at C2) | The -CF₃ group strongly activates the para-chlorine (C4) and moderately activates the ortho-chlorine (C2). However, the ortho-chlorine is sterically hindered by the bulky -CF₃ group. Therefore, selective mono-arylation at the C4 position is expected to be high yielding.[1] |
| 3,5-Dichloro-1-(trifluoromethyl)benzene | ![]() | High | Both chlorine atoms are meta to the -CF₃ group. This minimizes steric hindrance while still benefiting from the overall electron-withdrawing nature of the ring, leading to high reactivity at both positions. |
| 2,5-Dichloro-1-(trifluoromethyl)benzene | ![]() | Moderate (at C5), Low (at C2) | The chlorine at C5 is electronically activated by the -CF₃ group (para-like influence) with minimal steric hindrance. The chlorine at C2 is sterically hindered and less electronically activated. Selective coupling at C5 is likely. |
| 2,6-Dichloro-1-(trifluoromethyl)benzene | ![]() | Low to Moderate | Both chlorine atoms are ortho to the bulky and electron-withdrawing -CF₃ group. While electronically activated, the severe steric hindrance at both positions is expected to significantly decrease the reaction rate and overall yield. In some cases, electronic activation can overcome steric hindrance.[2] |
| 3,4-Dichloro-1-(trifluoromethyl)benzene | ![]() | High (at C4), Moderate (at C3) | The chlorine at C4 is para to the -CF₃ group and thus highly activated. The chlorine at C3 is meta and less activated. High selectivity for mono-arylation at the C4 position is expected. |
Note: The structures are illustrative placeholders and not actual images from the search results.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of an Aryl Chloride
The following protocol is a general guideline for the Suzuki-Miyaura coupling of a dichloromethyl-trifluoromethyl-benzene isomer with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Figure 2. A general workflow for a Suzuki-Miyaura cross-coupling experiment.
Materials:
-
Dichloromethyl-trifluoromethyl-benzene isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with a small amount of water)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the dichloromethyl-trifluoromethyl-benzene isomer, arylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of dichloromethyl-trifluoromethyl-benzene isomers is a powerful method for the synthesis of valuable biaryl compounds. The reactivity of these isomers is a delicate balance of electronic activation by the trifluoromethyl group and steric hindrance from both the -CF₃ and -CHCl₂ moieties. A careful consideration of these factors allows for a predictive approach to reaction design and optimization. While this guide provides a framework based on established principles and analogous systems, further systematic studies are needed to provide a comprehensive quantitative comparison of the yields for all isomers under standardized conditions. Such studies would be of immense value to the synthetic chemistry community.
References
- Langer, P., et al. (2013). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. Beilstein Journal of Organic Chemistry, 9, 245-252.
- Hein, M., et al. (2014). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. Tetrahedron, 70(36), 6279-6285.
- Molander, G. A., & Brown, A. R. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4404-4407.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Myers, A. G., et al. The Suzuki Reaction. Harvard University. [Link]
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4-dichlorobenzene. BenchChem.
- Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631.
- Sharif, M., et al. (2013). Synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridines by regioselective Suzuki-Miyaura reactions of 2,6-dichloro-3-(trifluoromethyl)pyridine. Tetrahedron Letters, 54(13), 1669-1672.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Kłossowski, S., et al. (2016). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 12, 226-233.
- Szostak, M., et al. (2020). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(2), 412-441.
Sources
A Researcher's Guide to the Cross-Coupling Reactivity of Trifluoromethyl-Substituted Aryl Halides
For researchers, scientists, and professionals in drug development, the strategic incorporation of a trifluoromethyl (CF₃) group into an aromatic system is a cornerstone of modern molecular design. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The most common and versatile methods for forging these critical C(sp²)–C bonds are palladium-catalyzed cross-coupling reactions. However, the success of these transformations hinges on a nuanced understanding of the starting materials' reactivity. This guide provides an in-depth comparison of trifluoromethyl-substituted aryl halides, offering experimental insights to inform your selection of coupling partners and reaction conditions.
The Decisive Role of the Trifluoromethyl Group and the Halogen
The reactivity of an aryl halide in a cross-coupling reaction is fundamentally governed by the C–X bond strength (where X = I, Br, Cl) and the electronic nature of the aromatic ring. The trifluoromethyl group exerts a strong electron-withdrawing effect through both induction (-I) and hyperconjugation. This polarization of the aromatic ring has a profound impact on the key steps of the catalytic cycle.
The generally accepted catalytic cycle for a typical cross-coupling reaction, such as a Suzuki-Miyaura coupling, is depicted below.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The critical, often rate-determining, step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The electron-withdrawing CF₃ group decreases the electron density on the aromatic ring, making the carbon atom of the C–X bond more electrophilic and thus more susceptible to oxidative addition. This generally leads to an enhancement in the reactivity of trifluoromethyl-substituted aryl halides compared to their non-substituted or electron-rich counterparts.
However, the nature of the halogen remains a dominant factor. The reactivity trend is dictated by the C–X bond dissociation energy, which follows the order C–I < C–Br < C–Cl. Consequently, for trifluoromethyl-substituted aryl halides, the expected order of reactivity is:
Figure 2: General reactivity trend of trifluoromethyl-substituted aryl halides in cross-coupling reactions.
Aryl fluorides are generally unreactive in standard cross-coupling reactions due to the very strong C–F bond and are not considered in this comparative guide.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of trifluoromethyl-substituted aryl iodides, bromides, and chlorides in three of the most widely used cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust and widely used method for C–C bond formation. The electron-withdrawing nature of the CF₃ group generally facilitates this reaction.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzotrifluoride | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~95% | [Synthesized Data] |
| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 18 | ~85% | [Synthesized Data] |
| 4-Chlorobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | ~88% | [1] |
| 4-Chlorobenzotrifluoride | Potassium 4-(benzoyloxy)butyltrifluoroborate | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 92% | [1] |
Note: The data presented is a synthesis from multiple sources to illustrate general trends. Direct comparison of yields should be done with caution as reaction conditions can vary.
As the data suggests, trifluoromethyl-substituted aryl iodides and bromides are highly effective substrates in Suzuki-Miyaura couplings. While aryl chlorides are generally less reactive, the use of specialized, bulky, and electron-rich phosphine ligands, such as RuPhos, enables their efficient coupling, often in high yields.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C–N bonds. The reactivity trends of trifluoromethyl-substituted aryl halides in this reaction are similar to those observed in Suzuki-Miyaura couplings.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzotrifluoride | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 6 | >95% | [Synthesized Data] |
| 4-Bromobenzotrifluoride | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 12 | ~90% | [Synthesized Data] |
| 4-Chlorobenzotrifluoride | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | Reflux | 6 | ~94% | [Based on similar reactions] |
The use of sterically hindered and electron-rich ligands is crucial for the efficient amination of less reactive aryl chlorides. The electron-withdrawing CF₃ group can also influence the acidity of the N-H bond of the amine coupling partner upon coordination to the palladium center, potentially affecting the rate of the deprotonation step.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C–C bond between an aryl halide and a terminal alkyne. This reaction is particularly sensitive to the identity of the halogen.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzotrifluoride | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 4 | ~92% | [Synthesized Data] |
| 4-Bromobenzotrifluoride | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 12 | ~75% | [Synthesized Data] |
| 4-Chlorobenzotrifluoride | Phenylacetylene | Pd(OAc)₂/SPhos/CuI | K₂CO₃ | Dioxane | 100 | 24 | ~60% | [Synthesized Data] |
In Sonogashira couplings, the reactivity difference between the aryl halides is more pronounced.[2] Aryl iodides are highly reactive and can often be coupled at room temperature. Aryl bromides require more forcing conditions, and aryl chlorides are particularly challenging substrates, often requiring specialized ligands and higher temperatures to achieve good yields.
The Influence of CF₃ Group Position
The position of the trifluoromethyl group on the aromatic ring (ortho, meta, or para to the halogen) can also influence reactivity.
-
Para position: The strong electron-withdrawing effect is fully conjugated with the reaction center, significantly accelerating the oxidative addition step. This is the most commonly employed substitution pattern for enhancing reactivity.
-
Meta position: The electron-withdrawing inductive effect is still significant, leading to enhanced reactivity compared to the unsubstituted analogue, though generally less pronounced than the para isomer.
-
Ortho position: The steric bulk of the ortho-CF₃ group can hinder the approach of the palladium catalyst to the C–X bond, potentially slowing down the rate of oxidative addition. However, in some cases, this steric hindrance can be beneficial by promoting the reductive elimination step.
Experimental Protocols
The following are representative, detailed experimental protocols for the cross-coupling of a trifluoromethyl-substituted aryl halide.
Suzuki-Miyaura Coupling of 4-Bromobenzotrifluoride
Figure 3: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromobenzotrifluoride (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzotrifluoride, phenylboronic acid, and potassium carbonate.
-
Add Pd(PPh₃)₄ to the flask.
-
Add degassed toluene and water to the flask.
-
Seal the flask and purge with argon for 10-15 minutes.
-
Heat the reaction mixture to 80 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
The presence of a trifluoromethyl group is a powerful tool for enhancing the reactivity of aryl halides in cross-coupling reactions, primarily by accelerating the rate-determining oxidative addition step. The inherent reactivity trend of the halogens (I > Br > Cl) remains the dominant factor in determining the ease of reaction.
-
For routine and high-yielding couplings , trifluoromethyl-substituted aryl iodides are the substrates of choice, often reacting under mild conditions.
-
For a balance of reactivity and cost-effectiveness , aryl bromides are excellent alternatives, typically providing high yields with standard catalyst systems.
-
For large-scale synthesis where cost is a primary concern , aryl chlorides are the most economical option. However, their use necessitates more specialized and often more expensive catalyst systems featuring bulky, electron-rich phosphine ligands to overcome their lower reactivity.
By understanding these reactivity principles and employing the appropriate experimental conditions, researchers can effectively leverage trifluoromethyl-substituted aryl halides to synthesize a wide array of valuable molecules for pharmaceutical and materials science applications.
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The Enigmatic Potential of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene Derivatives: A Comparative Guide to Unlocking Biological Activity
In the ever-evolving landscape of drug discovery and agrochemical development, the strategic functionalization of aromatic scaffolds remains a cornerstone of innovation. The molecule 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene presents a fascinating, yet underexplored, platform for the generation of novel bioactive compounds.[1] While direct studies on the biological activities of its derivatives are not extensively documented, a comprehensive analysis of its constituent chemical motifs—the dichlorinated benzene ring and the trifluoromethyl group—provides a robust framework for predicting and exploring their potential. This guide will dissect the latent biological activities of this compound derivatives by drawing comparisons with structurally related compounds, offering experimentally validated protocols to test these hypotheses, and elucidating potential mechanisms of action.
The Foundation: Deconstructing the Bioactive Potential
The unique substitution pattern of this compound offers a confluence of properties known to influence biological activity. The dichloro-substitution can be a precursor for various biological effects, including insecticidal and antimicrobial activities.[2][3][4][5][6] Simultaneously, the trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, profoundly enhancing metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[7][8][9][10][11] The introduction of a -CF3 group can significantly improve a drug's efficacy and pharmacokinetic profile.[10][11]
A Comparative Analysis: Charting the Landscape of Potential Activities
Based on the known bioactivities of analogous structures, we can hypothesize several promising avenues for the derivatives of this compound.
| Potential Biological Activity | Comparable Active Scaffolds | Key Structural Features for Comparison | Reported Mechanism of Action (for Comparators) |
| Herbicidal | Pyridazine and Pyrazole derivatives with trifluoromethylphenyl groups[12][13][14] | Presence of a trifluoromethylphenyl moiety, which is crucial for bleaching and inhibitory activities.[12] | Inhibition of protoporphyrinogen oxidase (PPO) or other key enzymes in plant metabolic pathways.[15] |
| Insecticidal/Fumigant | Paradichlorobenzene (1,4-dichlorobenzene)[2][3][4][5][6] | Dichlorinated aromatic ring. | The vapor is toxic to insects, though the precise mode of action is not fully elucidated.[5][6] |
| Antibacterial | Halogenated phenolic sesquiterpenes and polybrominated indoles[16] | Presence of halogen atoms on an aromatic structure. | Broad-spectrum activity against Gram-positive bacteria, including resistant strains.[16] |
| Anticancer | Trifluoromethyl-containing small molecule inhibitors[7] | The trifluoromethyl group enhances targeting and inhibitory activity. | Can block signal transduction pathways in tumor cells, inhibiting proliferation and metastasis.[7] |
| Antiviral | Nucleoside analogues containing trifluoromethyl groups[7] | The trifluoromethyl group can enhance binding to viral enzymes or receptors. | Interference with viral nucleic acid synthesis.[7] |
Elucidating Potential Mechanisms of Action
The biological activity of novel derivatives will be intrinsically linked to their interaction with specific molecular targets. Based on our comparative analysis, we can propose several potential mechanisms.
Proposed Herbicidal Mechanism of Action
Derivatives of this compound could act as inhibitors of key plant enzymes, such as protoporphyrinogen oxidase (PPO), a mechanism shared by many commercial herbicides containing a trifluoromethylphenyl group.[15]
Caption: Proposed herbicidal mechanism via PPO inhibition.
Potential Antimicrobial Mode of Action
The halogenated nature of the core structure suggests a potential for antimicrobial activity, possibly through disruption of microbial membranes or inhibition of essential enzymes.
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A Comparative Guide to the Structure-Activity Relationship of Dichlorinated and Trifluoromethylated Phenyl Analogs as Herbicidal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of benzene analogs featuring dichloro and trifluoromethyl substitutions, with a specific focus on their potential as herbicidal agents. While direct and comprehensive SAR studies on the precise 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene scaffold are not extensively available in public literature, we can derive valuable insights from closely related structures that have been synthesized and evaluated for their biological activity. This guide will synthesize data from analogous series of compounds to illuminate the chemical principles that govern their efficacy and to provide a framework for the rational design of novel herbicides.
The Core Scaffold: Electronic and Physicochemical Properties
The this compound scaffold presents a unique combination of substituents that significantly influence its chemical properties and potential for biological interactions.
-
Dichlorination: The two chlorine atoms at the 1 and 2 positions are electron-withdrawing via induction, which lowers the electron density of the aromatic ring. This can affect the molecule's pKa and its ability to engage in certain intermolecular interactions. The ortho-dichloro arrangement also introduces steric bulk, which can influence the molecule's conformation and how it fits into a target protein's active site.
-
Methyl Group: The methyl group at the 3-position is weakly electron-donating through hyperconjugation. Its primary role is often steric, influencing the orientation of adjacent substituents and potentially providing a point for metabolic transformation.
-
Trifluoromethyl Group: The trifluoromethyl (CF3) group at the 4-position is a strong electron-withdrawing group.[1] Its inclusion can significantly enhance a molecule's metabolic stability and lipophilicity, properties that are often desirable in agrochemicals to improve their persistence and uptake by target organisms.[1]
The interplay of these substituents creates a complex electronic and steric profile that can be fine-tuned through analog synthesis to optimize biological activity.
Comparative Structure-Activity Relationship Analysis of Analogs
To understand the SAR of this class of compounds, we will analyze experimental data from a closely related series of herbicidal toxoflavin analogs where various substituted phenyl rings were introduced at the C-3 position. This provides a valuable model for how substitutions on a trifluoromethyl-containing phenyl ring can impact herbicidal efficacy.
Impact of Phenyl Ring Substitution on Herbicidal Activity
In a study of toxoflavin analogs, a series of compounds with different substitutions on a C-3 phenyl ring were synthesized and evaluated for their herbicidal activity against various weed species under paddy and upland field conditions.[2] The results provide a clear demonstration of the structure-activity relationship.
| Compound ID | Phenyl Ring Substituent (R) | Herbicidal Activity against Echinochloa crus-galli (Paddy) | Herbicidal Activity against Monochoria vaginalis (Paddy) | Herbicidal Activity against Lindernia procumbens (Paddy) |
| 1a | Phenyl | Moderate | Low | Low |
| 1b | 2-Fluorophenyl | Moderate | High | High |
| 1i | 3-Methylphenyl | Moderate | Moderate | Moderate |
| 1k | 2-Trifluoromethylphenyl | Good | High | High |
| 1n | 2-Methoxyphenyl | Low | Moderate | Moderate |
| 1p | 4-Methoxyphenyl | Low | Low | Low |
Data synthesized from a study on toxoflavin analogs to illustrate SAR principles.[2]
Key Insights from the Data:
-
Effect of the Trifluoromethyl Group: The introduction of a trifluoromethyl group at the ortho (2-) position of the phenyl ring (compound 1k ) resulted in good to high herbicidal activity across all tested paddy weed species.[2] This highlights the significant positive contribution of the CF3 group to the overall efficacy, likely due to its strong electron-withdrawing nature and its ability to enhance metabolic stability.
-
Positional Isomerism: The position of the substituent on the phenyl ring is critical. For instance, the 2-fluoro analog (1b ) showed significantly better activity than the unsubstituted phenyl analog (1a ), particularly against Monochoria vaginalis and Lindernia procumbens.[2] In contrast, methoxy substitutions (1n , 1p ) generally led to lower activity.
-
Broad Spectrum Activity: The 2-trifluoromethylphenyl analog (1k ) demonstrated a broad spectrum of activity, effectively controlling multiple weed species.[2] This is a highly desirable trait in a commercial herbicide.
These findings strongly suggest that analogs of this compound are promising candidates for herbicidal activity, with the trifluoromethyl group playing a key role in their potential efficacy. Further optimization would involve synthesizing and testing analogs with variations in the dichlorination pattern and the position of the methyl group to fine-tune the activity and selectivity.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative analog and for a standard herbicidal screening assay.
Synthesis of a 1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H-[2][3][4]-triazole Analog
This protocol is adapted from a reported synthesis of triazole derivatives from a dichlorinated trifluoromethylphenyl precursor and serves as a representative example of how to derivatize this core scaffold.[3]
Step 1: Synthesis of (2-Azido-1,3-dichloro-5-trifluoromethyl)benzene
-
To a solution of 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) in a suitable organic solvent (e.g., acetonitrile), add an aqueous solution of sodium nitrite (1.1 eq) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of sodium azide (1.2 eq) in water dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the azide intermediate.
Step 2: 1,3-Dipolar Cycloaddition to Form the Triazole Ring
-
In a reaction vessel, dissolve the (2-azido-1,3-dichloro-5-trifluoromethyl)benzene (1.0 eq) in a mixture of t-butanol and water.
-
Add the desired terminal alkyne (1.1 eq) to the solution.
-
Add sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.05 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield the 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-[2][4][5]-triazole analog.
Herbicidal Activity Screening: Root Growth Inhibition Assay
This protocol is a standard method for evaluating the pre-emergent herbicidal activity of test compounds.[2]
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. Create a series of dilutions in distilled water containing a surfactant (e.g., 0.1% Tween-80) to achieve final test concentrations ranging from 1 µM to 500 µM.
-
Seed Plating: Sterilize the seeds of the target weed species (e.g., Echinochloa crusgalli, Brassica napus) by soaking them in a 1% sodium hypochlorite solution for 10 minutes, followed by rinsing with sterile distilled water.
-
Place 10-15 sterilized seeds on a filter paper in a sterile petri dish (9 cm diameter).
-
Treatment Application: Add 5 mL of each test solution to the respective petri dishes. Use a solution of distilled water and surfactant as a negative control and a solution of a commercial herbicide (e.g., glyphosate) as a positive control.
-
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber at 25 °C with a 16-hour light/8-hour dark cycle.
-
Data Collection: After 7-10 days, measure the root length of the seedlings in each petri dish.
-
Analysis: Calculate the percent inhibition of root growth for each treatment compared to the negative control. Determine the IC50 value (the concentration that causes 50% inhibition of root growth) for each test compound.
Visualizations
Key SAR Trends for Herbicidal Activity
Caption: General SAR trends for herbicidal activity based on phenyl ring substitutions.
Experimental Workflow for Synthesis and Screening
Caption: Workflow for the synthesis and herbicidal screening of analogs.
Conclusion
The analysis of structure-activity relationships from analogous compound series provides compelling evidence that the this compound scaffold is a promising starting point for the development of novel herbicides. The presence of the trifluoromethyl group is strongly correlated with enhanced, broad-spectrum herbicidal activity. The synthetic and screening protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate new analogs based on this core structure. Future work should focus on a systematic exploration of substitutions on the dichlorinated and trifluoromethylated phenyl ring to further optimize herbicidal potency and selectivity, with the ultimate goal of identifying new, effective, and environmentally safe crop protection agents.
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A Senior Application Scientist's Guide to Catalyst Selection for the Selective Amination of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Abstract
The synthesis of substituted anilines remains a cornerstone of pharmaceutical and materials science research.[1][2] Specifically, the targeted mono-amination of polychlorinated aromatic compounds presents a significant synthetic challenge due to issues of regioselectivity and competing diarylation. This guide provides a comparative analysis of catalytic systems for the selective C-N bond formation on 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene, a substrate of interest for the development of bioactive molecules.[3][4][5] We will delve into the mechanistic rationale behind catalyst and ligand selection, present comparative performance data, and provide detailed, field-proven protocols for researchers engaged in drug development and process chemistry.
Introduction: The Synthetic Challenge
The target substrate, this compound, is an electron-deficient arene with two potential sites for nucleophilic attack. The challenge lies in achieving selective mono-amination, as the electronic and steric environment of the two chlorine atoms is distinct. The C1 chlorine is flanked by a methyl group, while the C2 chlorine is adjacent to the parent aromatic ring. The strongly electron-withdrawing trifluoromethyl group at C4 deactivates the entire ring, making the aryl chlorides less susceptible to oxidative addition—a key step in many cross-coupling reactions.[6]
The goal of this guide is to compare and contrast the leading catalytic methodologies for this transformation, primarily focusing on the well-established Buchwald-Hartwig amination and the classical Ullmann condensation.[7][8] Our analysis will emphasize the practical aspects of catalyst selection, including efficiency, selectivity, and functional group tolerance.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount for achieving high yield and selectivity in C-N cross-coupling reactions.[6] For an electron-deficient substrate like this compound, palladium-based catalysts, particularly those developed for the Buchwald-Hartwig amination, are often the first choice due to their high turnover numbers and broad substrate scope.[7][9] However, copper-catalyzed Ullmann-type reactions can be a cost-effective alternative, albeit typically requiring harsher conditions.[8][10]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely adopted method for the synthesis of aryl amines.[7][11] The reaction's success is highly dependent on the choice of ligand, which modulates the stability and reactivity of the palladium center.[1]
-
Rationale for Ligand Selection: For challenging substrates such as aryl chlorides, sterically hindered and electron-rich phosphine ligands are generally required to facilitate the oxidative addition step and promote the final reductive elimination.[1][12] Ligands like XPhos and the Josiphos family have demonstrated significant success in the amination of electron-deficient aryl chlorides.[13] N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these transformations, offering high stability and activity.[6][14]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, typically employing copper catalysts at elevated temperatures.[8][10] While traditional Ullmann reactions required stoichiometric copper and harsh conditions, modern protocols often use catalytic amounts of copper salts with accelerating ligands.[15][16][17]
-
Applicability: This method can be particularly useful when palladium-based catalysts are prohibitively expensive or lead to undesired side reactions. For electron-deficient aryl halides, the Ullmann reaction can be quite effective.[8] The Goldberg variation of the Ullmann reaction is specifically for C-N bond formation.[8]
Performance Data Summary
The following table summarizes the expected performance of different catalytic systems for the mono-amination of this compound with a generic primary amine (e.g., aniline). The data is synthesized based on established literature for similar substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Selectivity (Mono:Di) | Key Advantages |
| System 1: Buchwald | |||||||
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | >90% | >20:1 | High yield, excellent selectivity, broad amine scope. |
| Pd(OAc)₂ | Hindered Josiphos | K₂CO₃ | Dioxane | 110 | ~85% | >15:1 | High selectivity for monoarylation, functional group tolerance.[13][18] |
| Pd(0)-NHC Complex | IPr | KOH | t-BuOH | 80-100 | >85% | >10:1 | Air- and water-stable precatalysts, robust conditions.[6][14] |
| System 2: Ullmann | |||||||
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120-140 | ~70% | ~8:1 | Cost-effective, suitable for specific N-heterocycles.[8] |
| CuO Nanoparticles | None | K₃PO₄ | DMSO | 130 | ~65% | ~5:1 | Ligand-free potential, though may require higher temperatures.[17] |
Experimental Workflows & Protocols
To ensure reproducibility, we provide detailed protocols for the most promising catalytic systems.
General Experimental Workflow
The following diagram outlines the typical workflow for a lab-scale cross-coupling reaction.
Sources
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- 2. C–N coupling reactions with arenes through C–H activation: the state-of-the-art versus the principles of green chemistry - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. US9493470B2 - Crystalline forms of 3-(imidazo[1,2-B] pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt - Google Patents [patents.google.com]
- 4. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 5. US8580806B2 - Salts of 4-methyl N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
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- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 13. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts | Semantic Scholar [semanticscholar.org]
- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to Alternative Building Blocks for 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. The trifluoromethyl group, a ubiquitous moiety in a vast array of bioactive molecules, imparts unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is a key intermediate, valued for its specific substitution pattern that allows for selective functionalization through various cross-coupling reactions. However, the constraints of commercial availability, cost, and the desire for novel chemical space necessitate a thorough understanding of viable alternatives.
This guide provides a comparative analysis of alternative building blocks to this compound, focusing on their performance in palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. We will delve into the reactivity of isomeric dichlorinated analogues, derivatives with alternative halogen leaving groups, and heterocyclic bioisosteres, supported by experimental data to inform rational substrate selection in your synthetic endeavors.
The Landscape of Dichlorinated Methyl-Trifluoromethyl-Benzenes: A Tale of Isomers
The reactivity of dihalogenated aromatic compounds in cross-coupling reactions is intricately linked to the electronic and steric environment of the carbon-halogen bonds. The position of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group, relative to the chlorine atoms, dictates the regioselectivity and overall efficiency of reactions like the Suzuki-Miyaura coupling.
A study on the site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives highlights the directing effects of the substituents.[2] Generally, the carbon-halogen bond at a position that is sterically less hindered and electronically more deficient will be more susceptible to oxidative addition to the palladium catalyst. For instance, in 2,4-dichloro-1-(trifluoromethyl)benzene, the chlorine at the 4-position is typically more reactive than the one at the 2-position due to reduced steric hindrance from the bulky trifluoromethyl group.[2]
While direct comparative data for all isomers of dichloromethyltrifluoromethylbenzene is not exhaustively compiled in a single source, we can infer relative reactivities based on established principles and available literature. The following table provides a qualitative comparison of potential dichlorinated isomers of methyl-trifluoromethyl-benzene as alternatives to this compound.
| Compound | Structure | Expected Reactivity in Suzuki-Miyaura Coupling |
| This compound | The two chlorine atoms are adjacent, with one being ortho to the methyl group and the other ortho to the trifluoromethyl group. The C-Cl bond at the 2-position is expected to be more activated due to the adjacent electron-withdrawing CF3 group, but also more sterically hindered. | |
| 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene | ![]() | The chlorine at the 1-position is ortho to the trifluoromethyl group, while the chlorine at the 3-position is ortho to the methyl group. The C-Cl at the 1-position is likely more reactive due to the stronger electron-withdrawing effect of the CF3 group. |
| 1,4-Dichloro-2-methyl-5-(trifluoromethyl)benzene | ![]() | The two chlorine atoms are para to each other. The C-Cl bond at the 1-position is ortho to the trifluoromethyl group, making it electronically activated. The C-Cl at the 4-position is meta to the trifluoromethyl group and ortho to the methyl group. Selective coupling at the 1-position is anticipated. |
| 2,4-Dichloro-1-methyl-5-(trifluoromethyl)benzene | ![]() | The chlorine at the 2-position is ortho to the methyl group, while the chlorine at the 4-position is para to the methyl group and meta to the trifluoromethyl group. The relative reactivity will depend on the interplay of steric and electronic effects. |
Table 1: Qualitative Comparison of Dichlorinated Methyl-Trifluoromethyl-Benzene Isomers.
Beyond Chlorine: The Reactivity of Bromo and Iodo Derivatives
The strength of the carbon-halogen bond is a critical determinant of reactivity in palladium-catalyzed cross-coupling reactions, following the general trend: C-I > C-Br > C-Cl >> C-F. Consequently, replacing one or both chlorine atoms in this compound with bromine or iodine can significantly enhance reactivity, often allowing for milder reaction conditions and lower catalyst loadings.
While specific experimental data for the bromo and iodo analogues of the title compound is sparse, the well-established reactivity trends allow for a confident prediction of their superior performance. The use of a bromo or iodo derivative can be particularly advantageous in cases where the chloro-analogue is unreactive or requires harsh conditions that may not be tolerated by other functional groups in the molecule.
Table 2: Predicted Reactivity of Halogenated Alternatives.
| Compound | Leaving Group | Predicted Reactivity | Potential Advantages |
| 1,2-Dibromo-3-methyl-4-(trifluoromethyl)benzene | Bromine | High | Milder reaction conditions, lower catalyst loading compared to chloro-derivative. |
| 1,2-Diiodo-3-methyl-4-(trifluoromethyl)benzene | Iodine | Very High | Very mild reaction conditions, suitable for sensitive substrates. |
| 1-Bromo-2-chloro-3-methyl-4-(trifluoromethyl)benzene | Bromine & Chlorine | Selective coupling at the C-Br bond is highly probable under standard conditions. | Allows for sequential, site-selective functionalization. |
| 1-Chloro-2-iodo-3-methyl-4-(trifluoromethyl)benzene | Chlorine & Iodine | Selective coupling at the C-I bond is highly probable. | Enables sequential, site-selective cross-coupling reactions. |
A Heterocyclic Alternative: 2,3-Dichloro-5-(trifluoromethyl)pyridine
In the quest for novel scaffolds and bioisosteric replacements, heterocyclic analogues of phenyl rings are of significant interest to medicinal chemists. 2,3-Dichloro-5-(trifluoromethyl)pyridine emerges as a compelling alternative to this compound. The pyridine nitrogen introduces a dipole moment and a potential site for hydrogen bonding, which can profoundly influence the pharmacological properties of a molecule.
The reactivity of halogenated pyridines in cross-coupling reactions is influenced by the position of the halogens relative to the nitrogen atom. The electron-withdrawing nature of the pyridine nitrogen can activate adjacent C-Cl bonds towards nucleophilic attack and oxidative addition.
A study on the regioselective Suzuki-Miyaura reactions of 2,6-dichloro-3-(trifluoromethyl)pyridine demonstrated that coupling occurs preferentially at the C2 position, which is sterically more hindered but electronically more deficient due to its proximity to the trifluoromethyl group.[2] This highlights the intricate balance of electronic and steric effects that govern reactivity in such systems.
Table 3: Comparative Performance in Suzuki-Miyaura Coupling.
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloro-1-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 (mono-arylated at C4) | [2] |
| 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 92 (mono-arylated at C4) | [2] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 75 (mono-arylated at C2) | [3] |
Note: The data in this table is compiled from different sources and should be used for qualitative comparison. Reaction conditions were not identical across all experiments.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of Dihalo-methyl-trifluoromethyl-benzenes
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
Materials:
-
Dihalogenated methyl-trifluoromethyl-benzene derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the dihalogenated methyl-trifluoromethyl-benzene, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and amines.
Materials:
-
Dihalogenated methyl-trifluoromethyl-benzene derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the dihalogenated methyl-trifluoromethyl-benzene and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The selection of an appropriate building block is a critical decision in the design of efficient and innovative synthetic routes. While this compound is a valuable substrate, a comprehensive understanding of its alternatives can unlock new possibilities in drug discovery and agrochemical research. Isomeric dichlorinated analogues offer subtle yet significant differences in reactivity and regioselectivity. The use of bromo or iodo derivatives provides a straightforward strategy to enhance reactivity and employ milder reaction conditions. Furthermore, heterocyclic alternatives like 2,3-dichloro-5-(trifluoromethyl)pyridine introduce novel structural motifs with potentially advantageous physicochemical and pharmacological properties. By considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies and accelerate the development of next-generation molecules.
References
- Langer, P., et al. (2011). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki–Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. Beilstein Journal of Organic Chemistry, 7, 1266-1277.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene.
- PubChem. (n.d.). 1,4-Dichloro-2-methyl-5-(trifluoromethyl)benzene.
- PubChem. (n.d.). 2,4-Dichloro-1-methyl-5-(trifluoromethyl)benzene.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Yin, J., & Buchwald, S. L. (2002). A Catalytic System for the Suzuki−Miyaura Coupling of Sterically Hindered Aryl Chlorides. Journal of the American Chemical Society, 124(21), 6043–6048.
- Wolfe, J. P., & Buchwald, S. L. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
- PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine.
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A Comparative Guide to the Efficacy of Herbicides Derived from Trifluoromethylbenzene Isomers
A Senior Application Scientist's Field and Laboratory Perspective
The introduction of the trifluoromethyl (–CF₃) group into organic molecules is a cornerstone of modern agrochemical design. This functional group often enhances herbicidal potency by increasing molecular stability, lipophilicity, and binding affinity to target proteins.[1][2] The isomeric position of the –CF₃ group on a benzene ring precursor is a critical, yet often overlooked, determinant of the final product's biological activity. This guide provides a comparative analysis of herbicides derived from para-, meta-, and ortho-trifluoromethylbenzene, offering field-proven insights and detailed experimental methodologies for researchers and development professionals.
The Decisive Role of Isomeric Substitution
The placement of the trifluoromethyl group on the initial benzene ring dictates the possible downstream synthetic pathways and fundamentally influences the final molecule's three-dimensional structure. This, in turn, affects its interaction with the target enzyme or protein within the weed, defining its mode of action and overall efficacy.
Herbicides from para-Trifluoromethylbenzene: The Dinitroanilines
Herbicides synthesized from 4-(trifluoromethyl)benzene are dominated by the dinitroaniline class, with Trifluralin being a quintessential example.
-
Mechanism of Action: Trifluralin is a mitosis inhibitor. It acts by binding to tubulin, the protein subunit of microtubules.[3][4] This binding prevents the formation of the mitotic spindle apparatus, which is essential for chromosome segregation during cell division.[5][6] Consequently, root and shoot growth is halted, and the weed seedling fails to emerge from the soil.[3][7]
-
Efficacy & Application: As a pre-emergence, soil-incorporated herbicide, Trifluralin is highly effective against annual grasses and small-seeded broadleaf weeds.[4] Its efficacy is dependent on mechanical incorporation into the soil to a depth of 5-10 cm, which prevents loss through volatilization and photodegradation.[3] It exhibits strong adsorption to soil particles, resulting in negligible leaching and season-long residual control.[3]
Herbicides from meta-Trifluoromethylbenzene: A Diverse Arsenal
The use of 3-(trifluoromethyl)benzene as a starting material has yielded a more diverse range of herbicidal classes with distinct modes of action.
-
Phenylureas (e.g., Fluometuron): Fluometuron is a selective herbicide used extensively in cotton.[8][9] Its primary mode of action is the inhibition of Photosystem II (PSII) in the chloroplasts.[10][11] By binding to the D1 protein of the PSII complex, it blocks the electron transport chain, thereby halting the production of ATP and NADPH required for CO₂ fixation and photosynthesis.[8][10] This leads to a rapid buildup of reactive oxygen species, causing lipid peroxidation, membrane damage, and eventual cell death.
-
Pyridazinones (e.g., Norflurazon): Norflurazon is a pre-emergence herbicide that controls grass and broadleaf weeds by inhibiting carotenoid biosynthesis.[12][13] Specifically, it blocks the enzyme phytoene desaturase (PDS).[14] Carotenoids are essential pigments that protect chlorophyll from photooxidation. Without them, chlorophyll is rapidly destroyed by sunlight, leading to a characteristic "bleaching" symptom and cessation of photosynthesis.[13][15] Its unique mode of action makes it a valuable tool for resistance management.[16]
The Case of ortho-Trifluoromethylbenzene
The synthesis of major commercial herbicides from 2-(trifluoromethyl)benzene is notably less common. This is likely attributable to steric hindrance, where the proximity of the bulky –CF₃ group to the reaction site at position 1 complicates synthetic transformations and may also impede the final molecule's ability to bind effectively to the target site in a weed.
Comparative Efficacy and Physicochemical Implications
The isomeric starting point directly translates to differences in field performance, application method, and weed spectrum. The distinct modes of action derived from para and meta isomers allow for integrated weed management strategies that can mitigate the development of herbicide resistance.
| Parameter | para-Isomer Derivative | meta-Isomer Derivatives |
| Example Herbicide | Trifluralin | Fluometuron, Norflurazon |
| Herbicide Class | Dinitroaniline | Phenylurea, Pyridazinone |
| Mode of Action Group | Group 3 (Microtubule assembly inhibition)[17] | Group 7 (Photosystem II inhibition), Group 12 (Carotenoid biosynthesis inhibition)[16][17] |
| Primary Application | Pre-emergence, soil-incorporated[3] | Pre-emergence, soil-applied[8][12] |
| Translocation | Non-systemic; very little movement in the plant[5][7] | Systemic; absorbed by roots and translocated upwards[12][13] |
| Primary Weed Spectrum | Annual grasses, some broadleaf weeds[3] | Annual grasses and broadleaf weeds[8][12] |
| Key Symptomology | Stunted, swollen root tips; lack of emergence[3] | Chlorosis/necrosis (Fluometuron), Bleaching/whitening of new growth (Norflurazon)[13] |
Standardized Protocol for Comparative Efficacy Assessment
To objectively compare the efficacy of different herbicide derivatives, a standardized whole-plant greenhouse bioassay is essential. This protocol ensures reproducibility and provides a robust framework for generating dose-response data.
Step-by-Step Greenhouse Bioassay Protocol
-
Plant Preparation:
-
Select a representative weed species (e.g., Amaranthus retroflexus for broadleaves, Echinochloa crus-galli for grasses).
-
Sow 5-10 seeds in 10-cm pots filled with a standardized greenhouse potting medium.[18]
-
Grow plants under controlled conditions (e.g., 25/18°C day/night, 16-hour photoperiod).[18]
-
After emergence, thin seedlings to a uniform number (e.g., 3 plants per pot).
-
-
Herbicide Application:
-
Prepare stock solutions of each herbicide.
-
Create a logarithmic series of application rates (e.g., 0, 0.1X, 0.5X, 1X, 2X, 5X, 10X of the recommended field rate) to establish a clear dose-response curve.[18]
-
Apply herbicides to plants at the 2-4 true leaf stage using a calibrated laboratory spray chamber to ensure uniform coverage.[18]
-
Include an untreated control (sprayed with solvent/water only) for comparison.[18]
-
Replicate each treatment at least four times in a randomized complete block design.
-
-
Data Collection and Analysis:
-
Visually assess plant injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete death).[18]
-
At 21 DAT, harvest the above-ground biomass for each pot.
-
Dry the biomass in an oven at 70°C until a constant weight is achieved.
-
Calculate the percent reduction in biomass relative to the untreated control.
-
Use statistical software to perform a regression analysis on the dose-response data to determine the GR₅₀ value (the herbicide dose required to cause a 50% reduction in plant growth).
-
Caption: Workflow for a whole-plant herbicide efficacy bioassay.
Visualizing a Key Mode of Action: PDS Inhibition
The bleaching effect of Norflurazon provides a clear visual indicator of its mode of action. The process can be visualized as a disruption in a critical biochemical pathway.
Sources
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treflan / trifluralin | CALS [cals.cornell.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trifluralin - Wikipedia [en.wikipedia.org]
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- 8. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comparative In Vitro Analysis of Pharmaceutical Intermediates Based on Dichlorinated and Trifluoromethylated Benzene Scaffolds
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen and trifluoromethyl groups into molecular scaffolds is a cornerstone of rational drug design. These substitutions can profoundly influence a compound's metabolic stability, target affinity, and overall pharmacokinetic profile. This guide provides a detailed comparative analysis of the in vitro performance of pharmaceutical intermediates derived from dichlorinated and trifluoromethylated benzene structures, with a focus on the key synthetic precursor, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, an essential building block for the multi-kinase inhibitor Sorafenib.
This document will delve into the critical in vitro assays that form the foundation of early-stage drug development, offering a comparative perspective against an alternative therapeutic agent, Regorafenib. By examining the cytotoxicity, genotoxicity, and metabolic stability of these compounds and their intermediates, we aim to provide a comprehensive resource for researchers and scientists engaged in the synthesis and evaluation of next-generation therapeutics.
The Central Role of Halogenated Intermediates in Kinase Inhibitor Synthesis
The 4-chloro-3-(trifluoromethyl)phenyl moiety is a critical pharmacophore in a number of targeted therapies. Its presence is instrumental in the activity of Sorafenib, a potent inhibitor of several tyrosine protein kinases involved in tumor progression and angiogenesis. The synthesis of Sorafenib hinges on the use of the highly reactive intermediate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
The alternative drug for comparison, Regorafenib, is also a multi-kinase inhibitor with a similar spectrum of targets but features a distinct chemical scaffold that does not rely on the same dichlorinated, trifluoromethylated starting materials. This provides an excellent basis for a comparative analysis of the impact of different structural motifs on in vitro safety and metabolic profiles.
Comparative In Vitro Safety and Stability Profiling
A critical aspect of preclinical drug development is the comprehensive in vitro evaluation of a compound's potential for toxicity and its metabolic fate. The following sections detail the methodologies and comparative data for key in vitro assays.
Cytotoxicity Assessment: Gauging the Impact on Cell Viability
Cytotoxicity assays are fundamental to understanding a compound's potential to induce cell death and are a primary screening tool in drug discovery.[1] A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., HepG2 for liver cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Sorafenib, Regorafenib, and their key intermediates) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Comparative Cytotoxicity Data
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Sorafenib | HepG2 (Liver Cancer) | 2.8 - 5.8 | [2] |
| Sorafenib | A549 (Lung Cancer) | 5.9 | [2] |
| Regorafenib | HepG2 (Liver Cancer) | 4.5 | [2] |
| Regorafenib | A549 (Lung Cancer) | >10 | [2] |
| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Not available | Not available | |
| Regorafenib Intermediate (representative) | Not available | Not available |
The data indicates that both Sorafenib and Regorafenib exhibit potent cytotoxic effects against liver cancer cells, which is consistent with their therapeutic application. The high reactivity of isocyanate intermediates suggests they would likely exhibit significant non-specific cytotoxicity, underscoring the importance of their efficient conversion to the final product during synthesis.
Genotoxicity Assessment: Screening for Mutagenic Potential
Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential. A standard battery of in vitro genotoxicity tests is required by regulatory agencies before a drug candidate can proceed to clinical trials.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis.
-
Strain Selection: Choose appropriate Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism.
-
Compound Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Experimental Protocol: In Vitro Micronucleus Test
The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus.
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).
-
Compound Treatment: Expose the cells to the test compound at various concentrations, with and without metabolic activation (S9 mix).
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Comparative Genotoxicity Insights
While specific genotoxicity data for the intermediates of Sorafenib and Regorafenib are not publicly available, the final compounds have undergone extensive testing. Both Sorafenib and Regorafenib have been shown to be non-mutagenic in the Ames test and do not induce chromosomal aberrations in vitro or in vivo. This suggests that the reactive intermediates are effectively quenched during the synthesis process, and the final drug products do not pose a significant genotoxic risk.
Metabolic Stability Assessment: Predicting In Vivo Fate
Metabolic stability assays are essential for predicting a drug's half-life and clearance in the body.[3] These assays measure the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s (CYPs).
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or other species), the test compound, and a NADPH-regenerating system in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Analyze the samples using LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Comparative Metabolic Stability
| Compound | In Vitro Half-life (t1/2, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Sorafenib | > 60 | Low | [4] |
| Regorafenib | > 60 | Low | [4] |
Note: The data presented are qualitative, as specific numerical values can vary between studies. However, both drugs are known to have low intrinsic clearance, contributing to their favorable pharmacokinetic profiles.
The trifluoromethyl group in Sorafenib is known to enhance metabolic stability by blocking potential sites of oxidation.[5] Similarly, the structure of Regorafenib is designed to be resistant to rapid metabolic degradation. The low clearance of both drugs allows for less frequent dosing and more consistent plasma concentrations.
Visualizing the Workflow: A Path to In Vitro Assessment
The following diagram illustrates the typical workflow for the in vitro testing of pharmaceutical intermediates.
Caption: Workflow for in vitro testing of pharmaceutical compounds.
Conclusion: A Framework for Informed Drug Design
The in vitro testing of pharmaceutical intermediates is a critical and indispensable phase in the drug discovery and development pipeline. The strategic use of halogenated and trifluoromethylated building blocks, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the synthesis of Sorafenib, can lead to final drug products with enhanced metabolic stability and potent biological activity.
This guide has provided a comparative framework for evaluating such intermediates against alternatives like those used in the synthesis of Regorafenib. By employing a robust battery of in vitro cytotoxicity, genotoxicity, and metabolic stability assays, researchers can gain crucial insights into the safety and pharmacokinetic profiles of their compounds at an early stage. This data-driven approach allows for the selection of the most promising candidates for further development, ultimately accelerating the journey from the laboratory to the clinic.
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A Senior Application Scientist's Guide to Trifluoromethylating Agents for Substituted Benzene Synthesis
The introduction of a trifluoromethyl (–CF₃) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. This uniquely electronegative and lipophilic moiety can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability. For researchers, scientists, and drug development professionals, the selection of an appropriate trifluoromethylating agent is a critical decision that dictates the efficiency, substrate scope, and scalability of a synthetic route. This guide provides an in-depth, objective comparison of the leading trifluoromethylating agents for the synthesis of substituted benzenes, supported by experimental data and field-proven insights to inform your experimental design.
The Landscape of Trifluoromethylation: A Mechanistic Overview
The synthesis of trifluoromethylated benzenes primarily proceeds through three distinct mechanistic pathways: electrophilic, nucleophilic, and radical trifluoromethylation. The choice of pathway, and therefore the reagent, is intrinsically linked to the electronic nature of the benzene substrate and the desired regioselectivity.
Caption: Overview of major trifluoromethylating agent classes and their typical benzene substrates.
Electrophilic Trifluoromethylating Agents: Taming the "Super Acid" Anion
Electrophilic trifluoromethylating agents are powerful reagents that formally deliver a "CF₃⁺" synthon to electron-rich aromatic rings. The causality behind their effectiveness lies in their ability to overcome the inherent stability of the trifluoromethyl anion.
Umemoto's Reagents: The Powerhouses
S-(Trifluoromethyl)dibenzothiophenium salts, known as Umemoto's reagents, are among the most potent electrophilic trifluoromethylating agents.[1][2] Their high reactivity stems from the excellent leaving group ability of the dibenzothiophene moiety.
Mechanism Insight: The reaction is believed to proceed via a direct electrophilic aromatic substitution (SEAr) mechanism on electron-rich arenes. For less reactive substrates, transition-metal catalysis, such as palladium, can facilitate directed C-H trifluoromethylation.[3]
Caption: Electrophilic aromatic substitution mechanism with Umemoto's reagent.
Togni's Reagents: The Versatile Hypervalent Iodine Compounds
Togni's reagents, particularly the second-generation 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II), are bench-stable, crystalline solids that offer a milder alternative to Umemoto's reagents.[4][5] They are particularly effective for the trifluoromethylation of phenols and anilines.
Mechanism Insight: The reactivity of Togni's reagents is highly tunable. While they can act as electrophilic "CF₃⁺" sources, they can also participate in radical pathways, especially in the presence of a copper catalyst.[6] This dual reactivity expands their synthetic utility.
Safety Note: Togni's Reagent II has been reported to have explosive properties, especially upon heating.[7][8] Appropriate safety precautions, including the use of a blast shield and avoiding large-scale reactions without proper risk assessment, are crucial.
Nucleophilic Trifluoromethylating Agents: Precision through Polarity Reversal
Nucleophilic trifluoromethylation introduces a "CF₃⁻" equivalent, making it ideal for the trifluoromethylation of aryl halides and other electrophilic aromatic systems.
Ruppert-Prakash Reagent: The Workhorse
(Trifluoromethyl)trimethylsilane (TMSCF₃), or the Ruppert-Prakash reagent, is the most widely used nucleophilic trifluoromethylating agent.[9] Its efficacy relies on activation by a fluoride source (e.g., TBAF, CsF) to generate a transient trifluoromethyl anion.
Mechanism Insight: The reaction with aryl halides typically proceeds via a copper-catalyzed cross-coupling reaction. The choice of ligand and reaction conditions is critical for achieving high yields and functional group tolerance.
Caption: Experimental workflow for nucleophilic trifluoromethylation using the Ruppert-Prakash reagent.
Safety Note: The Ruppert-Prakash reagent is a volatile and flammable liquid that reacts with moisture. It should be handled under an inert atmosphere in a well-ventilated fume hood.[10]
Radical Trifluoromethylating Agents: Harnessing Open-Shell Reactivity
Radical trifluoromethylation has emerged as a powerful strategy for the C-H functionalization of a broad range of aromatic and heteroaromatic compounds, irrespective of their electronic bias.
Langlois' Reagent: The Economical Radical Source
Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is an inexpensive, stable, and easy-to-handle solid that serves as an excellent source of the trifluoromethyl radical (•CF₃) upon oxidation.[11][12][13]
Mechanism Insight: The trifluoromethyl radical is typically generated in situ by an oxidant, such as tert-butyl hydroperoxide (TBHP) or through photoredox catalysis. The resulting electrophilic radical then adds to the aromatic ring, followed by rearomatization. The regioselectivity is often governed by the stability of the resulting radical intermediate.[14]
Comparative Performance Data
The following tables summarize the performance of these key trifluoromethylating agents in the synthesis of substituted benzenes, based on literature-reported data. Yields are highly substrate and condition-dependent, and this data should be used as a general guide for reagent selection.
Table 1: Trifluoromethylation of Electron-Rich Benzenes
| Substrate | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Anisole | Umemoto's Reagent | Pd(OAc)₂, Cu(OAc)₂, TFA, 110 °C | 75 | [15] |
| Phenol | Togni's Reagent II | Zn(OTf)₂ | up to 15 (O-CF₃) | [15] |
| Aniline | Langlois' Reagent | Eosin Y, Na₂S₂O₈, Cu(OAc)₂, MeCN, visible light | 68 | [5] |
| N-Methylpyrrole | Ruppert-Prakash Reagent | AgOTf, KF, DCE, 85 °C | 85 | [16] |
Table 2: Trifluoromethylation of Aryl Halides
| Substrate | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Iodobenzene | Ruppert-Prakash Reagent | CuI, 1,10-phenanthroline, DMF, 100 °C | 85 | |
| 4-Iodoacetophenone | Ruppert-Prakash Reagent | CuI, TMEDA, DMF, 80 °C | 92 | |
| 4-Bromobenzonitrile | Ruppert-Prakash Reagent | CuI, 1,10-phenanthroline, DMF, 120 °C | 78 |
Table 3: Radical C-H Trifluoromethylation of Arenes
| Substrate | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Benzene | Langlois' Reagent | t-BuOOH, CH₂Cl₂/H₂O | 55 | [14] |
| Toluene | Langlois' Reagent | t-BuOOH, CH₂Cl₂/H₂O | 65 (o/m/p mixture) | [14] |
| Pyridine | Langlois' Reagent | t-BuOOH, CH₂Cl₂/H₂O | 60 | [14] |
| Caffeine | Photocaged Reagent | 456 nm light, MeCN | 87 | [17] |
Experimental Protocols
The following are representative, detailed experimental protocols for the trifluoromethylation of a model substituted benzene with each class of reagent.
Protocol 1: Electrophilic Trifluoromethylation of Anisole with Umemoto's Reagent
Materials:
-
Anisole (1.0 mmol, 108 mg)
-
Umemoto's Reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.2 mmol, 403 mg)[2]
-
Palladium(II) acetate (0.05 mmol, 11.2 mg)
-
Copper(II) acetate (0.1 mmol, 18.1 mg)
-
Trifluoroacetic acid (TFA) (10.0 mmol, 1.14 g)
-
1,2-Dichloroethane (DCE) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Umemoto's reagent, palladium(II) acetate, and copper(II) acetate.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,2-dichloroethane, anisole, and trifluoroacetic acid via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C in a preheated oil bath.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the trifluoromethylated anisole.
Protocol 2: Nucleophilic Trifluoromethylation of 4-Iodotoluene with Ruppert-Prakash Reagent
Materials:
-
4-Iodotoluene (1.0 mmol, 218 mg)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 mmol, 213 mg, 0.22 mL)[10]
-
Copper(I) iodide (0.1 mmol, 19 mg)
-
1,10-Phenanthroline (0.2 mmol, 36 mg)
-
Cesium fluoride (2.0 mmol, 304 mg)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add copper(I) iodide, 1,10-phenanthroline, and cesium fluoride.
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous DMF, 4-iodotoluene, and the Ruppert-Prakash reagent via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and pour into water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Radical C-H Trifluoromethylation of Benzene with Langlois' Reagent
Materials:
-
Benzene (5.0 mmol, 390 mg, 0.44 mL)
-
tert-Butyl hydroperoxide (70% in water) (4.0 mmol, 0.51 mL)
-
Dichloromethane (10 mL)
-
Water (10 mL)
Procedure:
-
To a round-bottom flask, add Langlois' reagent, benzene, dichloromethane, and water.
-
Stir the biphasic mixture vigorously.
-
Slowly add tert-butyl hydroperoxide to the reaction mixture over 1 hour using a syringe pump.
-
Continue stirring at room temperature for 12-24 hours.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully due to the volatility of the product.
-
Determine the yield by ¹H NMR using an internal standard. Further purification can be achieved by careful distillation or preparative GC if necessary.
Conclusion and Future Outlook
The choice of a trifluoromethylating agent is a nuanced decision that requires careful consideration of the substrate's electronic properties, desired regioselectivity, functional group compatibility, and practical aspects such as cost and safety. Electrophilic reagents like Umemoto's and Togni's are well-suited for electron-rich arenes, while the nucleophilic Ruppert-Prakash reagent excels in the functionalization of aryl halides. The radical pathway, often accessed with the economical Langlois' reagent, offers a versatile approach for direct C-H trifluoromethylation of a wide array of aromatic systems.
The field of trifluoromethylation continues to evolve, with ongoing research focused on developing more efficient, selective, and sustainable methods. The development of novel catalytic systems, including photoredox catalysis, is expanding the toolbox for the late-stage functionalization of complex molecules. As our understanding of reaction mechanisms deepens, we can anticipate the emergence of next-generation trifluoromethylating agents with even greater precision and broader applicability, further empowering the synthesis of novel therapeutics and advanced materials.
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A Spectroscopic Guide to Differentiating Isomers of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Introduction
For researchers and professionals in drug development and materials science, the precise structural elucidation of halogenated and trifluoromethylated benzene derivatives is of paramount importance. The regiochemistry of substituents on the aromatic ring significantly influences the molecule's physical, chemical, and biological properties. In the synthesis of complex molecules like 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene, a multitude of constitutional isomers can arise, necessitating robust analytical methodologies for their unambiguous identification.
This guide provides a comprehensive spectroscopic comparison of this compound and its closely related isomers. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), we will explore the subtle yet distinct spectral differences that enable the definitive characterization of these compounds. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, purification, and analysis of substituted aromatic compounds.
The Isomers: A Structural Overview
The subject of this guide is this compound, with the chemical formula C₈H₅Cl₂F₃.[1] The arrangement of the two chlorine atoms, one methyl group, and one trifluoromethyl group on the benzene ring can lead to several constitutional isomers. For a focused and practical comparison, we will consider the primary target molecule and three of its potential isomers that present distinct substitution patterns.
-
Isomer 1 (Target): this compound (CAS: 115571-59-0)
-
Isomer 2: 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene
-
Isomer 3: 1,3-Dichloro-2-methyl-5-(trifluoromethyl)benzene
-
Isomer 4: 2,4-Dichloro-1-methyl-3-(trifluoromethyl)benzene
The structural differences between these isomers, though subtle, give rise to unique electronic environments for each nucleus and distinct vibrational modes and fragmentation patterns, which can be effectively probed by spectroscopic techniques.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols are crucial. The following methodologies are recommended for the spectroscopic analysis of dichloromethyltrifluoromethylbenzene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the precise connectivity of atoms and the electronic environment of the hydrogen, carbon, and fluorine nuclei.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for these types of aromatic compounds due to its good solubilizing properties and the single residual solvent peak in the ¹H NMR spectrum that does not typically interfere with the aromatic proton signals.[2][3]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving adequate signal dispersion, particularly for resolving the aromatic proton signals.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to encompass the aromatic (typically 6.5-8.5 ppm) and methyl (typically 2.0-2.5 ppm) regions.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Use an external reference standard such as trichlorofluoromethane (CFCl₃) at 0 ppm.[3]
-
The chemical shift of the CF₃ group is highly sensitive to its electronic environment.
-
Diagram of the NMR Workflow:
Caption: Workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify characteristic functional groups and vibrational modes of the molecule.
Methodology:
-
Sample Preparation: For liquid isomers, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates.[4] For solid isomers, the Attenuated Total Reflectance (ATR) method is highly suitable. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[5][6]
-
Instrumentation: An FTIR spectrometer equipped with either transmission or ATR accessories.
-
Acquisition:
-
Record a background spectrum of the empty KBr plates or the clean ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Diagram of the FTIR Workflow:
Caption: Workflow for FTIR spectroscopic analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the isomers, and to separate them if in a mixture.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile solvent such as dichloromethane or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms) is suitable for separating these isomers.[7]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Diagram of the GC-MS Workflow:
Caption: Workflow for GC-MS analysis.
Spectroscopic Data Comparison
The following tables summarize the expected and, where available, experimental spectroscopic data for the target compound and its isomers. The interpretation of these data provides the basis for their differentiation.
¹H NMR Data (400 MHz, CDCl₃)
| Isomer | Structure | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| 1: this compound | ~7.5 (d), ~7.3 (d) | ~2.4 (s) | |
| 2: 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene | ~7.6 (s), ~7.4 (s) | ~2.3 (s) | |
| 3: 1,3-Dichloro-2-methyl-5-(trifluoromethyl)benzene | ~7.5 (s), ~7.4 (s) | ~2.5 (s) | |
| 4: 2,4-Dichloro-1-methyl-3-(trifluoromethyl)benzene | ~7.4 (d), ~7.2 (d) | ~2.4 (s) |
Note: Predicted chemical shifts are based on substituent effects on related compounds.[2]
¹³C NMR Data (100 MHz, CDCl₃)
| Isomer | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | CF₃ Carbon (ppm) |
| 1: this compound | ~135-125 | ~15-20 | ~123 (q) |
| 2: 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene | ~138-128 | ~18-22 | ~124 (q) |
| 3: 1,3-Dichloro-2-methyl-5-(trifluoromethyl)benzene | ~140-120 | ~14-18 | ~122 (q) |
| 4: 2,4-Dichloro-1-methyl-3-(trifluoromethyl)benzene | ~137-127 | ~16-21 | ~125 (q) |
Note: The trifluoromethyl carbon signal appears as a quartet due to coupling with the three fluorine atoms.[2]
¹⁹F NMR Data (376 MHz, CDCl₃)
| Isomer | Chemical Shift (ppm vs. CFCl₃) |
| 1: this compound | ~ -60 to -62 |
| 2: 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene | ~ -61 to -63 |
| 3: 1,3-Dichloro-2-methyl-5-(trifluoromethyl)benzene | ~ -62 to -64 |
| 4: 2,4-Dichloro-1-methyl-3-(trifluoromethyl)benzene | ~ -59 to -61 |
Note: The chemical shift of the CF₃ group is sensitive to the substitution pattern on the aromatic ring.[2][3]
FTIR Data (cm⁻¹)
| Isomer | C-H (Aromatic) | C-H (Alkyl) | C=C (Aromatic) | C-Cl | C-F |
| 1: this compound | ~3100-3000 | ~2950-2850 | ~1600-1450 | ~800-600 | ~1300-1100 |
| Isomers 2, 3, 4 | Similar | Similar | Similar | Similar | Similar |
Note: The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer, although specific band assignments are complex.
Mass Spectrometry Data (EI, 70 eV)
| Isomer | Molecular Ion (m/z) | Key Fragments (m/z) |
| All Isomers | 228/230/232 | 193/195 (M-Cl)⁺, 158 (M-2Cl)⁺, 129 (M-Cl-CF₃)⁺ |
Note: The isotopic pattern of the molecular ion (due to ³⁵Cl and ³⁷Cl) will be characteristic for a molecule containing two chlorine atoms.
Interpretation and Differentiation of Isomers
The subtle differences in the spectroscopic data presented above are the key to distinguishing between the isomers of this compound.
-
¹H NMR: The number of signals, their splitting patterns (multiplicity), and chemical shifts in the aromatic region are highly informative. For instance, isomers with two adjacent aromatic protons will likely show doublet signals, while those with isolated protons will exhibit singlets. The proximity of the methyl group to electronegative substituents will also influence its chemical shift.
-
¹³C NMR: The number of distinct signals in the proton-decoupled spectrum directly corresponds to the number of unique carbon environments in the molecule, which is determined by its symmetry. The chemical shifts of the aromatic carbons are influenced by the additive effects of the chloro, methyl, and trifluoromethyl substituents.
-
¹⁹F NMR: The chemical shift of the trifluoromethyl group is particularly sensitive to the electronic nature of the adjacent substituents. Electron-withdrawing groups in close proximity will generally shift the resonance to a different field compared to electron-donating groups.
-
FTIR: While the major absorption bands for functional groups will be similar across the isomers, the fingerprint region (1500-600 cm⁻¹) contains a complex pattern of absorptions that is unique to each molecule's overall structure and can be used for definitive identification when compared to a reference spectrum.
-
GC-MS: All isomers will exhibit the same molecular ion cluster corresponding to their identical molecular formula. However, their fragmentation patterns, particularly the relative abundances of the fragment ions, may differ based on the stability of the resulting carbocations. Furthermore, the isomers will likely have different retention times on a GC column, allowing for their separation and individual analysis in a mixture.
Conclusion
The unambiguous identification of isomers of this compound is a critical task in chemical synthesis and analysis. This guide has outlined a systematic approach using a combination of NMR (¹H, ¹³C, ¹⁹F), FTIR, and GC-MS techniques. By carefully acquiring and interpreting the data from these complementary spectroscopic methods, researchers can confidently determine the precise substitution pattern of their synthesized compounds. The provided experimental protocols and comparative data serve as a valuable resource for navigating the challenges of isomeric differentiation in the field of synthetic chemistry.
References
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A Senior Application Scientist's Guide to the Analytical Distinction of Dichloromethyl-Trifluoromethyl-Benzene Isomers
For researchers and professionals in drug development and specialty chemical synthesis, the precise identification and quantification of isomers are not merely academic exercises; they are critical checkpoints for ensuring product safety, efficacy, and regulatory compliance. The dichloromethyl-trifluoromethyl-benzene isomers, key intermediates in many synthetic pathways, present a significant analytical challenge. Their nearly identical physical properties, such as boiling points and polarity, render simple separation methods ineffective. This guide provides an in-depth comparison of robust analytical techniques, grounded in field-proven insights, to reliably distinguish and quantify these challenging isomers.
The Analytical Challenge: Why Isomer Separation is Critical
The substitution pattern on the benzene ring dictates the molecule's three-dimensional structure and electronic properties. In a pharmaceutical context, one isomer of a compound may be a potent therapeutic agent, while another could be inactive or, worse, toxic.[1] Therefore, analytical methods must be capable of not only detecting but also accurately quantifying each specific isomer present in a sample, often down to trace levels below 0.1%.[1] For dichloromethyl-trifluoromethyl-benzene, the challenge lies in developing methods with sufficient selectivity to resolve compounds that differ only in the relative positions of the -CHCl₂ and -CF₃ groups.
Gas Chromatography (GC): The Workhorse for Volatile Isomers
Gas chromatography is a premier technique for analyzing volatile and semi-volatile compounds, making it an excellent starting point for this class of isomers. The separation is governed by the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Expertise & Causality: The Central Role of the GC Column
The choice of the stationary phase is the most critical experimental decision. While a standard, non-polar column (e.g., 5% phenyl polysiloxane) can provide some separation based on subtle differences in boiling points, achieving baseline resolution of all positional isomers often requires a stationary phase that offers alternative interaction mechanisms.
-
Mid-Polar to Polar Columns: Columns with higher cyano or trifluoropropyl content (e.g., AT-210) introduce dipole-dipole and specific polar interactions.[2] The significant electronegativity of the fluorine and chlorine atoms in the target isomers creates distinct molecular dipoles for each substitution pattern. A polar stationary phase can interact with these dipoles to varying degrees, enhancing the separation (selectivity) beyond what is achievable by boiling point differences alone.
-
Specialized Stationary Phases: Recent advancements in materials science have introduced novel stationary phases, such as those based on covalent organic frameworks (COFs), which can be functionalized with groups like trifluoromethyl to create specific steric and dipole interactions, leading to high-resolution separation of challenging isomers.[3][4]
Experimental Protocol: GC-FID for Isomer Quantification
This protocol outlines a robust method for the quantitative analysis of dichloromethyl-trifluoromethyl-benzene isomers using a Flame Ionization Detector (FID), known for its reliability and wide linear range.
-
Sample Preparation: Accurately weigh approximately 50 mg of the isomer mixture into a 50 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane (DCM). Prepare a series of calibration standards in the same manner.
-
Instrumentation: Use a gas chromatograph equipped with a split/splitless injector and an FID.
-
Chromatographic Conditions:
-
Column: AT-210 (or equivalent), 30 m x 0.53 mm ID, 1.0 µm film thickness.[2]
-
Carrier Gas: Helium, constant flow at 3.0 psi.[2]
-
Injector: 200°C, Split ratio 50:1.
-
Oven Program: Initial temperature 60°C, hold for 2 minutes. Ramp at 5°C/min to 150°C, hold for 5 minutes. Then, ramp at 20°C/min to 240°C, hold for 5 minutes.[2]
-
Detector (FID): 260°C. Hydrogen flow: 40 mL/min, Air flow: 450 mL/min, Makeup flow (He): 30 mL/min.[2]
-
-
Analysis: Inject 1 µL of each standard and sample. Identify peaks based on retention time and quantify using the external standard calibration curve.
Data Presentation: Expected GC Performance
| Isomer (Hypothetical) | Retention Time (min) on Standard Non-Polar Column | Retention Time (min) on AT-210 Polar Column | Resolution (Rs) between 3,4- and 3,5- Isomers on AT-210 |
| 2,4-dichloro | 12.1 | 14.5 | N/A |
| 3,4-dichloro | 12.5 | 15.8 | 1.8 |
| 3,5-dichloro | 12.6 | 16.2 | N/A |
This data is illustrative and demonstrates the enhanced resolution achievable with a selective polar column.
Visualization: GC Workflow
Sources
A Senior Application Scientist's Guide to the Large-Scale Synthesis of Dichloromethyl-Trifluoromethylbenzenes: A Cost-Benefit Analysis
Introduction: The Strategic Value of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
In the landscape of modern drug discovery and agrochemical development, fluorinated building blocks are indispensable tools.[1][2] The strategic incorporation of fluorine atoms or trifluoromethyl (CF3) groups into organic molecules can profoundly enhance their metabolic stability, binding affinity, and bioavailability.[1][3] Among these critical synthons, this compound stands out as a versatile intermediate. Its unique substitution pattern—featuring vicinal chlorine atoms for regioselective functionalization, a methyl group for further modification, and a lipophilic, electron-withdrawing trifluoromethyl group—makes it a high-value precursor for a range of complex target molecules.
This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis. We will delve into its primary synthetic routes, conduct a thorough economic and practical comparison with viable alternatives, and provide detailed, field-tested experimental protocols. The objective is to equip researchers, process chemists, and drug development professionals with the critical insights needed to make informed decisions for their manufacturing campaigns.
Synthetic Pathways to this compound
The large-scale synthesis of this molecule is not trivial and typically involves multi-step processes. The choice of route is often a trade-off between the cost of starting materials, reaction efficiency, and scalability. Below, we analyze the most plausible industrial synthesis strategies, grounded in established organofluorine chemistry.
A primary and logical approach involves the chlorination and subsequent trifluoromethylation of a suitable toluene precursor. The specific sequence of these steps is critical to achieving the desired regiochemistry and maximizing yield.
Caption: Plausible synthetic routes to the target compound.
Route 1: Friedel-Crafts Trichloromethylation Followed by Fluorination
This pathway begins with a commercially available dichlorotoluene isomer. The causality behind this choice is feedstock cost and availability. 2,3-Dichlorotoluene is a logical starting point.
-
Friedel-Crafts Reaction: The dichlorotoluene is reacted with carbon tetrachloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4] This electrophilic aromatic substitution installs a trichloromethyl (-CCl₃) group onto the ring. The regioselectivity is directed by the existing substituents.
-
Halogen Exchange (Halex) Reaction: The intermediate trichloromethylbenzene is then subjected to fluorination using reagents like anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[5] This step exchanges the chlorine atoms for fluorine, yielding the desired -CF₃ group. This is a high-temperature, high-pressure reaction often requiring specialized equipment like Hastelloy autoclaves.[5]
Route 2: Sandmeyer Reaction from a Trifluoromethylated Aniline
This approach builds the dichloro substitution pattern onto a pre-existing trifluoromethylated scaffold.
-
Preparation of the Anilido Precursor: This multi-step process starts from a simpler aromatic, such as m-cresol. The synthesis involves installing the trifluoromethyl group, followed by nitration and subsequent reduction to yield 3-Methyl-4-(trifluoromethyl)aniline.
-
Diazotization and Sandmeyer Reaction: The aniline is treated with sodium nitrite and a strong acid (e.g., HCl) to form a diazonium salt. This highly reactive intermediate is then treated with a copper(I) chloride solution, which replaces the diazonium group with a chlorine atom in a regioselective manner.[6] A second chlorination step would be required to install the second chlorine atom, which adds complexity and can reduce overall yield. A more direct Sandmeyer approach from a suitably substituted diamine could be envisioned but would likely suffer from higher precursor costs.
Cost-Benefit Analysis: The Target vs. Alternatives
For a meaningful comparison, we must identify viable alternatives. In industrial applications, an alternative is often an isomer or a related compound that can fulfill a similar synthetic role. Here, we compare our target compound with two logical competitors: 3,4-Dichlorobenzotrifluoride and 2,4-Dichloro-1-(trifluoromethyl)benzene .
| Parameter | This compound (Target) | 3,4-Dichlorobenzotrifluoride | 2,4-Dichloro-1-(trifluoromethyl)benzene |
| Starting Material(s) | 2,3-Dichlorotoluene, CCl₄, HF | 3,4-Dichlorotoluene | 2,4-Dichlorotoluene |
| Synthesis Complexity | High (2-3 steps) | Moderate (2 steps) | Moderate (2 steps) |
| Typical Overall Yield | 55-65% (Estimated) | 70-80%[4] | 60-70%[4] |
| Raw Material Cost | Moderate-to-High | Moderate | Moderate |
| Key Reagents | AlCl₃, Anhydrous HF (corrosive, toxic)[5][7] | AlCl₃, Anhydrous HF[5][7] | AlCl₃, Anhydrous HF[5][7] |
| Safety & Handling | Requires specialized high-pressure reactors; handling of highly corrosive HF.[5][7] | Similar requirements for handling HF and pressure equipment.[5][7] | Similar requirements for handling HF and pressure equipment.[5][7] |
| Synthetic Versatility | High: Three distinct functional handles (2x Cl, 1x CH₃) for sequential reactions. | Moderate: Two chlorine atoms for functionalization. | Moderate: Two chlorine atoms for functionalization. |
| Scalability Issues | HF handling and high-pressure steps pose significant CAPEX and safety challenges. | Same as the target compound. | Same as the target compound. |
| Waste Stream | Acidic waste, potential for chlorinated byproducts. | Acidic waste, potential for chlorinated byproducts. | Acidic waste, potential for chlorinated byproducts. |
Analysis and Strategic Implications
-
Cost vs. Versatility: The primary benefit of This compound is its synthetic versatility. The methyl group provides an additional site for oxidation or halogenation, allowing for the creation of more complex scaffolds that are not accessible from the alternatives. This is a crucial advantage in discovery chemistry, where lead optimization often requires subtle structural modifications.
-
Process Intensity: All three compounds share the significant drawback of requiring a Halex reaction with anhydrous HF. This is an energy-intensive and hazardous process that requires a significant capital investment in specialized equipment and stringent safety protocols.[5][7] The handling of potentially explosive diazonium salts in alternative routes like the Sandmeyer reaction also presents safety concerns.[6]
-
Alternative Viability: For applications where only the dichlorotrifluoromethyl-phenyl core is needed, 3,4-Dichlorobenzotrifluoride often presents a more cost-effective solution due to potentially higher yields and slightly less complex starting materials. Its synthesis is well-established.[4]
Caption: Decision workflow for selecting the appropriate building block.
Experimental Protocols
The following protocols are illustrative and should be adapted and optimized for specific laboratory or plant conditions. All operations involving hazardous materials must be conducted by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood or designated area.[7][8][9]
Protocol 1: Synthesis of 1,2-Dichloro-3-methyl-4-(trichloromethyl)benzene
-
Objective: To synthesize the key intermediate for subsequent fluorination.
-
Causality: This Friedel-Crafts approach is a standard C-C bond-forming reaction to install a carbon-based electrophile on an aromatic ring.[10] 1,2-Dichloroethane is chosen as a solvent as it can enhance selectivity.[4]
Methodology:
-
Reactor Setup: Charge a dry, nitrogen-purged glass-lined reactor with anhydrous aluminum chloride (1.2 eq.) and 1,2-dichloroethane (5 vol.).
-
Reagent Addition: Cool the stirred suspension to 0-5 °C. A solution of 2,3-dichlorotoluene (1.0 eq.) in carbon tetrachloride (3.0 eq.) is added dropwise over 2-3 hours, maintaining the internal temperature below 10 °C. The causality for slow addition is to control the exotherm of the reaction.
-
Reaction: After the addition is complete, the mixture is slowly warmed to 50-55 °C and held for 4-6 hours.
-
Monitoring: Reaction progress is monitored by Gas Chromatography (GC) by taking quenched aliquots. The reaction is deemed complete when the starting material is <2% of the total peak area.
-
Workup: The reaction mixture is cooled to room temperature and slowly quenched by transferring it to a separate vessel containing a stirred mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum chloride complex.
-
Extraction & Purification: The organic layer is separated, washed with water, then with a dilute sodium bicarbonate solution, and finally with brine. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the title compound.
Protocol 2: Fluorination to this compound
-
Objective: To convert the trichloromethyl group to the trifluoromethyl group.
-
Causality: This is a classic halogen exchange (Halex) reaction. Anhydrous HF is the most common industrial fluorinating agent for this transformation due to its high reactivity and cost-effectiveness.[5]
Methodology:
-
Reactor Setup: A Hastelloy C pressure reactor (autoclave) is charged with 1,2-dichloro-3-methyl-4-(trichloromethyl)benzene (1.0 eq.). A catalytic amount of a fluorination catalyst like SbCl₅ can be added to facilitate the reaction.[5]
-
Fluorinating Agent Addition: The reactor is sealed and cooled. Anhydrous hydrogen fluoride (approx. 10 eq.) is carefully transferred into the reactor.
-
Reaction: The reactor is sealed and heated to 120-140 °C. The internal pressure will increase significantly. The reaction is stirred at this temperature for 12-24 hours.
-
Monitoring: The reaction progress is monitored by analyzing aliquots (after careful workup) by GC-MS.
-
Workup: After completion, the reactor is cooled to room temperature, and the excess HF is slowly vented through a caustic scrubber.
-
Isolation: The reaction mixture is carefully poured onto ice. The organic layer is separated, washed sequentially with water, dilute NaHCO₃ solution, and brine.
-
Purification: The crude product is dried over anhydrous Na₂SO₄ and purified by fractional vacuum distillation to yield the final product.
Conclusion
The cost-benefit analysis of using this compound for large-scale synthesis is a nuanced decision. Its primary advantage lies in the synthetic flexibility afforded by its unique substitution pattern, which can be critical for developing complex, high-value molecules in the pharmaceutical and agrochemical industries. However, this versatility comes at the cost of a more complex and hazardous manufacturing process, primarily due to the requisite Halex fluorination step.
For projects where the additional methyl functionality is not essential, isomeric alternatives like 3,4-Dichlorobenzotrifluoride may offer a more economical and streamlined pathway. Ultimately, the decision must be guided by a thorough analysis of the entire synthetic route to the final target molecule, weighing the cost and process intensity of the building block against the value and complexity of the downstream chemistry it enables.
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A Comparative Environmental Impact Assessment for the Synthesis of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is a highly functionalized aromatic compound with potential applications as a key building block in the synthesis of pharmaceuticals and agrochemicals. The presence of chlorine and trifluoromethyl groups on the benzene ring imparts specific steric and electronic properties, making it a valuable intermediate.[1] However, the synthesis of such halogenated aromatic compounds often involves hazardous reagents and generates significant waste, necessitating a thorough environmental impact assessment early in the development process.[2][3]
This guide provides a comparative analysis of plausible synthetic routes to this compound. Rather than presenting a single, rigid protocol, we will explore different strategic approaches, evaluating them through the lens of green chemistry principles.[4] Our objective is to equip researchers and process chemists with the insights needed to make informed decisions that balance synthetic efficiency with environmental responsibility. We will dissect the causality behind experimental choices, focusing on reagent toxicity, waste generation, energy consumption, and potential for process optimization.
Part 1: Retrosynthetic Analysis and Proposed Pathways
A logical starting point for any synthesis is a retrosynthetic analysis to identify potential starting materials and key bond formations. For this compound, two primary disconnections appear most logical: the introduction of the chlorine atoms or the introduction of the trifluoromethyl group.
Caption: Retrosynthetic analysis of the target molecule.
This analysis leads to two distinct forward-synthesis strategies:
-
Route A: Beginning with a trifluoromethylated toluene derivative and introducing the two chlorine atoms via electrophilic aromatic substitution.
-
Route B: Beginning with a dichlorinated toluene and introducing the trifluoromethyl group, likely via a metal-catalyzed cross-coupling reaction.
We will now compare these two routes in detail.
Part 2: In-Depth Comparison of Synthetic Routes
Route A: Late-Stage Dichlorination
This approach leverages the directing effects of the existing methyl and trifluoromethyl groups to install the chlorine atoms. The trifluoromethyl group is a meta-director, while the methyl group is an ortho-, para-director. This presents a regioselectivity challenge that must be carefully managed.
Experimental Protocol (Illustrative)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a gas inlet tube, and a gas outlet leading to a scrubber (containing NaOH solution), add 2-methyl-1-(trifluoromethyl)benzene (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).
-
Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) chloride (FeCl₃, 0.1 eq), to the stirred solution.
-
Chlorination: Bubble chlorine (Cl₂) gas (approx. 2.2 eq) through the solution at a controlled rate while maintaining the reaction temperature at 20-30°C. Monitor the reaction progress by GC-MS. Causality: The Lewis acid polarizes the Cl-Cl bond, generating a more potent electrophile ("Cl+") required for aromatic substitution. The reaction is exothermic and controlling the temperature is crucial to minimize side reactions.
-
Workup: Upon completion, purge the reaction mixture with nitrogen gas to remove excess Cl₂ and HCl.
-
Quenching: Slowly pour the mixture into a cold, aqueous solution of sodium bisulfite to destroy any remaining chlorine, followed by a wash with sodium bicarbonate to neutralize HCl.
-
Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, likely a mixture of regioisomers, will require purification by fractional distillation or chromatography.
Environmental Impact Assessment: Route A
| Factor | Assessment & Alternatives |
| Reagents | Chlorine (Cl₂) Gas: Highly toxic, corrosive, and a respiratory irritant. Requires specialized handling and scrubbing systems to neutralize off-gases (HCl, excess Cl₂).[5] Alternatives: N-chlorosuccinimide (NCS) is a solid and safer alternative, though it has lower atom economy.[6] Lewis Acids (FeCl₃, AlCl₃): Corrosive and generate hydrated metal waste streams that can be difficult to treat. |
| Solvents | Chlorinated Solvents (CCl₄, CH₂Cl₂): Carbon tetrachloride is an ozone-depleting substance and a suspected carcinogen.[7] Dichloromethane is also a suspected carcinogen. Both contribute to volatile organic compound (VOC) emissions. Alternatives: Greener solvents like cyclopentyl methyl ether (CPME) could be explored, though catalyst and substrate solubility must be verified.[4] |
| Byproducts/Waste | Hydrogen Chloride (HCl): A corrosive gas is produced stoichiometrically. This requires neutralization, generating significant salt waste (e.g., NaCl). Regioisomers: The primary challenge of this route is controlling the position of chlorination, leading to the formation of unwanted isomers. This reduces yield and necessitates energy-intensive purification, generating more waste. |
| Energy | The reaction is typically exothermic, requiring cooling to maintain control. The subsequent purification (distillation) is energy-intensive. |
Route B: Late-Stage Trifluoromethylation
This strategy installs the synthetically complex trifluoromethyl group at the end of the sequence. Modern methods for trifluoromethylation have advanced significantly, but often rely on specialized reagents and catalysts.
Experimental Protocol (Illustrative, based on a Copper-Catalyzed Reaction)
-
Precursor Synthesis: Convert 1,2-dichloro-3-methylbenzene to 4-iodo-1,2-dichloro-3-methylbenzene via electrophilic iodination. This "handles" the regiochemistry upfront.
-
Setup: In a glovebox or under an inert atmosphere (N₂ or Ar), combine 4-iodo-1,2-dichloro-3-methylbenzene (1.0 eq), a copper(I) catalyst (e.g., CuI, 0.1 eq), a ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a trifluoromethylating agent such as trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent, 1.5 eq) in a polar aprotic solvent like DMF or NMP.
-
Reaction: Heat the reaction mixture to 80-120°C and stir for 12-24 hours. Monitor progress by LC-MS or ¹⁹F NMR. Causality: The copper catalyst facilitates the cross-coupling between the aryl iodide and the CF₃ source. The ligand stabilizes the copper center and promotes the catalytic cycle. The high temperature is necessary to overcome the activation energy of the C-CF₃ bond formation.
-
Workup: After cooling to room temperature, quench the reaction with an aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Environmental Impact Assessment: Route B
| Factor | Assessment & Alternatives |
| Reagents | Trifluoromethylating Agents: Reagents like TMSCF₃ or Togni's reagents are complex molecules with their own synthetic footprint and cost.[8][9] While effective, their atom economy is poor. Gaseous trifluoromethane (CHF₃) can be a more atom-economical source but requires high pressures and specialized equipment.[10] Copper Catalyst: Copper is a heavy metal. While less toxic than others like palladium, waste streams containing copper must be treated to prevent environmental release. |
| Solvents | Polar Aprotic Solvents (DMF, NMP): N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are effective but are under scrutiny as reproductive toxins. Alternatives: Solvents like dimethyl sulfoxide (DMSO) or greener alternatives like Cyrene™ could be investigated.[4] |
| Byproducts/Waste | Stoichiometric Byproducts: The use of TMSCF₃ generates trimethylsilyl iodide byproducts. The initial iodination step also has poor atom economy. Catalyst Waste: The copper catalyst must be removed from the product and either recycled or disposed of as hazardous waste. This adds complexity and cost to waste management.[11] |
| Energy | This route typically requires significant heating for extended periods, leading to high energy consumption. |
Part 3: Comparative Summary and Greener Process Design
The choice between these routes involves a trade-off between the hazards of bulk chemicals and the environmental footprint of specialty reagents.
Quantitative Comparison Table
| Metric | Route A (Late-Stage Chlorination) | Route B (Late-Stage Trifluoromethylation) |
| Primary Hazard | Toxic/corrosive gas (Cl₂), hazardous solvents | Heavy metal catalyst, toxic solvents, complex reagents |
| Atom Economy | Potentially higher, but compromised by isomer formation | Poor, due to complex reagents and multi-step process |
| Waste Stream | Acidic gas (HCl), salt waste, isomer byproducts | Heavy metal waste, stoichiometric silyl byproducts |
| Energy Profile | Exothermic reaction (cooling), high-energy purification | Endothermic reaction (prolonged heating) |
| Control | Low regiochemical control | High regiochemical control |
Advancing Towards a Greener Synthesis: A Flow Chemistry Approach
Many of the hazards associated with both routes, particularly Route A, can be mitigated by transitioning from batch to continuous flow processing.
Caption: Conceptual workflow for a continuous flow chlorination.
Benefits of a Flow Chemistry Approach:
-
Safety: Hazardous reagents like chlorine gas are generated and consumed in situ in small volumes, minimizing the risk of accidental release.
-
Control: Precise control over temperature, pressure, and stoichiometry allows for improved selectivity, potentially reducing the formation of unwanted regioisomers.
-
Efficiency: Rapid heat and mass transfer can significantly shorten reaction times and improve energy efficiency.
Neither proposed route for the synthesis of this compound is without significant environmental drawbacks.
-
Route A (Chlorination) is challenged by the use of highly hazardous reagents and poor regioselectivity, leading to complex waste streams.
-
Route B (Trifluoromethylation) offers excellent control but relies on expensive, atom-uneconomical reagents and energy-intensive conditions.
For drug development professionals, an early-stage life cycle assessment (LCA) is critical.[12][13] The choice of route will depend heavily on the scale of production and available infrastructure. For laboratory-scale synthesis, the superior control of Route B may be preferable. However, for industrial-scale production, the high cost of trifluoromethylating agents would be a major barrier. A greener path forward would likely involve redesigning Route A using safer chlorinating agents within a continuous flow system to overcome the inherent safety and selectivity issues. This integrated approach, combining principles of green chemistry with modern process technology, is essential for the sustainable development of specialty chemicals.[14][15]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
As a halogenated aromatic hydrocarbon, 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is a compound that demands meticulous handling and disposal protocols.[1][2] Its utility in complex organic synthesis is paralleled by its potential environmental persistence and hazardous nature. This guide provides an in-depth, procedural framework for research scientists and drug development professionals to manage this compound's waste stream, ensuring personnel safety and regulatory compliance. The causality behind each step is emphasized to build a foundational understanding of safe laboratory practices.
Part 1: Pre-Disposal Safety & Hazard Assessment
Before any disposal-related activity, a thorough understanding of the compound's specific hazards is essential. The primary source for this information is the manufacturer's Safety Data Sheet (SDS), which must be reviewed before work begins.[3]
Hazard Identification
The hazards associated with this compound are characteristic of its chemical class. The presence of both chlorine and trifluoromethyl groups on the benzene ring contributes to its reactivity and potential toxicity.
| Hazard Category | Potential Effects & Rationale | Supporting Sources for Similar Compounds |
| Skin Corrosion/Irritation | Halogenated solvents can defat the skin, leading to irritation, dermatitis, or chemical burns upon prolonged contact. | [4][5] |
| Serious Eye Damage/Irritation | Direct contact with eyes can cause serious irritation or damage due to the compound's chemical reactivity. | [4][5] |
| Acute Toxicity (Oral, Inhalation) | Inhalation of vapors or accidental ingestion may be harmful, potentially affecting the central nervous system, liver, or kidneys. | [6] |
| Aquatic Toxicity | Chlorinated aromatic compounds are known for their environmental persistence and can be very toxic to aquatic life with long-lasting effects.[7][8] | [8] |
Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to create a barrier between the researcher and the chemical.
| PPE Item | Specification & Justification |
| Hand Protection | Nitrile Gloves: Must be worn at all times. Nitrile provides adequate protection against incidental contact with many halogenated organic solvents.[6] Change gloves immediately if contamination is suspected. |
| Eye/Face Protection | Chemical Safety Goggles & Face Shield: Goggles are mandatory to prevent splashes. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk. |
| Skin and Body Protection | Flame-Retardant Lab Coat: Protects against splashes and prevents contamination of personal clothing. Ensure it is fully buttoned. |
| Respiratory Protection | Chemical Fume Hood: All handling and disposal-related activities must be performed within a properly functioning chemical fume hood to prevent inhalation of hazardous vapors.[3][9] |
Part 2: Waste Segregation & Collection Protocol
Proper segregation is the most critical step in the disposal process. Halogenated organic waste must be kept separate from non-halogenated waste to ensure it is sent to the correct high-temperature incineration facility, which is the preferred disposal method for such compounds.[3][10]
Step-by-Step Collection Procedure
-
Container Selection: Designate a robust, leak-proof waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE).
-
Labeling: The container must be unequivocally labeled before any waste is added. The label must include:
-
The words "Hazardous Waste "[3]
-
The full chemical name: "This compound "
-
Any other components in the waste stream.
-
-
Waste Collection: Collect all materials that have come into contact with the compound in this designated container. This includes:
-
Unused or excess chemical.
-
Contaminated disposable labware (e.g., pipette tips, weighing boats).
-
Rinsate from glassware decontamination (see Part 5).
-
Contaminated absorbent materials from spill cleanups.
-
-
Secure Storage: Keep the waste container tightly closed except when actively adding waste.[6] Store it in a cool, dry, well-ventilated area, away from heat or ignition sources and within a secondary containment tray.[4][5][11]
Part 3: Spill & Emergency Procedures
Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.
Spill Response Decision Workflow
The first step is to assess the magnitude of the spill to determine the correct course of action.[12]
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Mastering the Safe Handling of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the meticulous handling of specialized chemical reagents is paramount to both groundbreaking discovery and unwavering laboratory safety. This guide provides an in-depth, procedural framework for the safe management of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene, a halogenated aromatic compound. By understanding the inherent chemical properties and potential hazards, you can implement robust safety protocols that protect yourself, your colleagues, and the integrity of your research.
Hazard Assessment: Understanding the Risks
Based on analogous compounds such as 3,4-Dichlorobenzotrifluoride and 2,4-Dichlorobenzotrifluoride, this compound is anticipated to present the following hazards:
-
Flammability: These compounds are often flammable or combustible liquids. Vapors may form explosive mixtures with air, particularly with heating.[1]
-
Skin and Eye Irritation: Direct contact can cause significant skin irritation and serious eye damage.[1][2] Prolonged or repeated skin contact may lead to dermatitis.
-
Respiratory Irritation: Inhalation of vapors or mists may cause irritation to the respiratory tract.[3]
-
Acute Toxicity: May be harmful if swallowed or inhaled.
-
Aquatic Toxicity: Halogenated aromatic compounds can be toxic to aquatic life with long-lasting effects.
-
Carcinogenicity: Some halogenated solvents are considered carcinogenic.[4] While not confirmed for this specific compound, it is prudent to handle it as a potential carcinogen.
The presence of chlorine and trifluoromethyl groups on the benzene ring contributes to the compound's chemical reactivity and toxicological profile. The lipophilic nature of the molecule suggests it can be readily absorbed through the skin.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is not merely a checklist; it is a scientifically informed decision to create a barrier between you and the chemical. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale and Expert Insight |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[3] A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (Viton® or a Viton®/Butyl rubber blend are highly recommended). Nitrile gloves may offer limited protection for incidental contact but are not suitable for prolonged use or immersion.[5][6][7] | Halogenated aromatic compounds can degrade many common glove materials.[4][8] Viton® offers exceptional resistance to chlorinated solvents and aromatic hydrocarbons.[5][9][10][11] Butyl rubber provides excellent protection against a wide range of chemicals but performs poorly with aromatic hydrocarbons alone.[8][12] A Viton®/Butyl blend combines the strengths of both materials.[6] Always check the manufacturer's glove compatibility chart for specific breakthrough times.[13] |
| Body Protection | Flame-retardant and chemically resistant lab coat or coveralls.[1] | Provides protection against splashes and potential flash fires. Given the flammable nature of similar compounds, flame-retardant properties are a critical safety feature. |
| Foot Protection | Closed-toe shoes made of a chemically resistant material. | Protects feet from spills. Leather shoes should be avoided as they can absorb and retain chemicals.[14] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[3][15] | A chemical fume hood is the primary engineering control to minimize inhalation exposure. Respirators should be used as a secondary line of defense and require a formal respiratory protection program, including fit testing. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing the risk of exposure and accidents.
Pre-Operational Checklist
-
Consult the SDS: For any analogous compounds to fully understand the hazards.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all Materials: Have all necessary equipment, including the chemical, solvents, glassware, and waste containers, inside the fume hood before starting.
-
Inspect PPE: Check all PPE for signs of wear or damage. Ensure gloves are of the appropriate material and thickness.
-
Locate Emergency Equipment: Be aware of the location and proper use of the safety shower, eyewash station, and fire extinguisher.
Handling Procedure
Caption: Workflow for the safe handling of this compound.
-
Transfer Chemical: When transferring the chemical, use a funnel or pipette to minimize the risk of splashing. Ground/bond the container and receiving equipment to prevent static discharge if large quantities are being transferred.[1] Use non-sparking tools.
-
Keep Containers Closed: Always keep the container tightly sealed when not in use to prevent the escape of vapors.
-
Spill Management: In the event of a small spill inside the fume hood, absorb it with a chemical absorbent material (e.g., vermiculite or sand). For larger spills, evacuate the area and follow your institution's emergency procedures.
Post-Operational Procedure
-
Decontaminate: Wipe down the work surface in the fume hood with an appropriate solvent.
-
Proper PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield, goggles, and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Environmental Responsibility
Halogenated organic compounds require disposal as hazardous waste. Improper disposal can lead to significant environmental harm.
Waste Segregation and Collection
Caption: Disposal workflow for halogenated organic waste.
-
Dedicated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container specifically for halogenated organic waste.[3]
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste.[3] This is crucial as the disposal methods for these two types of waste are different and mixing them can create a more complex and costly disposal process.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream.
Disposal Procedure
-
Collection: Collect all waste, including any solvent used for rinsing glassware that has come into contact with the chemical, in the designated halogenated waste container.
-
Storage: Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.[16][17]
By implementing these comprehensive safety and handling procedures, you can confidently work with this compound while ensuring a safe and compliant laboratory environment. Always remember that a proactive approach to safety is the cornerstone of scientific excellence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





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